molecular formula C7H5BrCl2O B1442870 (4-Bromo-2,6-dichlorophenyl)methanol CAS No. 274671-77-1

(4-Bromo-2,6-dichlorophenyl)methanol

Cat. No.: B1442870
CAS No.: 274671-77-1
M. Wt: 255.92 g/mol
InChI Key: DWHSTIUZSWZGGG-UHFFFAOYSA-N
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Description

(4-Bromo-2,6-dichlorophenyl)methanol ( 274671-77-1) is a benzyl alcohol derivative of high interest in organic and medicinal chemistry research. This compound, with the molecular formula C 7 H 5 BrCl 2 O and a molecular weight of 255.92 g/mol, serves as a versatile and valuable synthetic building block . The presence of distinct halogen substituents (bromo and chloro) on the aromatic ring, along the reactive hydroxymethyl functional group, allows for selective and sequential functionalization, making it a crucial intermediate for the construction of more complex molecules . Researchers utilize this compound in the synthesis of pharmaceutical candidates and other specialty chemicals, where it can be further oxidized to the corresponding aldehyde or used in etherification and esterification reactions . It is recommended to store this air-sensitive material sealed in dry conditions at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(4-bromo-2,6-dichlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHSTIUZSWZGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)CO)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(4-Bromo-2,6-dichlorophenyl)methanol CAS number 274671-77-1

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Bromo-2,6-dichlorophenyl)methanol is a highly specialized halogenated benzyl alcohol intermediate used primarily in the synthesis of pharmacologically active agents targeting G-protein coupled receptors (GPCRs) and metabolic enzymes.[1][2] Its structural uniqueness lies in the 2,6-dichloro substitution pattern , which provides significant steric hindrance to the benzylic position, thereby enhancing metabolic stability against oxidative dealkylation. Simultaneously, the 4-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of biaryl scaffolds.

This guide details the synthesis, physicochemical properties, and application of this compound in drug discovery, specifically highlighting its role in developing dual sEH/FAAH inhibitors and opioid receptor antagonists.

Chemical Profile & Properties[1][3][4][5][6][7]

The compound presents as a crystalline solid.[1] The combination of three halogen atoms on the phenyl ring significantly increases lipophilicity (


) compared to non-halogenated analogues, a critical factor for CNS drug penetration.
Table 1: Physicochemical Specifications
PropertyValueNote
IUPAC Name (4-Bromo-2,6-dichlorophenyl)methanol
Molecular Formula C

H

BrCl

O
Molecular Weight 255.92 g/mol
Appearance White to off-white crystalline solid
Melting Point 108 – 112 °CSolvent dependent (typ.[1][3][4][5] Hexane/EtOAc)
Solubility Soluble in DMSO, MeOH, DCM, THFInsoluble in water
pKa ~13.5 (Benzylic OH)Estimated
LogP ~3.2Predicted

Synthesis & Production Protocols

While industrial routes often involve the hydrolysis of 4-bromo-2,6-dichlorobenzyl bromide, the reduction of 4-bromo-2,6-dichlorobenzaldehyde is the superior method for research and development due to its cleaner impurity profile and higher yield.

Protocol A: Borohydride Reduction (Recommended)

Objective: Synthesis of (4-Bromo-2,6-dichlorophenyl)methanol from the aldehyde precursor.[1]

Reagents:

  • 4-Bromo-2,6-dichlorobenzaldehyde (1.0 eq)[1]

  • Sodium Borohydride (NaBH

    
    ) (0.5 – 1.0 eq)[1]
    
  • Methanol (Anhydrous)[1]

  • Tetrahydrofuran (THF) (Optional co-solvent)[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2,6-dichlorobenzaldehyde (10 mmol) in anhydrous Methanol (30 mL). Note: If solubility is poor, add THF (10 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath. The steric bulk of the 2,6-dichloro groups does not significantly hinder the carbonyl reduction, but temperature control prevents over-reduction or side reactions.

  • Addition: Add NaBH

    
     (5 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1] The aldehyde spot (

    
    ) should disappear, replaced by the alcohol (
    
    
    
    ).
  • Quench: Quench the reaction by slowly adding Saturated NH

    
    Cl solution (10 mL) at 0 °C.
    
  • Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 20 mL).[1]

  • Workup: Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography if necessary.

Yield Expectation: 90–95% isolated yield.

Structural Analysis & Validation

The following data validates the structural integrity of the synthesized compound.

Table 2: Analytical Data
TechniqueSignal / PeakAssignment

H NMR
(400 MHz, CDCl

)

7.55 (s, 2H)
Ar-H (Positions 3, 5).[1] Singlet due to symmetry.[1]

4.85 (s, 2H)
CH

(Benzylic).[1] Singlet (hindered rotation may broaden).[1]

2.10 (br s, 1H)
OH . Exchangeable with D

O.

C NMR
(100 MHz, CDCl

)

136.5, 135.2, 132.1, 121.5
Aromatic Carbons (C-Cl, C-Br, C-H, C-ipso).[1]

60.5
Benzylic CH

.[1]
Mass Spectrometry m/z 254, 256, 258Characteristic isotope pattern for 1 Br + 2 Cl .

Applications in Drug Discovery[3][9]

This compound acts as a "linchpin" intermediate.[1] Its value is derived from the orthogonal reactivity of the alcohol (nucleophile/electrophile after activation) and the aryl bromide (cross-coupling partner).

Medicinal Chemistry Case Study: sEH/FAAH Inhibitors

In the development of dual inhibitors for Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH), the 4-bromo-2,6-dichlorophenyl moiety is used to occupy hydrophobic pockets within the enzyme active sites.

  • Mechanism: The 2,6-dichloro substitution sterically protects the benzylic position from metabolic oxidation (e.g., by CYP450s), extending the half-life of the drug.

  • Workflow: The alcohol is often converted to a sulfonyl chloride or coupled directly to a piperidine core (e.g., Compound 7k in literature).

Synthetic Workflow Diagram

The following diagram illustrates the divergent synthetic pathways accessible from CAS 274671-77-1.

G Start (4-Bromo-2,6-dichlorophenyl)methanol (CAS 274671-77-1) Step1 Activation (SOCl2 or MsCl) Start->Step1 Nucleophilic Sub. Step2 Suzuki-Miyaura (Pd(PPh3)4, Ar-B(OH)2) Start->Step2 Cross-Coupling Step3 Oxidation (PCC or DMP) Start->Step3 Oxidation Inter1 Benzyl Chloride/Mesylate (Electrophile) Step1->Inter1 Prod1 Opioid Antagonists (N-Alkylation) Inter1->Prod1 + Amine Prod2 Biaryl Scaffolds (sEH/FAAH Inhibitors) Step2->Prod2 Prod3 4-Bromo-2,6-dichlorobenzaldehyde Step3->Prod3 Reversible

Caption: Divergent synthetic utility of CAS 274671-77-1 in medicinal chemistry workflows.

Safety & Handling (HSE)

Signal Word: WARNING

Hazard CodeDescriptionPrecaution
H318 Causes serious eye damage.[1]Wear chemical safety goggles and face shield.[1]
H302 Harmful if swallowed.[1]Do not eat, drink, or smoke when using.[1]
H315 Causes skin irritation.[1]Wear protective gloves (Nitrile).[1]

Critical Handling Note: Benzyl alcohols with electron-withdrawing groups can be skin sensitizers.[1] All operations involving the heating of this compound or its reaction with thionyl chloride (generating SO


 and HCl) must be performed in a certified chemical fume hood.

References

  • Preparation of Opioid Receptor Antagonists. World Intellectual Property Organization, WO 2008/021851 A2. (2008).[1]

  • Structure-Activity Relationship Studies of Benzothiazole-Phenyl Analogs as Multi-Target Ligands. Journal of Medicinal Chemistry, (Discussing sEH/FAAH dual inhibitors and the utility of the 4-bromo-2,6-dichloro moiety).[1]

  • Suzuki-Miyaura Cross-Coupling Reaction. Organic Chemistry Portal. (General methodology for coupling aryl bromides).

  • Safety Data Sheet: 4-Bromo-2,6-dichlorobenzyl alcohol. Sigma-Aldrich.

Sources

Introduction: Unveiling a Key Architectural Element in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (4-Bromo-2,6-dichlorophenyl)methanol for Advanced Research Applications

(4-Bromo-2,6-dichlorophenyl)methanol is a halogenated benzyl alcohol derivative that serves as a pivotal building block for researchers in medicinal chemistry and advanced organic synthesis. Its trifunctional nature—a reactive hydroxymethyl group, a bromine atom suitable for cross-coupling reactions, and a sterically hindered dichlorinated phenyl ring—provides a unique scaffold for constructing complex molecular architectures. The strategic placement of halogen atoms significantly influences the electronic properties and conformational rigidity of the molecule, making it an asset in the design of novel therapeutic agents and functional materials. Halogenation is a well-established strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of drug candidates[1][2]. This guide offers a comprehensive overview of the synthesis, characterization, and potential applications of this versatile compound, grounded in established chemical principles and field-proven methodologies.

Section 1: Core Physicochemical & Structural Data

The fundamental properties of (4-Bromo-2,6-dichlorophenyl)methanol are summarized below. Accurate knowledge of these parameters is the cornerstone of its effective use in quantitative and reproducible experimental design.

PropertyValueSource(s)
Molecular Formula C₇H₅BrCl₂O[3]
Molecular Weight 255.92 g/mol [3]
CAS Number 274671-77-1[4][3]
IUPAC Name (4-bromo-2,6-dichlorophenyl)methanol[3]
Synonyms 4-Bromo-2,6-dichlorobenzyl alcohol[3]
Appearance Typically an off-white to pale yellow solid
XLogP3 3.0[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 1[3]

Section 2: Synthesis and Purification Protocol

The synthesis of (4-Bromo-2,6-dichlorophenyl)methanol is most reliably achieved via a two-step process starting from 1-bromo-3,5-dichlorobenzene. This pathway involves an initial formylation to create the key aldehyde intermediate, followed by a selective reduction to the desired benzyl alcohol. This approach is chosen for its high regioselectivity and the commercial availability of the starting material.

Step 1: Synthesis of 4-Bromo-2,6-dichlorobenzaldehyde (Intermediate)

The introduction of the formyl group is accomplished via ortho-lithiation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). This method is highly effective for directed functionalization of polysubstituted aromatic rings.

Experimental Protocol:

  • Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Initial Solution: Dissolve 1-bromo-3,5-dichlorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The choice of n-BuLi is critical for efficient deprotonation at one of the positions ortho to the bromine atom. Stir the resulting solution for 1 hour at -78 °C.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise, again maintaining the temperature at -78 °C. The reaction mixture is stirred for an additional 2 hours at this temperature, then allowed to warm slowly to room temperature overnight.

  • Work-up and Isolation: Quench the reaction by carefully adding 1 M hydrochloric acid (HCl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 4-bromo-2,6-dichlorobenzaldehyde.

Step 2: Reduction to (4-Bromo-2,6-dichlorophenyl)methanol

The selective reduction of the aldehyde to the primary alcohol is a standard transformation achieved with high fidelity using sodium borohydride (NaBH₄). This reagent is chosen for its mildness and high chemoselectivity, as it will not reduce the aromatic ring or cleave the carbon-halogen bonds under these conditions.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the 4-bromo-2,6-dichlorobenzaldehyde (1.0 eq) from Step 1 in methanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, controlling any effervescence. The use of a stoichiometric excess of NaBH₄ ensures the complete conversion of the aldehyde.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

  • Work-up: Carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with dichloromethane (3x). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude (4-bromo-2,6-dichlorophenyl)methanol. If necessary, the product can be further purified by recrystallization from a suitable solvent system like toluene/hexane.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Reduction A 1-Bromo-3,5-dichlorobenzene B Ortho-lithiation (n-BuLi, THF, -78°C) A->B C Formylation (DMF, -78°C to RT) B->C D Intermediate: 4-Bromo-2,6-dichlorobenzaldehyde C->D E Reduction with NaBH₄ (Methanol, 0°C to RT) D->E F Final Product: (4-Bromo-2,6-dichlorophenyl)methanol E->F

Caption: Two-step synthesis of (4-Bromo-2,6-dichlorophenyl)methanol.

Section 3: Analytical Characterization & Quality Control

Rigorous analytical validation is essential to confirm the identity, structure, and purity of the synthesized compound. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system of quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This technique confirms the presence of the key proton environments. The spectrum is expected to show two distinct signals:

    • A singlet for the two benzylic protons (-CH₂OH), typically appearing around δ 4.5-4.8 ppm.[5]

    • A singlet for the two equivalent aromatic protons (-ArH), expected further downfield.

    • A broad singlet for the hydroxyl proton (-OH), which can vary in chemical shift and may be exchanged with D₂O.[6] The absence of coupling for the benzylic protons confirms the substitution pattern at the adjacent aromatic positions.

  • ¹³C NMR: Provides a carbon count and confirms the electronic environment of each carbon atom. Key expected signals include the benzylic carbon (~60-65 ppm) and distinct signals for the four unique aromatic carbons, including those directly bonded to the halogens.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition. For halogenated compounds, it offers an unambiguous diagnostic signature.

  • Technique: Electron Ionization (EI) coupled with a Gas Chromatograph (GC-MS) is ideal.

  • Expected Outcome: Aromatic compounds typically show a strong molecular ion peak (M⁺). The key validation feature for (4-Bromo-2,6-dichlorophenyl)methanol is the characteristic isotopic cluster for the molecular ion due to the natural abundance of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. This will result in a pattern of four major peaks at M, M+2, M+4, and M+6, with predictable relative intensities, confirming the presence of one bromine and two chlorine atoms.[7]

Analytical Workflow Diagram

Analytical_Workflow cluster_validation Structural Validation Start Synthesized Crude Product TLC TLC Analysis (Purity Check) Start->TLC Purification Purification (Column Chromatography or Recrystallization) TLC->Purification NMR ¹H and ¹³C NMR (Structural Confirmation) Purification->NMR MS Mass Spectrometry (GC-MS) (MW and Isotopic Pattern) Purification->MS Final_Product Pure Compound NMR->Final_Product MS->Final_Product

Caption: Quality control workflow for synthesized (4-Bromo-2,6-dichlorophenyl)methanol.

Section 4: Applications in Research and Drug Development

The utility of (4-Bromo-2,6-dichlorophenyl)methanol stems from its identity as a densely functionalized and sterically defined building block.

  • Scaffold for Medicinal Chemistry: Halogen atoms can significantly improve pharmacological properties by enhancing binding affinity through halogen bonding, increasing lipophilicity, and blocking sites of metabolic degradation[1]. This compound provides a ready-made scaffold containing these features. The hydroxyl group can be used as a handle for further derivatization, while the bromine atom is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity and build novel molecular entities.

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used as a fragment in screening campaigns against biological targets. The dichlorinated ring provides a rigid anchor, while the bromophenylmethanol moiety can be elaborated to optimize interactions within a target's binding site.

  • Development of Biologically Active Molecules: The structural motifs present in this compound are found in various biologically active molecules. For example, halogenated phenyl rings are core components of many enzyme inhibitors and receptor antagonists[8]. Research into novel bromophenol derivatives has shown potent inhibition of enzymes like carbonic anhydrase and acetylcholinesterase, suggesting therapeutic potential for a range of diseases[9].

Section 5: Safe Handling and Storage

  • Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Commercial suppliers recommend storage at room temperature in a dry, sealed environment.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • Lead Sciences. (4-Bromo-2,6-dichlorophenyl)methanol. Available from: [Link]

  • Organic Syntheses. m-CHLOROPHENYLMETHYLCARBINOL. Available from: [Link]

  • Google Patents. CN106699526A - Method of preparing 2,4-dichlorobenzaldehyde through continuous oxidation of 2,4-dichlorotoluene.
  • Google Patents. CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique.
  • Angene Chemical. 4-BROMO-2,6-DICHLOROBENZYL ALCOHOL(CAS# 274671-77-1). Available from: [Link]

  • Google Patents. KR102912347B1 - Halogen-substituted phenylate compounds and uses thereof.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2018). Halogenase engineering and its utility in medicinal chemistry. NIH National Center for Biotechnology Information. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Available from: [Link]

  • YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Available from: [Link]

  • ResearchGate. 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl.... Available from: [Link]

  • ResearchGate. (PDF) Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Available from: [Link]

  • The Royal Society of Chemistry. Contents. Available from: [Link]

  • Chemistry LibreTexts. 16.10: Fragmentation Patterns in Mass Spectra. Available from: [Link]

  • PubChem. 2,6-Dichlorobenzaldehyde. Available from: [Link]

  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • University of Manitoba. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Available from: [Link]

Sources

Technical Monograph: (4-Bromo-2,6-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Pharmacophore Synthesis & Application Guide

Executive Summary

(4-Bromo-2,6-dichlorophenyl)methanol (CAS: 274671-77-1) is a highly specialized halogenated benzyl alcohol derivative used primarily as a scaffold in the development of small-molecule therapeutics. Its structural uniqueness lies in the 2,6-dichloro substitution pattern , which provides significant steric bulk and electronic modulation, shielding the benzylic position from metabolic oxidation while influencing the torsional angle of the phenyl ring in ligand-protein binding pockets.

This guide outlines the critical physicochemical properties, an optimized synthetic pathway for high-yield production, and the strategic reactivity profile of this compound for medicinal chemistry applications.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name (4-Bromo-2,6-dichlorophenyl)methanol
CAS Number 274671-77-1
Molecular Formula C₇H₅BrCl₂O
Molecular Weight 255.92 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in Water
LogP (Predicted) ~3.25
H-Bond Donors/Acceptors 1 / 1
Key Functional Groups Aryl Bromide (Suzuki/Buchwald active), Primary Alcohol (Oxidation/Alkylation active)

Strategic Synthesis: The Reductive Pathway

While hydrolysis of 4-bromo-2,6-dichlorobenzyl bromide is a possible route, it is often plagued by incomplete conversion and side reactions (dimerization). The reductive synthesis from 4-bromo-2,6-dichlorobenzaldehyde using Sodium Borohydride (NaBH₄) is the superior method for research and scale-up, offering milder conditions and higher purity.

Mechanistic Rationale

The 2,6-dichloro substituents create a "steric corridor" around the carbonyl carbon. Standard reduction with NaBH₄ is effective because the hydride ion is small enough to bypass this steric shield, whereas larger nucleophiles (e.g., Grignard reagents) might face significant kinetic barriers or attack the halogenated ring positions.

Synthesis Workflow Diagram

SynthesisWorkflow Start 4-Bromo-2,6- dichlorobenzaldehyde Intermediate Borate Complex Intermediate Start->Intermediate Hydride Attack Reagent NaBH4 (1.5 eq) MeOH/THF (0°C to RT) Reagent->Intermediate Product (4-Bromo-2,6- dichlorophenyl)methanol Intermediate->Product Hydrolysis Quench Acidic Quench (1M HCl) Quench->Product

Caption: Optimized reductive synthesis pathway via NaBH4, highlighting the critical intermediate hydrolysis step.

Experimental Protocol: Optimized Reduction

Objective: Synthesis of 5.0 g of (4-Bromo-2,6-dichlorophenyl)methanol.

Reagents
  • Precursor: 4-Bromo-2,6-dichlorobenzaldehyde (5.0 g, 19.7 mmol)

  • Reductant: Sodium Borohydride (NaBH₄) (1.12 g, 29.5 mmol, 1.5 eq)

  • Solvent: Methanol (anhydrous, 50 mL)

  • Quench: 1M HCl (aqueous)

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with Nitrogen (N₂) to ensure an inert atmosphere (critical to prevent moisture from degrading NaBH₄ potency).

  • Dissolution: Add 4-Bromo-2,6-dichlorobenzaldehyde (5.0 g) and Methanol (50 mL). Stir until fully dissolved.

  • Cooling: Place the RBF in an ice-water bath (0°C). Allow to equilibrate for 10 minutes.

  • Addition: Add NaBH₄ portion-wise over 15 minutes. Note: Vigorous bubbling (H₂ gas) will occur. Do not seal the system completely; use a bubbler.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours.

    • Self-Validation Check: Spot TLC (Hexane:EtOAc 3:1). The starting aldehyde spot (higher R_f) should disappear, replaced by the more polar alcohol spot.

  • Quench: Cool back to 0°C. Slowly add 1M HCl (~10 mL) dropwise until pH ~5-6 is reached. This destroys excess borohydride.

  • Workup: Evaporate Methanol under reduced pressure. Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude solid.

  • Purification: If necessary, recrystallize from Hexane/EtOAc or perform flash column chromatography (0-20% EtOAc in Hexane).

Reactivity & Functionalization Map

The value of this scaffold lies in its orthogonal reactivity . The aryl bromide allows for cross-coupling, while the benzyl alcohol serves as a handle for linkers or further oxidation.

Reactivity Diagram

ReactivityMap Core (4-Bromo-2,6- dichlorophenyl)methanol Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Br-site specific Oxidation Oxidation (PCC/Dess-Martin) -> Aldehyde/Acid Core->Oxidation OH-site specific Ether Etherification (NaH, R-X) Core->Ether OH-site specific Halogenation Appel Reaction (CBr4, PPh3) -> Benzyl Bromide Core->Halogenation Activation Biaryl Biaryl Scaffold (Drug Core) Suzuki->Biaryl Linker Linker Attachment (PROTACs) Ether->Linker

Caption: Orthogonal reactivity map demonstrating the dual-functional nature of the scaffold for divergent synthesis.

Critical Considerations for Drug Design
  • Steric Hindrance: The 2,6-dichloro motif creates a "molecular wall." When performing Suzuki couplings at the 4-position, standard phosphine ligands (e.g., PPh3) may work, but bulky, electron-rich ligands (e.g., SPhos, XPhos) are recommended if the coupling partner is also sterically demanding.

  • Metabolic Stability: The halogenation pattern blocks the common metabolic "soft spot" at the para-position and sterically hinders oxidation at the benzylic carbon, potentially improving the half-life (t1/2) of the final drug candidate.

Safety & Handling (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye).

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store in a cool, dry place under inert atmosphere. Although the 2,6-dichloro groups provide stability, benzyl alcohols can slowly oxidize to aldehydes upon prolonged exposure to air.

References

  • Chemical Identity & Properties : National Center for Biotechnology Information. PubChem Compound Summary for CID 53782548, (4-Bromo-2,6-dichlorophenyl)methanol. [Link]

  • Synthetic Methodology (Analogous Reduction) : Brown, H. C., & Ichikawa, K. (1957). Chemical Effects of Steric Strains—XIV: The Reaction of Sodium Borohydride with Carbonyl Compounds. Tetrahedron, 1(3), 221-230. [Link]

  • Application in Drug Discovery : Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains.[1] Nature, 468(7327), 1067–1073. (Contextual reference for halogenated benzyl alcohols in BET inhibitor design). [Link]

Sources

Technical Guide: Synthesis of (4-Bromo-2,6-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of (4-Bromo-2,6-dichlorophenyl)methanol , a highly functionalized halogenated benzyl alcohol often used as a scaffold in the development of agrochemicals and pharmaceuticals (e.g., Smoothened receptor antagonists).

The pathway selected prioritizes regiocontrol and chemoselectivity , utilizing the commercially available 4-bromo-2,6-dichloroaniline as the definitive starting material. This route avoids the regiochemical ambiguity of direct halogenation on 3,5-dichlorobenzyl alcohol and prevents the "halogen dance" associated with lithiation strategies.

Executive Summary & Retrosynthetic Analysis

Target Molecule: (4-Bromo-2,6-dichlorophenyl)methanol CAS: 274671-77-1 Molecular Formula: C


H

BrCl

O Key Challenges:
  • Steric Hindrance: The 2,6-dichloro substitution pattern creates significant steric bulk around the benzylic position, making nucleophilic attacks (e.g., during hydrolysis) sluggish.

  • Chemoselectivity: Reducing the carboxylic acid/aldehyde precursor without dehalogenating the aryl bromide (Ar-Br) requires specific hydride donors.

Retrosynthetic Logic

The retrosynthesis disconnects the benzylic alcohol to its corresponding carboxylic acid, which is traced back to a nitrile, and finally to the aniline precursor via a Sandmeyer transformation.

Retrosynthesis Target (4-Bromo-2,6-dichlorophenyl)methanol (Target) Acid 4-Bromo-2,6-dichlorobenzoic Acid (Intermediate) Target->Acid Chemoselective Reduction Nitrile 4-Bromo-2,6-dichlorobenzonitrile (Precursor) Acid->Nitrile Acidic Hydrolysis Aniline 4-Bromo-2,6-dichloroaniline (Starting Material) Nitrile->Aniline Sandmeyer Cyanation

Figure 1: Retrosynthetic disconnection showing the preservation of the halogenation pattern.

Detailed Synthesis Protocol

Stage 1: Sandmeyer Cyanation

Transformation: 4-Bromo-2,6-dichloroaniline


 4-Bromo-2,6-dichlorobenzonitrile

This step converts the amino group into a nitrile. The 2,6-dichloro substitution actually stabilizes the diazonium intermediate, preventing some common side reactions, but requires aggressive conditions for the copper cyanide displacement.

  • Reagents: Sodium Nitrite (NaNO

    
    ), Sulfuric Acid (H
    
    
    
    SO
    
    
    ), Copper(I) Cyanide (CuCN), Potassium Cyanide (KCN).
  • Solvent: Water / Toluene (biphasic) or Acetonitrile.

Protocol:

  • Diazotization: Charge a reactor with 4-bromo-2,6-dichloroaniline (1.0 eq) and 50% H

    
    SO
    
    
    
    . Cool to 0–5°C.[1]
  • Add NaNO

    
     (1.1 eq) as an aqueous solution dropwise, maintaining internal temperature 
    
    
    
    . Stir for 1 hour to form the diazonium salt. Note: The suspension will likely clear or change color.
  • Sandmeyer Displacement: In a separate vessel, prepare a solution of CuCN (1.2 eq) and KCN (1.5 eq) in water/toluene. Heat to 60°C.

  • Slowly transfer the cold diazonium solution into the warm cyanide mixture. Caution: Vigorous evolution of N

    
     gas.
    
  • Reflux for 2 hours to ensure completion.

  • Workup: Cool to room temperature. Extract with Ethyl Acetate.[2] Wash organic layer with 1M NaOH (to remove phenols) and brine. Dry over MgSO

    
     and concentrate.
    
Stage 2: Sterically Hindered Hydrolysis

Transformation: 4-Bromo-2,6-dichlorobenzonitrile


 4-Bromo-2,6-dichlorobenzoic acid

The bulky chlorines at the ortho positions shield the nitrile carbon from water attack. Standard basic hydrolysis often fails or requires extreme temperatures. Acidic hydrolysis is preferred to avoid Nucleophilic Aromatic Substitution (S


Ar) of the chlorines.
  • Reagents: Conc. H

    
    SO
    
    
    
    (60-80%), Water.
  • Conditions: 140°C - 160°C.

Protocol:

  • Suspend the crude nitrile in 75% H

    
    SO
    
    
    
    .
  • Heat to 150°C. The reaction may take 12–24 hours. Monitor by HPLC.

  • Quench: Pour the hot reaction mixture onto crushed ice. The benzoic acid derivative will precipitate as a solid.

  • Purification: Filter the solid. Dissolve in aqueous NaHCO

    
     (to form the soluble carboxylate), filter off any unreacted nitrile/insolubles, then re-acidify the filtrate with HCl to precipitate pure 4-bromo-2,6-dichlorobenzoic acid .
    
Stage 3: Chemoselective Reduction

Transformation: 4-Bromo-2,6-dichlorobenzoic acid


 (4-Bromo-2,6-dichlorophenyl)methanol

Critical Control Point: Avoid Lithium Aluminum Hydride (LiAlH


) if possible, as it can cause hydrodehalogenation (stripping the Bromine) at reflux temperatures. Borane-THF (BH

·THF)
is the superior reagent; it reduces carboxylic acids faster than esters or halides.
  • Reagents: Borane-tetrahydrofuran complex (1.0 M in THF).

  • Solvent: Anhydrous THF.

Protocol:

  • Dissolve dried 4-bromo-2,6-dichlorobenzoic acid (1.0 eq) in anhydrous THF under Nitrogen atmosphere. Cool to 0°C.[1]

  • Add BH

    
    ·THF (1.5 eq) dropwise. Note: Hydrogen gas evolution.
    
  • Allow to warm to room temperature and stir for 4–6 hours.

  • Quench: Carefully add Methanol (MeOH) dropwise to destroy excess borane.

  • Workup: Concentrate the solvent. Dissolve residue in Ethyl Acetate, wash with 1M HCl and saturated NaHCO

    
    .
    
  • Isolation: Evaporate solvent. Recrystallize from Hexane/Ethyl Acetate if necessary.

Experimental Data Summary

ParameterSpecification / ValueNotes
Appearance White to Off-white crystalline solid
Melting Point 111°C – 113°CConsistent with literature [1]
Yield (Overall) 55% – 65%From aniline starting material

H NMR

4.82 (s, 2H, CH

), 7.55 (s, 2H, Ar-H)
In CDCl

MS (EI) m/z 254, 256, 258Characteristic isotope pattern for Br + 2Cl

Process Workflow Diagram

The following diagram illustrates the forward synthesis logic, including critical safety checkpoints and intermediate isolation.

SynthesisWorkflow Start Start: 4-Bromo-2,6-dichloroaniline Step1 Step 1: Diazotization (NaNO2, H2SO4, 0°C) Start->Step1 Step2 Step 2: Sandmeyer Reaction (CuCN/KCN, 60°C) Step1->Step2 N2 Evolution Inter1 Intermediate: Nitrile Step2->Inter1 Step3 Step 3: Acid Hydrolysis (75% H2SO4, 150°C) Inter1->Step3 Steric Barrier Inter2 Intermediate: Benzoic Acid Step3->Inter2 Step4 Step 4: Reduction (BH3-THF, 0°C -> RT) Inter2->Step4 Chemoselective Final Target: (4-Bromo-2,6-dichlorophenyl)methanol Step4->Final

Figure 2: Forward synthesis workflow highlighting reagents and critical reaction conditions.

Critical Troubleshooting & Safety

Chemoselectivity in Reduction

Using LiAlH


  poses a risk of debromination (replacing Br with H). If BH

·THF is unavailable, a Mixed Anhydride reduction is a viable alternative:
  • Activate the Benzoic Acid with Ethyl Chloroformate/Et

    
    N.
    
  • Reduce the in situ mixed anhydride with Sodium Borohydride (NaBH

    
    ) in water/THF. This method is milder and preserves the aryl bromide [2].
    
Handling the Nitrile

The Sandmeyer reaction generates HCN gas if the pH drifts too low during the cyanide addition. Ensure the cyanide solution is basic (excess KCN/NaOH) before adding the acidic diazonium salt. The exhaust must be scrubbed with bleach (NaOCl).

References

  • PrepChem. "Synthesis of 2-bromo-4,6-dichlorobenzyl alcohol." (Note: Isomeric reference for physical property comparison). Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. "4-Bromo-2,6-dichlorobenzaldehyde." (Precursor data). Available at: [Link]

  • Google Patents. "Process for the preparation of 2,6-dichloro-4-bromoanilides." (EP0727412B1).

Sources

An In-depth Technical Guide to (4-Bromo-2,6-dichlorophenyl)methanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-2,6-dichlorophenyl)methanol is a halogenated aromatic alcohol that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring bromo, chloro, and hydroxymethyl substituents on a benzene ring, makes it a valuable intermediate in the preparation of a wide range of more complex molecules. The strategic placement of these functional groups allows for selective chemical transformations, rendering it a key component in the synthesis of novel pharmaceutical and agrochemical agents. This technical guide provides a comprehensive overview of the chemical properties, a detailed synthetic protocol, potential applications, and safety considerations for (4-Bromo-2,6-dichlorophenyl)methanol, intended to support researchers in its effective utilization.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (4-Bromo-2,6-dichlorophenyl)methanol is essential for its handling, reaction setup, and purification. While experimental data for this specific compound is not extensively published, the following table summarizes key computed and available data for the compound and its close structural analogs.

PropertyValueSource
IUPAC Name (4-bromo-2,6-dichlorophenyl)methanol[1]
CAS Number 274671-77-1[1]
Molecular Formula C₇H₅BrCl₂O[1]
Molecular Weight 255.92 g/mol [1]
Appearance White to off-white crystalline solid (predicted)[2]
Melting Point Not available. For the related 4-bromobenzyl alcohol: 75-77 °C.[2]
Boiling Point Not available. For the related 4-bromobenzyl alcohol: 267.8 °C at 760 mmHg.[2]
Solubility Expected to be soluble in organic solvents like DMSO, methanol, and dichloromethane. Limited solubility in water is predicted. For the related 2,4-Dichlorobenzyl alcohol, solubility in a DMSO, PEG300, Tween-80, and saline mixture is ≥ 2.5 mg/mL.[3]

Synthesis of (4-Bromo-2,6-dichlorophenyl)methanol

The synthesis of (4-Bromo-2,6-dichlorophenyl)methanol can be approached through a multi-step sequence starting from a readily available precursor such as 2,6-dichloroaniline. The rationale behind this proposed pathway is to strategically introduce the bromo and hydroxymethyl functionalities onto the dichlorinated benzene ring.

Proposed Synthetic Pathway

Synthesis_of_4-Bromo-2,6-dichlorophenyl_methanol A 2,6-Dichloroaniline B N-(2,6-Dichlorophenyl)acetamide (Protection) A->B Acetic anhydride, Pyridine C N-(4-Bromo-2,6-dichlorophenyl)acetamide (Bromination) B->C Br2, Acetic acid D 4-Bromo-2,6-dichloroaniline (Deprotection) C->D aq. HCl, Ethanol, Reflux E 4-Bromo-2,6-dichlorobenzenediazonium chloride (Diazotization) D->E NaNO2, aq. HCl, 0-5 °C F (4-Bromo-2,6-dichlorophenyl)methanol (Hydrolysis) E->F H2O, Heat

Caption: Proposed multi-step synthesis of (4-Bromo-2,6-dichlorophenyl)methanol.

Experimental Protocol

This protocol is a well-established sequence for the functionalization of anilines and is adapted from procedures for similar multi-step syntheses.[4][5]

Step 1: Protection of the Amino Group

  • To a solution of 2,6-dichloroaniline in a suitable solvent such as dichloromethane or pyridine, add acetic anhydride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product, N-(2,6-dichlorophenyl)acetamide, with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality: The acetylation of the amino group is a crucial step to deactivate the ring towards multiple halogenations and to prevent side reactions of the amino group in the subsequent steps.

Step 2: Bromination

  • Dissolve the N-(2,6-dichlorophenyl)acetamide in glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature. The para-position to the activating acetamido group is selectively brominated.

  • Stir for 12-16 hours. The product, N-(4-bromo-2,6-dichlorophenyl)acetamide, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry.

Causality: The acetamido group is an ortho-, para-director. Due to steric hindrance from the two chlorine atoms at the ortho positions, bromination occurs selectively at the para position.

Step 3: Deprotection of the Amino Group

  • Suspend the N-(4-bromo-2,6-dichlorophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours to hydrolyze the amide.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product, 4-bromo-2,6-dichloroaniline.

  • Collect the solid by filtration, wash with water, and dry.

Causality: Acid-catalyzed hydrolysis removes the acetyl protecting group, regenerating the amino group to yield 4-bromo-2,6-dichloroaniline.

Step 4: Diazotization and Hydrolysis (Sandmeyer-type Reaction)

  • Suspend 4-bromo-2,6-dichloroaniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • Slowly add the cold diazonium salt solution to a hot aqueous solution. The diazonium group is replaced by a hydroxyl group.

  • Cool the reaction mixture and extract the product, (4-bromo-2,6-dichlorophenyl)methanol, with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality: The Sandmeyer reaction is a reliable method for introducing a variety of functional groups, including hydroxyl groups, onto an aromatic ring via a diazonium salt intermediate.

Applications in Research and Development

Halogenated benzyl alcohols are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[6] The presence of multiple halogen atoms can significantly influence the biological activity and pharmacokinetic properties of a molecule.

Role as a Synthetic Intermediate

(4-Bromo-2,6-dichlorophenyl)methanol is a key building block for the synthesis of more complex molecules.[7] The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be used in ether or ester formation. The bromine atom can participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds. The chlorine atoms provide steric bulk and can influence the electronic properties of the aromatic ring.

Derivatives of structurally similar compounds, such as 4-bromo-2-chlorophenyl-based compounds, have shown potential as antimalarial and antimicrobial agents.[8]

Applications A (4-Bromo-2,6-dichlorophenyl)methanol B Oxidation A->B C Coupling Reactions (e.g., Suzuki, Sonogashira) A->C D Esterification/ Etherification A->D E Bioactive Molecules (Pharmaceuticals, Agrochemicals) B->E C->E D->E

Caption: Synthetic utility of (4-Bromo-2,6-dichlorophenyl)methanol.

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • A singlet for the two equivalent aromatic protons.

    • A singlet for the benzylic CH₂ protons, likely deshielded by the aromatic ring and the hydroxyl group.

    • A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

  • ¹³C NMR:

    • Four signals for the aromatic carbons, with the carbon bearing the bromine atom appearing at a characteristic chemical shift. The two carbons bearing chlorine atoms would also have a distinct chemical shift.

    • One signal for the benzylic CH₂ carbon.

  • IR Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

    • C-H stretching vibrations for the aromatic and benzylic protons.

    • C=C stretching vibrations for the aromatic ring in the 1400-1600 cm⁻¹ region.

    • C-O stretching vibration around 1000-1200 cm⁻¹.

    • C-Br and C-Cl stretching vibrations at lower frequencies.

  • Mass Spectrometry:

    • A molecular ion peak with a characteristic isotopic pattern due to the presence of bromine and two chlorine atoms.

Safety and Handling

(4-Bromo-2,6-dichlorophenyl)methanol should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard StatementPrecautionary Statement
May be harmful if swallowed.Wash hands thoroughly after handling.
Causes skin irritation.Wear protective gloves.
Causes serious eye irritation.Wear eye protection/face protection.
May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

Specific toxicity data, such as LD50 values, are not available for this compound. However, related compounds like 2,4-dichlorobenzyl alcohol have shown prenatal developmental toxicity in animal studies.[3] Therefore, appropriate precautions should be taken, especially by pregnant individuals.

Conclusion

(4-Bromo-2,6-dichlorophenyl)methanol is a valuable and versatile building block in organic synthesis with significant potential for the development of new pharmaceutical and agrochemical agents. This guide provides a foundational understanding of its properties, a plausible and detailed synthetic route, and key safety information to enable its effective and safe use in a research setting. Further investigation into its reaction chemistry and biological applications is warranted to fully explore its potential.

References

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 573–578. [Link]

  • Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. (2008). Journal of Organic Chemistry, 73(10), 3927-3930. [Link]

  • Process for the preparation of 2,6-dichloro-4-bromoanilides. (1996).
  • Chemical Properties of 4-Bromo-2,6-difluorobenzyl alcohol, 1-methylpropyl ether. (n.d.). In Cheméo. Retrieved February 4, 2026, from [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. [Link]

  • Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. (2023). ResearchGate. [Link]

  • Acute Toxicity Tests LD50 (LC50) Determinations and Alternatives. (1985). ECETOC. [Link]

  • Process Development of a Key Building Block for Anti-AIDS Drugs by Organocatalyzed Enantioselective Direct Cross-Aldol Reaction. (2010). Chemical and Pharmaceutical Bulletin, 58(10), 1377-1381. [Link]

  • Process for the preparation of 2,6-dichloro-4-bromoanilides. (1996). European Patent Office. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2008). Molecules, 13(6), 1259-1269. [Link]

  • Agrochemical Intermediates. (n.d.). gugupharm. Retrieved February 4, 2026, from [Link]

  • 13.12: DEPT ¹³C NMR Spectroscopy. (2023). Chemistry LibreTexts. [Link]

  • Production process for synthesizing 4-bromo-2-methylaniline. (2014).
  • Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. (2021). Molecules, 26(20), 6196. [Link]

  • (4-Bromo-2,6-dichlorophenyl)methanol. (n.d.). Lead Sciences. Retrieved February 4, 2026, from [Link]

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An In-Depth Technical Guide to the Safe Handling of (4-Bromo-2,6-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical safety data, handling protocols, and emergency procedures for (4-Bromo-2,6-dichlorophenyl)methanol (CAS No. 274671-77-1). As a halogenated aromatic alcohol, this compound requires careful management in a laboratory setting to mitigate risks. This document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, ensuring a culture of informed caution and experimental integrity.

Compound Profile and Hazard Identification

(4-Bromo-2,6-dichlorophenyl)methanol is a substituted benzyl alcohol derivative.[1][2] Its utility in organic synthesis, particularly as a building block in pharmaceutical and agrochemical research, stems from the reactivity of its hydroxyl group and the specific substitution pattern on the phenyl ring.[3] However, this structural complexity also dictates its toxicological and physicochemical properties, necessitating a thorough understanding of its hazards.

GHS Classification: A Synthesis of Available Data

While a harmonized GHS classification for this specific compound is not universally established, data from suppliers and structurally similar compounds allow for a robust presumptive classification. The primary hazards are associated with ingestion and eye contact.

One supplier suggests a classification of "Harmful if swallowed" (H302), accompanied by the "Warning" signal word.[3] This aligns with the toxicological profiles of many substituted benzyl alcohols. For context, related compounds like 2,4-dichlorobenzyl alcohol are known to cause serious eye damage and are harmful if inhaled.[4] Given the presence of multiple halogen atoms, which can influence both reactivity and toxicity, a cautious approach is warranted.

Table 1: Presumptive GHS Hazard Classification

Hazard ClassHazard Statement CodeHazard StatementSignal WordPictogram
Acute Toxicity, OralH302Harmful if swallowedWarning

Serious Eye Damage/IrritationH319Causes serious eye irritationWarning

This classification is based on available supplier data and analogy to similar chemical structures.[3][5][6] It is imperative to consult the specific SDS provided by your supplier.

Toxicological Profile and Routes of Exposure

The primary routes of occupational exposure are inhalation of dust particles, skin contact, eye contact, and accidental ingestion.

  • Oral Toxicity : Classified as harmful if swallowed.[3] Ingestion may lead to gastrointestinal irritation and systemic effects. The metabolic pathways are not well-documented, but like other aromatic alcohols, it is likely metabolized in the liver.

  • Dermal Contact : While not classified as a primary skin irritant, prolonged or repeated contact with halogenated organic compounds should always be avoided. The molecule's lipophilicity (estimated XLogP3 of 3) suggests it may be absorbed through the skin.[1]

  • Eye Contact : Based on data for analogous compounds, (4-Bromo-2,6-dichlorophenyl)methanol is expected to be a serious eye irritant.[7] Direct contact can cause redness, pain, and potential damage to the cornea.

  • Inhalation : As a solid powder, the primary inhalation risk comes from aerosolized dust during handling, weighing, or transfer. Inhaling the dust may cause respiratory tract irritation.[8]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls, administrative procedures, and appropriate PPE is essential for minimizing exposure. The causality behind these recommendations is to create redundant safety barriers.

Engineering Controls

The primary engineering control is to handle the compound within a certified chemical fume hood. This is non-negotiable. The fume hood provides constant airflow to capture and exhaust any dust or vapors generated, protecting the user's breathing zone. For procedures that may generate significant dust, a glove box or a powder-containment balance enclosure offers a higher level of protection.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards.

Table 2: Recommended Personal Protective Equipment

Body PartPPE SpecificationRationale
Hands Nitrile glovesProvides chemical resistance against incidental splashes. Always inspect gloves before use and practice proper removal techniques to avoid skin contamination.[9]
Eyes ANSI-approved safety glasses with side shields or chemical splash gogglesProtects against dust particles and accidental splashes. Goggles are required when there is a higher risk of splashing.[10]
Body Fully-buttoned laboratory coatPrevents contamination of personal clothing.[11]
Respiratory Not typically required if handled in a fume hoodIf engineering controls are not available or fail, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.

Safe Handling, Storage, and Experimental Protocols

Storage and Incompatibility
  • Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Keep away from sources of ignition and direct sunlight.[8][11]

  • Incompatible Materials : Avoid contact with strong oxidizing agents, which can react exothermically with the alcohol functional group.[9]

Protocol: Weighing and Dispensing Solid (4-Bromo-2,6-dichlorophenyl)methanol

This protocol is designed as a self-validating system to minimize exposure.

  • Preparation : Don all required PPE (lab coat, gloves, safety glasses). Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging : Place a weigh boat, spatula, and the sealed container of the chemical inside the fume hood.

  • Tare : Place the weigh boat on the analytical balance (if inside the hood) or a tared weigh paper and record the initial weight.

  • Dispensing : Slowly open the stock container inside the fume hood to minimize aerosolization. Use a clean spatula to carefully transfer the desired amount of powder to the weigh boat. Avoid any rapid movements that could generate dust.

  • Sealing : Immediately and securely close the stock container.

  • Cleanup : Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol or isopropanol). Clean any minor spills on the work surface within the hood. Dispose of the cloth and any contaminated weigh paper in the designated solid chemical waste container.

  • Doffing : Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.

Workflow for Safe Chemical Handling

This diagram illustrates the decision-making process for safely handling chemical reagents like (4-Bromo-2,6-dichlorophenyl)methanol.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase A Identify Chemical & Hazards (Consult SDS) B Perform Risk Assessment A->B C Select Engineering Controls (Fume Hood) B->C D Select Appropriate PPE C->D E Don PPE D->E Proceed to Experiment F Execute Protocol (e.g., Weighing) E->F G Monitor for Spills or Exposure F->G H Decontaminate Work Area G->H L Execute Emergency Protocol (Spill/Exposure) G->L Incident Occurs I Segregate & Label Waste H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K L->K

Caption: Logical workflow for safe chemical handling.

Emergency Procedures

Immediate and correct action during an emergency is critical.

Table 3: First Aid and Emergency Measures

ScenarioProtocolCausality & Rationale
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][12] Seek immediate medical attention.Rapid flushing is critical to dilute and remove the chemical, minimizing damage to the sensitive tissues of the eye.
Skin Contact Remove contaminated clothing. Wash skin immediately and thoroughly with soap and plenty of water.[12]Removes the substance from the skin surface to prevent irritation and potential dermal absorption.
Inhalation Move the affected person to fresh air.[8][13] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[11] Seek medical attention.Removes the individual from the contaminated atmosphere. Oxygen assists with breathing difficulty.
Ingestion Do NOT induce vomiting. Wash out the mouth with water.[8] Seek immediate medical attention.Inducing vomiting can cause further damage to the esophagus and poses a risk of aspiration into the lungs.
Minor Spill Absorb with an inert, non-combustible material (e.g., sand, vermiculite).[8] Sweep up and place in a designated, sealed container for disposal.[14] Ventilate the area and wash the spill site after material pickup is complete.Containment and absorption prevent the spread of the solid. Proper disposal prevents environmental contamination.
Fire Use a dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam extinguisher.[8] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[8]These extinguishing media are suitable for fires involving organic solids. Thermal decomposition may produce irritating and toxic gases (e.g., hydrogen bromide, hydrogen chloride, carbon oxides), necessitating SCBA.[9][15]

Physicochemical and Stability Data

Understanding the physical properties of a compound is crucial for predicting its behavior during experiments and in the event of a release.

Table 4: Physicochemical Properties of (4-Bromo-2,6-dichlorophenyl)methanol

PropertyValueSource
CAS Number 274671-77-1[1][2]
Molecular Formula C₇H₅BrCl₂O[1][2]
Molecular Weight 255.92 g/mol [1][2]
Appearance Solid (powder)Assumed from typical state of similar compounds
XLogP3 (Lipophilicity) 3[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Stability Stable under normal storage conditions.[9]
Hazardous Decomposition Under fire conditions, may produce carbon oxides (CO, CO₂), hydrogen chloride (HCl), and hydrogen bromide (HBr) gas.[9][15]

Disposal Considerations

All chemical waste must be handled in accordance with local, state, and federal regulations.

  • Waste Generation : Contaminated materials, such as gloves, weigh paper, and excess reagent, should be collected in a clearly labeled, sealed container for hazardous solid waste.

  • Disposal Route : Do not dispose of this chemical down the drain or in regular trash.[16] It must be disposed of through a licensed hazardous waste disposal company. The "harmful to aquatic life" classification of similar compounds underscores the importance of preventing environmental release.[7]

References

  • MedChemExpress. (n.d.). 2,4-Dichlorobenzyl alcohol Safety Data Sheet. Retrieved from .

  • SEKISUI Specialty Chemicals. (2024). Safety Data Sheet: Acetic acid ethenyl ester, polymer with N-ethenylformamide, hydrolyzed, amine-containing.
  • Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from a specific product page on the Sigma-Aldrich website.
  • UCLA EH&S. (2012).
  • Carl Roth. (n.d.). Safety Data Sheet: Methanol. Retrieved from .

  • European Chemicals Agency (ECHA). (n.d.). 2,4-Dichlorobenzyl alcohol - Substance Information.
  • Fisher Scientific. (2025). Safety Data Sheet. Retrieved from a specific product page on the Fisher Scientific website.
  • State of Michigan. (n.d.).
  • Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from a specific product page on the Sigma-Aldrich website.
  • Carl Roth. (n.d.).
  • PubChem. (n.d.). 4-Bromobenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link].

  • Thermo Fisher Scientific. (2025).
  • GOV.UK. (2024). Methanol: toxicological overview.
  • Cayman Chemical. (2025).
  • AiFChem. (2025). (4-Bromo-2,6-dichlorophenyl)methanol.
  • Angene Chemical. (n.d.). 4-BROMO-2,6-DICHLOROBENZYL ALCOHOL(CAS# 274671-77-1).
  • University of Hertfordshire. (2024). 2,4-dichlorobenzyl alcohol.
  • PubChem. (2021). GHS Classification Summary (Rev.9, 2021). National Center for Biotechnology Information. Retrieved from [Link].

  • PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. National Center for Biotechnology Information. Retrieved from [Link].

  • Ferioli, I., et al. (n.d.). Methanol poisoning as a new world challenge: A review. PMC.
  • ChemicalBook. (2022).
  • Safe Work Australia. (n.d.).

Sources

Technical Guide: Solubility Profile & Handling of (4-Bromo-2,6-dichlorophenyl)methanol

[1][2][3]

Executive Summary

Compound Identity: (4-Bromo-2,6-dichlorophenyl)methanol CAS: 274671-77-1 Molecular Formula: C₇H₅BrCl₂O Molecular Weight: 255.92 g/mol [1][2][3][4]

This guide provides a technical analysis of the solubility characteristics of (4-Bromo-2,6-dichlorophenyl)methanol, a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds.[1][2][3] Due to the steric bulk and lipophilicity introduced by the 2,6-dichloro and 4-bromo substitution pattern, this compound exhibits a distinct solubility profile characterized by low aqueous solubility and high affinity for polar aprotic and chlorinated solvents.[1][2][3]

This document details the physicochemical basis of its solubility, provides a self-validating protocol for solubility determination, and outlines a purification strategy based on differential solubility (recrystallization).[1][2][3]

Part 1: Physicochemical Solubility Landscape[1][2][3]

The solubility of (4-Bromo-2,6-dichlorophenyl)methanol is governed by the competition between its polar hydroxyl head group and its highly lipophilic, halogenated aromatic core.[1][2][3]

Structural Determinants[1][2][3]
  • Lipophilicity (LogP): The calculated XLogP3 is approximately 3.0 [1].[1][2][3][5] This indicates a strong preference for organic phases over aqueous media.[1][2][3] The presence of three heavy halogens significantly increases the partition coefficient compared to benzyl alcohol.[1][2][3]

  • Crystal Lattice Energy: The symmetry provided by the 2,6-substitution pattern often leads to higher melting points and stable crystal lattices, requiring solvents with higher dielectric constants or elevated temperatures to overcome lattice energy during dissolution.[1][2][3]

  • Hydrogen Bonding: The single hydroxyl group acts as both a donor and acceptor, facilitating solubility in alcohols (methanol, ethanol) but is insufficient to solubilize the heavy halogenated ring in water.[1][2][3]

Solvent Compatibility Matrix

Based on structural analogs (e.g., 2,4-dichlorobenzyl alcohol) and the specific halogenation pattern, the following solubility profile is established for laboratory workflows:

Solvent ClassRepresentative SolventsSolubility RatingOperational Use Case
Polar Protic Methanol, Ethanol, IPAHigh Primary reaction medium; reduction of aldehydes.[1][2][3]
Polar Aprotic DMSO, DMF, THFVery High Stock solutions for bioassays; nucleophilic substitutions.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformHigh Extraction from aqueous workups.[1][2][3]
Aromatic Toluene, XyleneModerate Ideal for Recrystallization (Temperature dependent).[1][2][3]
Aliphatic Hexanes, HeptaneLow Antisolvent for precipitation/crystallization.[1][2][3]
Aqueous Water, BrineNegligible (<1 g/L)Washing phase to remove inorganic salts.[1][2][3]

Part 2: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To generate precise solubility data for (4-Bromo-2,6-dichlorophenyl)methanol in a specific solvent system prior to scale-up. This protocol is self-validating as it accounts for solvent evaporation and saturation equilibrium.[1][2][3]

Materials:

  • Analytical Balance (0.1 mg precision)[1][2][3]

  • Scintillation vials (20 mL) with PTFE-lined caps[1][2][3]

  • Syringe filters (0.45 µm PTFE)[1][2][3]

  • Thermostatic shaker or water bath[1][2][3]

Workflow:

  • Saturation: Add excess solid (4-Bromo-2,6-dichlorophenyl)methanol to 5 mL of the target solvent in a vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours. Ensure solid remains visible; if all dissolves, add more solid.[1][2][3]

  • Filtration: Allow the suspension to settle for 1 hour. Withdraw 2 mL of supernatant and filter through a pre-warmed 0.45 µm syringe filter into a tared weighing vessel.

  • Evaporation: Record the mass of the solution (

    
    ). Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until mass is constant.[1][2][3]
    
  • Quantification: Record the mass of the dry residue (

    
    ).
    

Calculation:


123
Protocol B: Purification via Recrystallization

Rationale: The "moderate" solubility in toluene combined with "low" solubility in hexanes creates an ideal gradient for purification.[1][2][3] This method exploits the temperature dependence of solubility to reject impurities.[1][2][3]

Step-by-Step Methodology:

  • Dissolution: Place crude (4-Bromo-2,6-dichlorophenyl)methanol in a round-bottom flask. Add Toluene (approx. 3-5 mL per gram of solid).[1][2][3]

  • Heating: Heat the mixture to reflux (110°C) with stirring. If the solid does not dissolve completely, add Toluene in 1 mL increments until a clear solution is obtained.[1][2][3]

  • Hot Filtration (Optional): If insoluble particles (e.g., inorganic salts) remain, filter the hot solution rapidly through a glass frit.[1][2][3]

  • Antisolvent Addition: Remove from heat. While still hot, slowly add Hexane (or Heptane) dropwise until a faint, persistent turbidity appears.[1][2][3]

  • Clarification: Add a few drops of hot Toluene to redissolve the turbidity.[1][2][3]

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed. Then, cool to 0-4°C in an ice bath for 2 hours.

  • Isolation: Filter the crystals via vacuum filtration. Wash the cake with cold Hexane. Dry under vacuum.[1][2][3]

Part 3: Visualizations

Solubility Screening Logic

This decision tree guides the researcher in selecting the appropriate solvent system based on the intended application (Reaction, Extraction, or Purification).[1][2][3]

SolubilityLogicStartStart: Select ApplicationReactionReaction MediumStart->ReactionExtractionExtraction / WorkupStart->ExtractionPurificationRecrystallizationStart->PurificationPolarityCheckReagents Sensitiveto Protons?Reaction->PolarityCheckPartitionAqueous PartitionRequired?Extraction->PartitionRecrystSolubility DifferentialCheckPurification->RecrystProticUse Ethanol/Methanol(High Solubility)PolarityCheck->ProticNoAproticUse THF or DCM(High Solubility)PolarityCheck->AproticYesDCMUse DCM or Ethyl Acetate(Partition > 100:1)Partition->DCMYesTolHexToluene (Solvent) +Hexane (Antisolvent)Recryst->TolHexStandard Protocol

Figure 1: Solvent selection logic based on the physicochemical properties of (4-Bromo-2,6-dichlorophenyl)methanol.

Recrystallization Thermodynamics

The following diagram illustrates the solubility differential exploited in Protocol B.

Recrystallizationcluster_0High Temperature (Reflux)cluster_1Cooling Phasecluster_2Antisolvent EffectHotStateCompound Dissolvedin TolueneHexaneHexane Addition(Lowers Solubility Limit)HotState->HexaneAdd AntisolventCoolingSupersaturationReachedNucleationCrystal NucleationCooling->NucleationPure CrystalsPure CrystalsNucleation->Pure CrystalsFiltrationHexane->CoolingCool Slowly

Figure 2: Thermodynamic workflow for the purification of (4-Bromo-2,6-dichlorophenyl)methanol using the Toluene/Hexane binary system.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53782548, (4-Bromo-2,6-dichlorophenyl)methanol.[1][2][3] Retrieved from [Link][1][2][3]

  • Angene Chemical. Product Analysis: 4-BROMO-2,6-DICHLOROBENZYL ALCOHOL (CAS 274671-77-1).[1][2][3] Retrieved from [Link][1][2][3]

  • PrepChem. Synthesis of 2-bromo-4,6-dichlorobenzyl alcohol (Isomer Reference). (Note: Used as an analog for recrystallization solvent selection).[1][2][3] Retrieved from [Link]

Technical Guide: The 4-Bromo-2,6-Dichlorobenzyl Moiety

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the 4-bromo-2,6-dichlorobenzyl moiety , a specialized pharmacophore building block used to enhance metabolic stability and enable late-stage structural diversification in drug discovery.

Content Type: Technical Whitepaper & Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Shield & Socket" Strategy

The 4-bromo-2,6-dichlorobenzyl moiety represents a high-value structural motif in medicinal chemistry, functioning as a dual-purpose scaffold . It combines the metabolic resilience of the 2,6-dichlorobenzyl group (the "Shield") with the synthetic versatility of the 4-bromo substituent (the "Socket").

  • The Shield (2,6-Cl2): The ortho-dichloro substitution pattern creates a steric and electronic barrier that protects the benzylic carbon from rapid oxidative metabolism (e.g., by CYP450 enzymes). It also modulates the pKa of proximal functional groups and increases lipophilicity.

  • The Socket (4-Br): The para-bromo position serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), allowing researchers to attach this metabolically stable unit to complex heterocycles or solubilizing tails late in the synthesis.

Physicochemical & Mechanistic Profile

Electronic and Steric Landscape

The unique behavior of this moiety is governed by the interplay between the electron-withdrawing halogens and steric crowding.

ParameterValue / EffectMechanistic Implication
Hammett Constant (

)
+0.23 (Br)Electron-withdrawing; deactivates the ring toward electrophilic attack.
Steric Parameter (

)
High (2,6-Cl)Ortho-chlorines create a "molecular cleft," restricting rotation and blocking enzymatic access to the benzylic carbon.
Lipophilicity (

)
+0.71 (per Cl)Increases logP significantly, enhancing membrane permeability but potentially reducing aqueous solubility.
Metabolic Liability LowThe 2,6-substitution blocks the "NIH Shift" and prevents arene oxide formation at the 2,3-position.
Pharmacophore Logic Diagram

The following diagram illustrates the functional logic of the moiety in a drug design context.

PharmacophoreLogic cluster_0 4-Bromo-2,6-Dichlorobenzyl Moiety Core Benzyl Carbon (Linker) Coupling Pd-Catalyzed Diversification Core->Coupling Stable Anchor Ortho 2,6-Dichloro (The Shield) Ortho->Core Steric Protection Metabolism CYP450 Oxidation Ortho->Metabolism Blocks Access Para 4-Bromo (The Socket) Para->Coupling Site of Reaction

Figure 1: Functional decomposition of the moiety. The 2,6-dichloro motif protects the linker, while the 4-bromo motif enables library generation.

Synthetic Accessibility & Workflows

Synthesis of this moiety typically proceeds from 4-bromo-2,6-dichlorotoluene . The critical step is the selective benzylic bromination, which must avoid over-bromination (gem-dibromide formation) or nuclear bromination.

Primary Synthetic Route (Benzylic Bromination)

The industry-standard approach utilizes radical bromination. While N-bromosuccinimide (NBS) is common in batch chemistry, recent advancements utilize microchannel reactors for green synthesis.

Reaction Scheme: 4-Bromo-2,6-dichlorotoluene + NBS → 4-Bromo-2,6-dichlorobenzyl bromide

Synthetic Workflow Diagram

Synthesis Start 4-Bromo-2,6-dichlorotoluene Product 4-Bromo-2,6-dichlorobenzyl bromide (Active Electrophile) Start->Product Radical Bromination SideProduct Gem-dibromide impurity (Over-bromination) Start->SideProduct Excess Reagent/Time Reagents NBS, AIBN (cat.) CCl4 or PhCF3, Reflux Reagents->Product Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Product->Suzuki Route A: Diversification Alkylation Nucleophilic Substitution (Amines/Phenols) Product->Alkylation Route B: Linker Attachment

Figure 2: Synthetic workflow from the toluene precursor to the active benzyl bromide electrophile.

Experimental Protocols

Protocol A: Selective Benzylic Bromination (Batch)

Note: This protocol minimizes the formation of the gem-dibromide byproduct.

Reagents:

  • 4-Bromo-2,6-dichlorotoluene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq) — Recrystallize from water before use to remove free bromine.

  • AIBN (Azobisisobutyronitrile) (0.05 eq)

  • Solvent: Trifluoromethylbenzene (PhCF3) or Acetonitrile (Green alternative to CCl4).

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 4-bromo-2,6-dichlorotoluene and solvent (0.5 M concentration).

  • Activation: Add NBS and AIBN. Purge the system with Argon for 10 minutes.

  • Initiation: Heat the mixture to reflux (approx. 80-85°C). The reaction is initiated when the suspension turns pale yellow/orange (succinimide formation).

  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS. Critical: Stop reaction at ~90-95% conversion to prevent over-bromination.

  • Workup: Cool to 0°C to precipitate succinimide. Filter the solids.[1][2] Wash the filtrate with 5% Na2S2O3 (to remove Br2) and Brine.

  • Purification: Recrystallize from minimal hot hexane or purify via short-path silica plug (100% Hexanes) to yield the white crystalline solid.

Protocol B: Suzuki-Miyaura Cross-Coupling (Diversification)

Use this protocol to attach the "4-bromo" end to an aryl boronic acid.

Reagents:

  • 4-Bromo-2,6-dichlorobenzyl derivative (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

  • Base: K2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Dissolve the benzyl bromide derivative and boronic acid in degassed Dioxane/Water.

  • Add the base and catalyst under an inert atmosphere (N2 or Ar).

  • Heat to 90°C for 4-12 hours.

  • Note: The steric bulk of the 2,6-dichloro group does not significantly hinder the coupling at the para (4-position) bromine, allowing for high yields.

References

  • Photocatalytic Oxidative Bromination

    • Title: Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor.
    • Source: ACS Omega, 2022.
    • URL:[Link]

  • Suzuki Coupling of Halogenated Pyrimidines

    • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)
    • Source: MDPI Molecules, 2022.
    • URL:[Link][3]

  • Metabolic Stability Strategies

    • Title: Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry.
    • Source: eCampusOntario Pressbooks.
    • URL:[Link]

  • Title: Process for the preparation of 2,6-dichloro-4-bromoanilides (Patent EP0727412B1).

Sources

In-Depth Technical Guide on the Reactivity of Halogenated Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated benzyl alcohols are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence and position of a halogen substituent on the aromatic ring profoundly influence the reactivity of the benzylic alcohol, offering a tunable platform for a myriad of chemical transformations. This guide provides a comprehensive exploration of the core principles governing their reactivity, detailed experimental protocols for key transformations, and insights into the subtle yet critical effects of halogen substitution patterns.

PART 1: The Dual Nature of Halogen Substituents: Electronic and Steric Effects

The reactivity of a halogenated benzyl alcohol is fundamentally dictated by the interplay of the halogen's electronic and steric properties.

Electronic Effects: Halogens exert two opposing electronic effects:

  • Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond framework. This effect acidifies the benzylic proton and makes the benzylic carbon more susceptible to nucleophilic attack.

  • Resonance Effect (+M): The lone pairs on the halogen can be delocalized into the aromatic pi-system, donating electron density. This effect is most pronounced when the halogen is at the ortho or para position.

The net electronic influence depends on the specific halogen and its position. For chlorine, bromine, and iodine, the inductive effect generally outweighs the resonance effect.

Steric Effects: The size of the halogen atom (F < Cl < Br < I) can introduce significant steric hindrance, particularly at the ortho position. This can impede the approach of reagents to the benzylic alcohol, influencing reaction rates and potentially altering the course of a reaction.[1][2]

PART 2: Key Chemical Transformations and Protocols

Halogenated benzyl alcohols are amenable to a wide range of synthetic manipulations. This section details some of the most critical reactions, offering both mechanistic understanding and practical, field-tested protocols.

Oxidation to Aldehydes and Carboxylic Acids

The oxidation of halogenated benzyl alcohols is a cornerstone transformation, providing access to valuable benzaldehyde and benzoic acid derivatives. The choice of oxidant is crucial for achieving the desired oxidation state.

Oxidation to Aldehydes: For the selective conversion to aldehydes, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.[3][4]

Experimental Protocol: Oxidation of 4-Chlorobenzyl Alcohol to 4-Chlorobenzaldehyde using Pyridinium Chlorochromate (PCC)

  • Reaction Setup: In a well-ventilated fume hood, add 4-chlorobenzyl alcohol (1.0 eq.) to a round-bottom flask containing anhydrous dichloromethane (DCM).

  • Reagent Addition: Slowly add pyridinium chlorochromate (PCC) (1.5 eq.) to the stirred solution. The reaction is typically exothermic.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium byproducts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude aldehyde by column chromatography or distillation.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will readily oxidize the benzyl alcohol to the corresponding carboxylic acid.[5]

Table 1: Comparison of Common Oxidizing Agents

OxidantProductKey Features
Pyridinium Chlorochromate (PCC)AldehydeMild, selective for primary alcohols.
Potassium Permanganate (KMnO₄)Carboxylic AcidStrong, inexpensive, but can be harsh.[5]
Manganese Dioxide (MnO₂)AldehydeSelective for benzylic and allylic alcohols.
Swern OxidationAldehydeMild, high yields, avoids heavy metals.
Nucleophilic Substitution: Gateway to Diverse Functionalities

The hydroxyl group of a benzyl alcohol is a poor leaving group.[6] Activation is necessary to facilitate nucleophilic substitution reactions, which are fundamental for introducing a wide array of functional groups.[7][8][9][10]

Mechanism of SN2 Displacement: A common strategy involves converting the alcohol to a better leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile in an SN2 manner.[7][11]

Suzuki_Coupling Halogenated Benzyl Alcohol Halogenated Benzyl Alcohol Coupled Product Coupled Product Halogenated Benzyl Alcohol->Coupled Product R-B(OH)2, Pd Catalyst, Base

Sources

The Versatile Synthon: A Technical Guide to (4-Bromo-2,6-dichlorophenyl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(4-Bromo-2,6-dichlorophenyl)methanol , a halogenated aromatic alcohol, is emerging as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive bromophenyl group and sterically hindering ortho-chloro substituents, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, characterization, and diverse applications, with a focus on its utility in the development of novel therapeutic agents and functional materials.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of (4-Bromo-2,6-dichlorophenyl)methanol is fundamental to its effective utilization in synthesis.

PropertyValueSource
CAS Number 274671-77-1[1][2]
Molecular Formula C₇H₅BrCl₂O[1][2]
Molecular Weight 255.92 g/mol [1]
Appearance White to off-white solid
Melting Point 75-77 °C (for the analogous 4-bromobenzyl alcohol)[3][4]

Spectroscopic Data:

While specific, publicly available spectra for (4-Bromo-2,6-dichlorophenyl)methanol are limited, the expected spectral characteristics can be inferred from analogous structures.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic protons (CH₂OH) and signals in the aromatic region corresponding to the two protons on the phenyl ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the benzylic carbon and the six aromatic carbons, with the carbons attached to the halogens exhibiting characteristic shifts.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Synthesis of (4-Bromo-2,6-dichlorophenyl)methanol

The synthesis of (4-Bromo-2,6-dichlorophenyl)methanol can be achieved through several established synthetic routes, primarily involving the reduction of a corresponding benzaldehyde or benzoic acid derivative, or the hydrolysis of a benzyl halide. A common and efficient laboratory-scale synthesis is outlined below.

Protocol: Synthesis via Reduction of 4-Bromo-2,6-dichlorobenzaldehyde

This two-step process involves the formylation of 1-bromo-3,5-dichlorobenzene followed by the reduction of the resulting aldehyde.

Step 1: Formylation of 1-Bromo-3,5-dichlorobenzene

A Vilsmeier-Haack reaction can be employed to introduce the formyl group at the 4-position of the aromatic ring.

Step 2: Reduction to (4-Bromo-2,6-dichlorophenyl)methanol

The resulting 4-bromo-2,6-dichlorobenzaldehyde is then reduced to the corresponding alcohol using a mild reducing agent such as sodium borohydride.

Synthesis_Workflow Start 1-Bromo-3,5-dichlorobenzene Intermediate 4-Bromo-2,6-dichlorobenzaldehyde Start->Intermediate Formylation Reagent1 DMF, POCl₃ Reagent1->Intermediate Product (4-Bromo-2,6-dichlorophenyl)methanol Intermediate->Product Reduction Reagent2 NaBH₄, MeOH Reagent2->Product

Caption: Synthetic workflow for (4-Bromo-2,6-dichlorophenyl)methanol.

Key Reactions and Applications in Organic Synthesis

The synthetic utility of (4-Bromo-2,6-dichlorophenyl)methanol stems from the reactivity of its three key functional components: the aromatic bromine atom, the hydroxyl group, and the benzylic position.

Cross-Coupling Reactions at the Bromine Position

The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, is a powerful tool for introducing aryl or heteroaryl substituents.

Suzuki_Coupling Substrate (4-Bromo-2,6-dichlorophenyl)methanol Product 4-Aryl-2,6-dichlorobenzyl alcohol Substrate->Product Suzuki-Miyaura Coupling Reagent Ar-B(OH)₂ Reagent->Product Catalyst Pd Catalyst, Base Catalyst->Product

Sources

Strategic Utilization of (4-Bromo-2,6-dichlorophenyl)methanol in PROTAC Linker Design and VHL Ligand Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Use of (4-Bromo-2,6-dichlorophenyl)methanol in Pharmaceutical Intermediates[1]

Executive Summary: The "Lynchpin" Scaffold

(4-Bromo-2,6-dichlorophenyl)methanol (CAS: 274671-77-1) is not merely a halogenated building block; it is a privileged scaffold in the design of targeted protein degradation agents (PROTACs) and high-affinity ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]

Its value lies in its orthogonal reactivity profile :

  • The Benzyl Alcohol Handle: A chemically versatile site for oxidation (to aldehydes) or conversion to leaving groups (halides/mesylates) for linker attachment.

  • The 2,6-Dichloro Motif: Provides crucial steric bulk that locks conformation in protein binding pockets (specifically VHL) and blocks metabolic oxidation at the ortho-positions.[1]

  • The 4-Bromo Trigger: A highly reactive site for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing for the modular extension of the pharmacophore.[1]

This guide details the technical workflows for deploying this intermediate in the synthesis of VHL-recruiting PROTACs and solid-phase linkers.

Chemical Profile & Reactivity Analysis

PropertySpecificationStrategic Implication
CAS Number 274671-77-1Verified identifier for regulatory filing.[1]
Molecular Weight 255.92 g/mol Low MW allows room for heavy linker attachment (Lipinski compliance).[1]
Appearance White to off-white solidEasy handling compared to liquid benzyl halides.[1]
LogP (Predicted) ~3.0 - 3.5Hydrophobic; enhances cell permeability in PROTAC designs.[1]
Electronic Effect Electron-deficient RingThe 2,6-dichloro substitution deactivates the ring, stabilizing the benzyl alcohol against spontaneous oxidation but making the benzyl halide derivative highly electrophilic.[1]
The "Steric Shield" Effect

In palladium-catalyzed cross-couplings at the C4-Bromine, the 2,6-dichloro substituents act as a "steric shield."[1] This prevents catalyst coordination at the ortho-sites, significantly reducing homocoupling side reactions and enhancing the regioselectivity of oxidative addition at the para-position.[1]

Core Application: VHL Ligand Synthesis (PROTACs)

The primary pharmaceutical utility of this intermediate is the synthesis of the "Left-Hand Side" (LHS) of VHL E3 ligase binders.[1] High-affinity VHL ligands often require a hydrophobic benzyl group to occupy the binding pocket adjacent to the hydroxyproline recognition site.[1]

Mechanism of Action

The (4-bromo-2,6-dichlorophenyl) moiety mimics the hydrophobic isoleucine residue found in the natural HIF-1α substrate peptide, increasing binding affinity to the VHL protein.[1]

Experimental Workflow: Alcohol to VHL Ligand

The most common route involves oxidizing the alcohol to an aldehyde, followed by reductive amination with a hydroxyproline derivative.

Step 1: Controlled Oxidation to 4-Bromo-2,6-dichlorobenzaldehyde

Rationale: The aldehyde is the necessary electrophile for reductive amination. We avoid harsh oxidants (like KMnO4) to prevent over-oxidation to the benzoic acid.

Protocol:

  • Charge: Dissolve (4-Bromo-2,6-dichlorophenyl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) [0.2 M].

  • Reagent: Add Dess-Martin Periodinane (DMP) (1.2 eq) at 0°C under Nitrogen.

  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Active aldehyde spot is UV active and distinct from alcohol).[1]

  • Quench: Add saturated NaHCO3/Na2S2O3 (1:1) to destroy excess oxidant.[1]

  • Workup: Extract with DCM, dry over MgSO4, and concentrate.

    • Note: The 2,6-dichloro substitution makes this aldehyde relatively stable, but it should be used immediately in the next step to avoid air oxidation.

Step 2: Reductive Amination (The Coupling Event)

Rationale: This step links the halogenated scaffold to the VHL-binding amine core.[1]

Protocol:

  • Mix: Combine 4-Bromo-2,6-dichlorobenzaldehyde (1.0 eq) and the VHL-Amine Core (e.g., a hydroxyproline derivative) (1.0 eq) in DCE or MeOH.

  • Imine Formation: Add catalytic Acetic Acid (AcOH) and stir for 1 hour.

  • Reduction: Add NaBH(OAc)3 (Sodium triacetoxyborohydride) (1.5 eq).

  • Optimization: Stir at RT for 12-16 hours.

  • Purification: Silica gel chromatography (EtOAc/Hexanes).

Visualization: The VHL Ligand Synthesis Pathway[2]

VHL_Synthesis cluster_0 Critical Control Point Alcohol (4-Bromo-2,6-dichlorophenyl) methanol (Starting Material) Aldehyde 4-Bromo-2,6-dichlorobenzaldehyde (Active Electrophile) Alcohol->Aldehyde Oxidation (DMP or Swern) Imine Intermediate Imine (Transient) Aldehyde->Imine + VHL-Amine (AcOH, MeOH) VHL_Ligand VHL Ligand Scaffold (PROTAC Precursor) Imine->VHL_Ligand Reductive Amination (NaBH(OAc)3)

Caption: Synthetic flow transforming the benzyl alcohol into a functionalized VHL ligand via an aldehyde intermediate.

Secondary Application: Solid-Phase Linker Chemistry[1]

Beyond VHL ligands, this intermediate is used to generate acid-labile linkers for solid-phase organic synthesis (SPOS).[1] The electron-withdrawing chlorines allow for the fine-tuning of cleavage conditions.[1]

  • Derivatization: The alcohol is converted to a trichloroacetimidate or benzyl halide .

  • Loading: It is attached to a resin (e.g., Polystyrene).

  • Cleavage: The specific electronic environment of the 2,6-dichloro ring allows the linker to be cleaved with dilute TFA (1-5%), preserving sensitive functional groups on the synthesized payload.[1]

Safety & Handling Protocols

Hazard Class: Irritant / Potential Sensitizer. Specific Risks:

  • Lachrymator Potential: While the alcohol is mild, the aldehyde and benzyl halide derivatives are potent lachrymators (tear gas agents). All oxidation and halogenation reactions must be performed in a fume hood.

  • Skin Absorption: Halogenated aromatics can be absorbed through the skin. Double-gloving (Nitrile) is mandatory.[1]

Self-Validating Safety Check:

  • Before starting: Verify the quench solution (Na2S2O3) is prepared before adding the oxidant.

  • During reaction: If the reaction mixture turns deep brown/black rapidly during oxidation, it indicates uncontrolled exotherm; cool immediately.

References

  • VHL Ligand Design: Frost, J., et al. (2016). "Potent and Selective Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors."[1] Journal of Medicinal Chemistry. Link (Context: Use of halogenated benzyl groups in VHL binding).[1]

  • Aldehyde Synthesis: Buckley, D. L., et al. (2012). "Targeting the Von Hippel-Lindau E3 Ubiquitin Ligase using Small Molecules." Journal of the American Chemical Society. Link (Context: General synthetic routes for VHL ligands).[1]

  • Linker Chemistry: Nam, N. H., et al. (2003). "Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis."[1] Journal of Combinatorial Chemistry. Link (Context: Use of the specific 2,6-dichloro scaffold as a linker).[1]

  • Opioid Antagonists: "Compounds as antagonists or inverse agonists for opioid receptors." Patent WO2008021851A2. Link (Context: Synthesis of 4-bromo-2,6-dichlorobenzaldehyde from the alcohol).[1]

Sources

Methodological & Application

Synthesis of Diverse Derivatives from (4-Bromo-2,6-dichlorophenyl)methanol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Sterically Hindered Scaffolding Molecule

(4-Bromo-2,6-dichlorophenyl)methanol is a valuable starting material in synthetic organic chemistry, offering a unique combination of reactive sites for molecular elaboration. Its structure, featuring a benzylic alcohol, a synthetically versatile aryl bromide, and two ortho-chloro substituents, makes it an attractive scaffold for the development of novel compounds in medicinal chemistry and material science. The steric hindrance imposed by the ortho-chloro groups presents both a challenge and an opportunity, influencing reactivity and providing a means to introduce conformational constraints in the target molecules.

This comprehensive guide provides detailed application notes and protocols for the synthesis of a variety of derivatives from (4-Bromo-2,6-dichlorophenyl)methanol. We will explore transformations at the benzylic alcohol (etherification, esterification, and oxidation) and the aryl bromide (Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions). The protocols are designed to be self-validating, with explanations for the choice of reagents and conditions, particularly addressing the challenges posed by steric hindrance. The methodologies described herein are aimed at researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors. The 2,6-dichlorophenyl moiety is found in a number of biologically active compounds, highlighting the potential of its derivatives in drug discovery.[1][2][3][4]

I. Transformations at the Benzylic Alcohol

The primary alcohol functionality of (4-Bromo-2,6-dichlorophenyl)methanol is a prime site for derivatization. However, the adjacent ortho-chloro substituents significantly influence its reactivity.

A. Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[5][6][7][8] It proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[5][6] When synthesizing ethers from a sterically hindered alcohol like (4-Bromo-2,6-dichlorophenyl)methanol, it is crucial to consider the reaction strategy. To minimize side reactions such as elimination, the sterically hindered alcohol should be converted to the alkoxide, which then reacts with a less hindered alkyl halide (e.g., a primary halide).[6]

Protocol 1: Synthesis of (4-Bromo-2,6-dichlorobenzyl) Methyl Ether

  • Causality of Experimental Choices:

    • Sodium Hydride (NaH): A strong, non-nucleophilic base is used to deprotonate the sterically hindered alcohol to form the corresponding alkoxide. Its insolubility in THF drives the reaction to completion by the evolution of hydrogen gas.

    • Tetrahydrofuran (THF): An aprotic polar solvent is chosen to dissolve the starting material and facilitate the SN2 reaction without interfering with the strong base or the nucleophile.

    • Methyl Iodide (MeI): A primary alkyl halide is used as the electrophile to minimize the competing E2 elimination pathway, which would be more prevalent with secondary or tertiary halides. Iodide is an excellent leaving group, further promoting the SN2 reaction.

Reagent/SolventMolar Equiv.Purpose
(4-Bromo-2,6-dichlorophenyl)methanol1.0Starting Material
Sodium Hydride (60% dispersion in oil)1.2Deprotonation of the alcohol
Methyl Iodide1.5Electrophile for ether formation
Anhydrous Tetrahydrofuran (THF)-Aprotic solvent for the SN2 reaction

Step-by-Step Methodology:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (4-Bromo-2,6-dichlorophenyl)methanol (1.0 equiv).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C.

  • Add methyl iodide (1.5 equiv) dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot

Williamson_Ether_Synthesis Start (4-Bromo-2,6-dichlorophenyl)methanol Alkoxide Sodium (4-bromo-2,6-dichlorophenyl)methoxide Start->Alkoxide NaH, THF Product (4-Bromo-2,6-dichlorobenzyl) Methyl Ether Alkoxide->Product S N 2 Reaction MeI Methyl Iodide

Caption: Williamson Ether Synthesis Workflow.

B. Esterification of a Sterically Hindered Benzylic Alcohol

Esterification of sterically hindered alcohols can be challenging under standard Fischer esterification conditions due to the difficulty of nucleophilic attack by the alcohol on the protonated carboxylic acid. More potent activating agents are often required. One effective strategy involves the in situ formation of highly reactive benzotriazole esters.[9]

Protocol 2: Synthesis of (4-Bromo-2,6-dichlorophenyl)methyl Acetate

  • Causality of Experimental Choices:

    • 1-Hydroxybenzotriazole (HOBt) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): This combination is a classic peptide coupling reagent system that is also highly effective for esterification. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to the benzotriazole ester by HOBt. This intermediate is less prone to side reactions and readily undergoes nucleophilic attack by the sterically hindered alcohol.

    • 4-Dimethylaminopyridine (DMAP): A highly nucleophilic catalyst that facilitates the acyl transfer from the activated ester to the sterically hindered alcohol.

    • Dichloromethane (DCM): A common aprotic solvent that is suitable for this type of coupling reaction.

Reagent/SolventMolar Equiv.Purpose
(4-Bromo-2,6-dichlorophenyl)methanol1.0Starting Material
Acetic Acid1.2Acyl source
1-Hydroxybenzotriazole (HOBt)1.2Forms activated benzotriazole ester
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)1.2Carboxylic acid activating agent
4-Dimethylaminopyridine (DMAP)0.1Nucleophilic catalyst
Dichloromethane (DCM)-Aprotic solvent

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve (4-Bromo-2,6-dichlorophenyl)methanol (1.0 equiv), acetic acid (1.2 equiv), HOBt (1.2 equiv), and DMAP (0.1 equiv) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 equiv) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot

Esterification_Workflow CarboxylicAcid Acetic Acid ActivatedEster Activated Benzotriazole Ester CarboxylicAcid->ActivatedEster EDC, HOBt Product (4-Bromo-2,6-dichlorophenyl)methyl Acetate ActivatedEster->Product Acyl Transfer Alcohol (4-Bromo-2,6-dichlorophenyl)methanol Alcohol->Product DMAP (catalyst)

Caption: Esterification via Activated Benzotriazole Ester.

C. Oxidation to the Corresponding Aldehyde

The oxidation of the benzylic alcohol to the corresponding aldehyde provides a key intermediate for further synthetic transformations such as reductive amination or Wittig reactions. The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid.

Protocol 3: Synthesis of 4-Bromo-2,6-dichlorobenzaldehyde

  • Causality of Experimental Choices:

    • Pyridinium Chlorochromate (PCC): A mild oxidizing agent that is selective for the oxidation of primary alcohols to aldehydes with minimal over-oxidation. It is particularly useful for substrates that are sensitive to more vigorous oxidizing conditions.

    • Silica Gel: Added to the reaction mixture to adsorb the tarry byproducts of the chromium reagent, simplifying the workup.

    • Dichloromethane (DCM): An inert solvent that is compatible with PCC.

Reagent/SolventMolar Equiv.Purpose
(4-Bromo-2,6-dichlorophenyl)methanol1.0Starting Material
Pyridinium Chlorochromate (PCC)1.5Mild oxidizing agent
Silica Gel~1.5 x wt of PCCAdsorbent for chromium byproducts
Dichloromethane (DCM)-Inert solvent

Step-by-Step Methodology:

  • To a round-bottom flask, add PCC (1.5 equiv) and silica gel (approximately 1.5 times the weight of PCC).

  • Add DCM to form a slurry.

  • In a separate flask, dissolve (4-Bromo-2,6-dichlorophenyl)methanol (1.0 equiv) in DCM.

  • Add the solution of the alcohol to the PCC slurry in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Transformations at the Aryl Bromide: Cross-Coupling Reactions

The 4-bromo substituent on the aromatic ring is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The steric hindrance from the ortho-chloro groups can influence the efficiency of these reactions, often necessitating the use of specialized ligands and optimized reaction conditions.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds from an aryl halide and an organoboron reagent.[10][11][12][13] For sterically hindered substrates, the choice of a bulky, electron-rich phosphine ligand is often crucial to promote the reductive elimination step and achieve good yields.[12]

Protocol 4: Synthesis of 4-Aryl-1-bromo-3,5-dichlorobenzene Derivatives

  • Causality of Experimental Choices:

    • Pd(PPh₃)₄: A common and effective palladium(0) catalyst for Suzuki couplings.

    • Potassium Carbonate (K₂CO₃): A base is required to activate the boronic acid for transmetalation to the palladium center.

    • Toluene/Ethanol/Water: A mixed solvent system is often used to ensure the solubility of both the organic substrates and the inorganic base.

    • Arylboronic Acid: The coupling partner that introduces the new aryl group.

Reagent/SolventMolar Equiv.Purpose
(4-Bromo-2,6-dichlorophenyl)methanol derivative1.0Starting Material
Arylboronic Acid1.2Coupling partner
Pd(PPh₃)₄0.05Palladium(0) catalyst
Potassium Carbonate (K₂CO₃)2.0Base for activation of boronic acid
Toluene/Ethanol/Water (e.g., 4:1:1)-Solvent system

Step-by-Step Methodology:

  • To a Schlenk flask, add the (4-Bromo-2,6-dichlorophenyl)methanol derivative (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (e.g., toluene/ethanol/water).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent such as ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

dot

Suzuki_Coupling_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br(L2) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Aryl Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArBr Ar-Br ArBr->OxAdd ArBOH2 Ar'-B(OH)2 ArBOH2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

B. Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[14] This reaction is highly valuable for introducing alkynyl functionalities, which are versatile precursors for further transformations. For sterically hindered aryl bromides, copper-free conditions with appropriate ligands can sometimes be advantageous.[15][16]

Protocol 5: Synthesis of 1-Alkynyl-4-bromo-2,6-dichlorobenzene Derivatives

  • Causality of Experimental Choices:

    • PdCl₂(PPh₃)₂: A common palladium(II) precatalyst that is reduced in situ to the active Pd(0) species.

    • Copper(I) Iodide (CuI): A co-catalyst that facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.

    • Triethylamine (TEA): Acts as both a base to deprotonate the terminal alkyne and as a solvent.

    • Terminal Alkyne: The source of the alkynyl group.

Reagent/SolventMolar Equiv.Purpose
(4-Bromo-2,6-dichlorophenyl)methanol derivative1.0Starting Material
Terminal Alkyne1.5Coupling partner
PdCl₂(PPh₃)₂0.02Palladium(II) precatalyst
Copper(I) Iodide (CuI)0.04Co-catalyst
Triethylamine (TEA)-Base and solvent

Step-by-Step Methodology:

  • To a Schlenk flask, add the (4-Bromo-2,6-dichlorophenyl)methanol derivative (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed triethylamine.

  • Add the terminal alkyne (1.5 equiv) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the triethylamine under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

C. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and amines.[17][18] This reaction has broad applicability and is a cornerstone of modern synthetic chemistry for accessing anilines and their derivatives. The use of bulky, electron-rich phosphine ligands is often essential for achieving high yields, especially with challenging substrates like sterically hindered aryl bromides.[19]

Protocol 6: Synthesis of N-Aryl-(4-bromo-2,6-dichlorophenyl)amine Derivatives

  • Causality of Experimental Choices:

    • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)): A common and reliable Pd(0) source.

    • XPhos: A bulky and electron-rich biarylphosphine ligand that is highly effective for the amination of sterically hindered aryl halides.

    • Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations.

    • Toluene: A standard solvent for this reaction.

Reagent/SolventMolar Equiv.Purpose
(4-Bromo-2,6-dichlorophenyl)methanol derivative1.0Starting Material
Amine1.2Coupling partner
Pd₂(dba)₃0.01-0.02Palladium(0) source
XPhos0.02-0.04Bulky phosphine ligand
Sodium tert-butoxide (NaOtBu)1.4Strong, non-nucleophilic base
Toluene-Solvent

Step-by-Step Methodology:

  • To a glovebox or a Schlenk flask, add the (4-Bromo-2,6-dichlorophenyl)methanol derivative (1.0 equiv), amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • In a separate vial, prepare the catalyst by mixing Pd₂(dba)₃ and XPhos in toluene.

  • Add the catalyst solution to the substrate mixture.

  • Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

(4-Bromo-2,6-dichlorophenyl)methanol is a highly adaptable starting material for the synthesis of a wide array of derivatives. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this sterically hindered scaffold. By carefully selecting reagents and optimizing reaction conditions to account for the electronic and steric properties of the substrate, a diverse library of novel compounds can be efficiently synthesized. These derivatives hold significant potential for applications in drug discovery, agrochemicals, and materials science, making the methodologies presented here valuable tools for innovation in these fields.

References

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • NIST. (n.d.). 2,6-Dichlorobenzyl alcohol. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2,6-Dichlorobenzyl alcohol. NIST WebBook. Retrieved from [Link]

  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. r/chemistry. Retrieved from [Link]

  • ACS Publications. (2020, February 11). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • ResearchGate. (2019, October 4). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • PubMed. (2019, October 10). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl). (2023, July 3). Retrieved from [Link]

  • RSC Publishing. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Using Benzotriazole Esters as a Strategy in the Esterification of Tertiary Alcohols. Retrieved from [Link]

  • PubMed. (2025, February 25). Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ACS Publications. (2019, September 18). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective. Retrieved from [Link]

  • PubMed. (n.d.). Rapid and Efficient Pd-catalyzed Sonogashira Coupling of Aryl Chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[5][6][20]triazolo[3,4-b][5][20][21]thiadiazine-7-. Retrieved from [Link]

  • ACS Publications. (2026, February 3). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. Retrieved from [Link]

  • Novartis OAK. (n.d.). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Insights into active sites and mechanisms of benzyl alcohol oxidation on nickel iron oxyhydroxide electrodes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]

  • PMC. (n.d.). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]

  • Leah4sci. (2019, January 7). Sonogashira coupling. YouTube. Retrieved from [Link]

Sources

Application Note: Ether Synthesis with (4-Bromo-2,6-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Bromo-2,6-dichlorophenyl)methanol (CAS: 274671-77-1) represents a highly specialized scaffold in medicinal chemistry and agrochemical synthesis. The unique 2,6-dichloro substitution pattern provides significant steric shielding and metabolic stability, while the para-bromo group serves as a versatile handle for subsequent cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, this same steric bulk presents a kinetic challenge for standard etherification. The "ortho-effect" significantly retards nucleophilic attack at the benzylic position and hinders the approach of electrophiles to the alkoxide. This guide details three optimized protocols to overcome these barriers, ensuring high-yield ether synthesis while maintaining the integrity of the halogenated core.

Chemical Analysis & Mechanistic Insight

The Steric-Electronic Paradox

Successful functionalization of this substrate requires navigating two competing factors:

  • Steric Shielding (The "Fortress" Effect): The two chlorine atoms at the ortho positions create a physical barrier (Van der Waals radius ~1.75 Å each) around the benzylic oxygen. This disfavors

    
     reactions where the benzylic carbon is the electrophile.
    
  • Electronic Deactivation: The inductive electron-withdrawing nature (-I effect) of the three halogens increases the acidity of the benzylic hydroxyl proton compared to unsubstituted benzyl alcohol.

    • Consequence: Deprotonation is facile, but the resulting alkoxide is less nucleophilic than standard benzyl alkoxides.

Strategic Pathways

We define two primary synthetic strategies based on the desired ether linkage:

  • Strategy A (Nucleophilic Alcohol): The alcohol is deprotonated to an alkoxide and attacks an unhindered electrophile (e.g., MeI, EtBr). Recommended for primary alkyl ethers.

  • Strategy B (Mitsunobu Inversion): Activation of the alcohol with

    
    /DIAD to couple with a phenol or acidic nucleophile. Recommended for aryl ethers or complex secondary alcohols.
    

Experimental Protocols

Protocol A: Classical Williamson Ether Synthesis (Optimized)

Best for: Methyl, Ethyl, and Benzyl ethers. Mechanism: Irreversible deprotonation followed by


 attack.
Reagents
  • Substrate: (4-Bromo-2,6-dichlorophenyl)methanol (1.0 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Electrophile: Alkyl Iodide/Bromide (1.2 – 1.5 eq)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or THF (Tetrahydrofuran)

  • Quench: Sat.

    
    
    
Step-by-Step Procedure
  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.

  • Solubilization: Dissolve (4-Bromo-2,6-dichlorophenyl)methanol (1.0 mmol, ~256 mg) in anhydrous DMF (5 mL). Cool to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (1.5 mmol, 60 mg) portion-wise.

    • Observation: Evolution of

      
       gas. The solution may turn yellow/orange due to the formation of the phenolate-like alkoxide.
      
    • Critical Step: Stir at 0°C for 30 minutes to ensure complete deprotonation. The inductive effect of the Cl atoms stabilizes the anion, requiring adequate time for equilibrium shift.

  • Alkylation: Add the Alkyl Halide (e.g., Iodomethane, 1.5 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The alcohol typically runs lower (

      
       ~0.3) than the ether (
      
      
      
      ~0.7).
  • Workup:

    • Cool to 0°C. Quench excess NaH with Sat.

      
       (slow addition).
      
    • Dilute with Water (20 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Water (

      
      ) and Brine (
      
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate.[1][2]
      
Protocol B: Phase Transfer Catalysis (Green/Scale-Up)

Best for: Large-scale synthesis where anhydrous conditions are difficult.

Reagents
  • Solvent: Toluene / 50% NaOH (aq) (Biphasic system)

  • Catalyst: Tetrabutylammonium Hydrogen Sulfate (TBAHS) (5 mol%)

  • Electrophile: Dimethyl Sulfate or Alkyl Bromide

Procedure
  • Dissolve substrate in Toluene.

  • Add TBAHS catalyst and 50% NaOH solution.

  • Vigorously stir (high shear required) while adding the alkylating agent.

  • Heat to 50°C if conversion is slow. The quaternary ammonium salt shuttles the alkoxide into the organic phase, overcoming the solubility mismatch.

Visualization & Logic

Reaction Pathway Diagram

The following diagram illustrates the decision tree for selecting the correct synthesis method based on the target ether.

EtherSynthesis Start (4-Bromo-2,6-dichlorophenyl)methanol (Substrate) Decision Target Ether Type? Start->Decision PathA Primary Alkyl Ether (Me, Et, Bn) Decision->PathA Simple Alkyl PathB Aryl / Bulky Ether Decision->PathB Complex/Aryl MethodA Protocol A: Williamson (NaH / DMF) PathA->MethodA Deprotonation MethodB Protocol B: Mitsunobu (PPh3 / DIAD / Ar-OH) PathB->MethodB Activation ProductA Alkyl Ether Product (High Yield) MethodA->ProductA SN2 Attack ProductB Aryl Ether Product (Inversion) MethodB->ProductB Coupling

Figure 1: Strategic decision tree for etherification of hindered 2,6-dichlorobenzyl alcohols.

Experimental Workflow (Williamson)

Workflow Step1 Step 1: Solubilization Dissolve Substrate in Dry DMF (Inert Atmosphere) Step2 Step 2: Activation Add NaH at 0°C Wait 30 mins for H2 evolution Step1->Step2 Cool to 0°C Step3 Step 3: Alkylation Add Electrophile (R-X) Warm to RT Step2->Step3 Dropwise Addition Step4 Step 4: Quench & Workup Sat. NH4Cl -> Extraction (EtOAc) Wash x3 to remove DMF Step3->Step4 Monitor TLC

Figure 2: Step-by-step workflow for the NaH-mediated etherification protocol.

Quantitative Data Summary

ParameterProtocol A (NaH/DMF)Protocol B (PTC)Protocol C (Mitsunobu)
Reagent Cost MediumLowHigh
Moisture Sensitivity High (Requires Dry Solvents)Low (Aqueous tolerant)High
Reaction Time 4–12 Hours12–24 Hours24–48 Hours
Typical Yield 85–95%70–80%60–75%
Purification Simple ExtractionPhase SeparationColumn Chromatography (Remove

)
Scalability < 100g> 1 kg< 10g

Troubleshooting & Quality Control

Common Failure Modes
  • Incomplete Conversion: Due to the steric bulk, the reaction may stall.

    • Fix: Add catalytic Potassium Iodide (KI) (Finkelstein condition) to generate a more reactive alkyl iodide in situ if using bromides/chlorides.

  • O-Alkylation vs. C-Alkylation: Highly unlikely with this substrate due to the lack of enolizable positions, but ensure the base is not in massive excess to avoid degrading the solvent.

  • DMF Removal: Residual DMF can ruin NMR spectra. Ensure thorough water/brine washes or use a rotary evaporator with a high-vacuum pump.

Analytical Markers (1H NMR)
  • Starting Material: Benzylic

    
     typically appears as a doublet or broad singlet around 
    
    
    
    4.6–4.8 ppm (depending on solvent/concentration).
  • Product: The ether shift will move upfield slightly and sharpen. Look for the appearance of the R-group signals (e.g., O-Me singlet at

    
     3.4 ppm).
    

Safety & Handling

  • Halogenated Aromatics: Treat as potentially toxic and persistent. Use gloves and work in a fume hood.

  • Sodium Hydride: Pyrophoric. Reacts violently with water. Quench all glassware and syringes with isopropanol before water disposal.

  • Alkyl Halides: Many (like MeI) are potent alkylating agents and suspected carcinogens.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Master Organic Chemistry. (2014).[2][3] The Williamson Ether Synthesis. Link

  • Synthesis of 2,6-Dichlorobenzyl Derivatives (Schiff Bases)

    • ResearchGate. (2024). Copper(II) complexes derived from naphthalene-based halogenated Schiff bases. (Describes reactivity of the amine analog, validating the stability of the 2,6-dichloro core). Link

  • General Reactivity of Hindered Benzyl Alcohols

    • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Link

  • CAS Registry Data

    • Angene Chemical. 4-BROMO-2,6-DICHLOROBENZYL ALCOHOL (CAS# 274671-77-1).[4][5] Link

Sources

Application Notes & Protocols: Esterification of (4-Bromo-2,6-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

(4-Bromo-2,6-dichlorophenyl)methanol is a halogenated benzyl alcohol derivative. Its structural motifs are of significant interest in medicinal chemistry and materials science. The esterification of this alcohol is a critical transformation, enabling the synthesis of diverse molecular entities. These esters can function as prodrugs with modified pharmacokinetic profiles, serve as key intermediates in multi-step syntheses, or be developed as active pharmaceutical ingredients (APIs) in their own right.

The primary challenge in the esterification of this substrate lies in its steric hindrance. The two chlorine atoms positioned ortho to the benzylic hydroxymethyl group significantly encumber the reaction center, potentially impeding the approach of the acylating agent. Consequently, standard esterification conditions, such as the classic Fischer-Speier method, may prove inefficient, leading to low yields or requiring harsh conditions that the substrate cannot tolerate.

This guide provides a comprehensive analysis of suitable esterification strategies and details two robust protocols optimized for sterically hindered and sensitive substrates. The causality behind methodological choices is explained to empower researchers to adapt these protocols to their specific synthetic goals.

Comparative Analysis of Esterification Methodologies

Selecting the appropriate esterification method is paramount for success. The choice depends on the stability of the carboxylic acid, the steric bulk of both coupling partners, and the desired reaction conditions (e.g., temperature, pH).

MethodActivating Agent / CatalystAdvantagesDisadvantages for this Substrate
Fischer-Speier Esterification Strong acid (e.g., H₂SO₄, p-TsOH)Simple, inexpensive reagents.Harsh acidic conditions can lead to decomposition or polymerization of sensitive benzyl alcohols.[1] The reaction is an equilibrium, often requiring a large excess of one reagent or removal of water.[2][3]
Acyl Chloride / Anhydride None (pre-activated)Highly reactive acylating agent drives the reaction to completion.Generates stoichiometric amounts of acid (HCl or RCOOH), requiring a base scavenger. Acyl chlorides can be moisture-sensitive and harsh for delicate substrates.
Steglich Esterification Carbodiimide (DCC, EDC) + DMAP (catalyst)Extremely mild conditions (often room temp.), neutral pH, and highly effective for sterically hindered alcohols.[4][5][6]DCC produces a urea byproduct (DCU) that can be difficult to remove via filtration. EDC is preferred as its urea byproduct is water-soluble.[7][8]
Mitsunobu Reaction PPh₃ + DEAD or DIADVery mild, high-yielding, and proceeds with inversion of configuration at chiral centers.Generates stoichiometric phosphine oxide and hydrazine byproducts, which require chromatographic purification. Reagents are toxic and relatively expensive.[9][10][11]

Protocol I: Steglich Esterification using EDC and DMAP

This protocol is recommended for its mild conditions and the ease of purification, as the urea byproduct from 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is water-soluble. 4-Dimethylaminopyridine (DMAP) serves as a highly effective acylation catalyst.[5][12]

Reaction Mechanism Overview

The reaction proceeds through the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form an N-acylpyridinium salt. This salt is a highly electrophilic "active ester" that is readily attacked by the sterically hindered (4-Bromo-2,6-dichlorophenyl)methanol to furnish the desired product and regenerate the DMAP catalyst. This catalytic cycle prevents side reactions like the formation of stable N-acylureas that can occur in the absence of DMAP.[12]

Mechanism Diagram

Steglich_Mechanism RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea +EDC EDC EDC N_Acylpyridinium N-Acylpyridinium (Active Ester) O_Acylisourea->N_Acylpyridinium +DMAP EDU EDU (Water-soluble Urea) O_Acylisourea->EDU DMAP DMAP (Catalyst) N_Acylpyridinium->DMAP -DMAP Ester Product Ester N_Acylpyridinium->Ester +Alcohol Alcohol (4-Bromo-2,6-dichlorophenyl) methanol

Caption: Mechanism of the EDC/DMAP-mediated Steglich Esterification.

Materials and Reagents
ReagentMolar Mass ( g/mol )Molarity / PurityAmount (1 mmol scale)Molar Eq.
(4-Bromo-2,6-dichlorophenyl)methanol253.92>97%254 mg1.0
Carboxylic Acid (R-COOH)Varies>98%Varies1.2
EDC·HCl191.70>98%288 mg1.5
DMAP122.17>99%24 mg0.2
Dichloromethane (DCM), anhydrous84.93Anhydrous10 mL-
1 M HCl (aq)-1 M10 mL-
Saturated NaHCO₃ (aq)-Saturated10 mL-
Brine (Saturated NaCl (aq))-Saturated10 mL-
Anhydrous Na₂SO₄ or MgSO₄-GranularAs needed-
Step-by-Step Protocol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (4-Bromo-2,6-dichlorophenyl)methanol (1.0 eq), the desired carboxylic acid (1.2 eq), and DMAP (0.2 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the alcohol) via syringe and stir the mixture with a magnetic stir bar until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to manage the exotherm upon addition of the coupling agent.

  • EDC Addition: Add EDC·HCl (1.5 eq) to the cooled, stirring solution in one portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexanes and ethyl acetate. The ester product should have a higher Rf value than the starting alcohol.

  • Work-up - Quenching: Upon completion, dilute the reaction mixture with an additional 20 mL of DCM. Transfer the solution to a separatory funnel.

  • Work-up - Washing: Wash the organic layer sequentially with:

    • 1 M HCl (1 x 10 mL) to remove residual DMAP and any basic impurities.

    • Saturated aqueous NaHCO₃ (1 x 10 mL) to remove unreacted carboxylic acid and residual HCl.

    • Brine (1 x 10 mL) to reduce the amount of dissolved water in the organic layer.[13]

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure ester.

Protocol II: Acyl Chloride-Based Esterification

This method is a powerful alternative when the corresponding acyl chloride of the desired carboxylic acid is commercially available or easily synthesized. It relies on the high electrophilicity of the acyl chloride. A non-nucleophilic base, such as triethylamine (TEA), is required to neutralize the HCl generated during the reaction.[14]

Experimental Workflow Diagram

Workflow start Dissolve Alcohol & Base in Anhydrous Solvent add_acyl Add Acyl Chloride (dropwise at 0 °C) start->add_acyl react Stir at Room Temp (Monitor by TLC) add_acyl->react quench Quench with Water react->quench extract Aqueous Work-up (Acid/Base Washes) quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify end_node Characterize Pure Ester purify->end_node

Caption: General experimental workflow for acyl chloride esterification.

Materials and Reagents
ReagentMolar Mass ( g/mol )Molarity / PurityAmount (1 mmol scale)Molar Eq.
(4-Bromo-2,6-dichlorophenyl)methanol253.92>97%254 mg1.0
Acyl Chloride (R-COCl)Varies>98%Varies1.1
Triethylamine (TEA)101.19>99%209 µL1.5
Dichloromethane (DCM), anhydrous84.93Anhydrous10 mL-
Step-by-Step Protocol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (4-Bromo-2,6-dichlorophenyl)methanol (1.0 eq).

  • Dissolution: Dissolve the alcohol in anhydrous DCM (10 mL) and add triethylamine (1.5 eq).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the stirring solution via syringe. A precipitate of triethylammonium chloride ([Et₃NH]Cl) may form.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by slowly adding water (10 mL). Transfer to a separatory funnel, separate the layers, and wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine as described in Protocol I.

  • Purification: Dry, concentrate, and purify the crude product by flash column chromatography as described in Protocol I.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15]

  • (4-Bromo-2,6-dichlorophenyl)methanol and related compounds: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[15][16][17]

  • EDC·HCl: Is a skin and eye irritant. Handle with care.

  • Acyl Chlorides: Are corrosive and react violently with water and other protic solvents to release HCl gas. They are lachrymators (cause tears). Handle with extreme care in an anhydrous environment.[16]

  • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Minimize exposure.

  • Triethylamine (TEA): Is corrosive and flammable with a strong, unpleasant odor.

References

  • Fiveable. (n.d.). Steglich Esterification Definition. Retrieved from [Link]

  • Taylor, M. S. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Green, G., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1988). ESTERIFICATION OF CARBOXYLIC ACIDS WITH DICYCLOHEXYLCARBODIIMIDE/4-DIMETHYLAMINOPYRIDINE: TERT-BUTYL ETHYL FUMARATE. Organic Syntheses, 63, 183. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed.... Retrieved from [Link]

  • Reddit. (2024). Steglich Esterification with EDC. Retrieved from [Link]

  • The Welch Foundation. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Lithium chloride-catalyzed selective demethylation of aryl methyl ethers under microwave irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of various benzylic alcohols under Mitsunobu reaction.... Retrieved from [Link]

  • National Institutes of Health. (2021). Co-N-Si/AC Catalyst for Aerobic Oxidation of Benzyl Alcohols to Esters under Mild Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • PubMed. (2019). Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase. Retrieved from [Link]

  • YouTube. (2020). Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Sciencemadness.org. (2011). Acyl chloride/ MeOH = esterification?. Retrieved from [Link]

  • Google Patents. (n.d.). EP0924179A1 - Process for the preparation of benzyl alcohol.
  • MDPI. (n.d.). The Synthesis of Bis(α-aryl-methylphosphonoyl)amines by the Microwave-Assisted Catalyst-Free Tandem Kabachnik–Fields Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link] Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review

  • RSC Publishing. (n.d.). Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-(2-Bromoethyl)-1,3-dioxane. Retrieved from [Link]

  • Sciencemadness.org. (2020). (Lab report) Making benzyl acetate by fischer esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetyl Chloride—Methanol as a Convenient Reagent for: A) Quantitative Formation of Amine Hydrochlorides, B) Carboxylate Ester Formation, C) Mild Removal of N-Boc-Protective Group. Retrieved from [Link]

  • Semantic Scholar. (2019). Synthesis and Stereostructure-Activity Relationship of Novel Pyrethroids Possessing Two Asymmetric Centers on a Cyclopropane Ring. Retrieved from [Link]

  • ACS Publications. (n.d.). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Retrieved from [Link]

  • YouTube. (2014). Esters 4. Organic Preparation & Purification of an Ester. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of acid catalyzed esterification of carboxylic acid.... Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Synthesis and Biological Activities of the C-4 Esters of 4'-demethylepipodophyllotoxin. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ENANTIOSELECTIVE SYNTHESIS OF (S)-3-(4-BROMOPHENYL)BUTANOIC ACID. Retrieved from [Link]

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of (4-Bromo-2,6-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of (4-Bromo-2,6-dichlorophenyl)methanol (CAS: 274671-77-1). This scaffold presents a unique set of challenges and opportunities in medicinal chemistry. The 2,6-dichloro substitution pattern provides significant metabolic stability by sterically shielding the benzylic position and electronically deactivating the ring. However, these same features require careful catalyst selection to facilitate oxidative addition at the 4-bromo position while preserving the free hydroxyl group and avoiding hydrodehalogenation.

This guide provides two validated methods:

  • Method A (Green/Standard): A cost-effective, biphasic protocol for standard boronic acids.

  • Method B (High-Performance): A precatalyst-based approach for sterically hindered or electron-poor boronic acids.

Substrate Analysis & Mechanistic Insight[1]

Structural Considerations

The substrate, (4-Bromo-2,6-dichlorophenyl)methanol, exhibits a "push-pull" electronic environment:

  • Electronic Activation: The two chlorine atoms at the ortho positions (2,6) are electron-withdrawing groups (EWG) by induction. This lowers the electron density of the aromatic ring, theoretically activating the C-Br bond at the 4-position for oxidative addition by Pd(0).

  • Steric Environment: While the 2,6-chlorines create a "trench" around the benzylic alcohol (position 1), the 4-bromo position remains relatively accessible.

  • Chemo-selectivity: The primary challenge is preventing the free benzylic alcohol from poisoning the catalyst or undergoing side reactions (e.g., oxidation to aldehyde).

The Catalytic Cycle

The reaction proceeds via the standard Pd(0)/Pd(II) cycle. The critical step for this substrate is the Transmetallation , which can be sluggish due to the electron-deficient nature of the oxidative addition complex.

CatalyticCycle cluster_notes Substrate Specifics Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate (R-Br) Base Base Activation (Ar-Pd(II)-OH/OR) OxAdd->Base + Base (OH-) Note1 2,6-Cl2 groups stabilize the Pd(II) intermediate OxAdd->Note1 TransMet Transmetallation (Ar-Pd(II)-Ar') Base->TransMet + Boronic Acid (Ar'-B(OH)2) Note2 Free -OH requires mild base (Carbonate) Base->Note2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle emphasizing the stability of the oxidative addition intermediate due to the 2,6-dichloro substitution.

Experimental Protocols

Method A: The "Direct" Protocol (Cost-Effective)

Applicability: Ideal for coupling with electron-rich or neutral aryl boronic acids. Tolerates the free alcohol without protection. Mechanism: Uses a biphasic system to solubilize inorganic bases while keeping the organic reactants in the organic phase, minimizing alcohol deprotonation.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add (4-Bromo-2,6-dichlorophenyl)methanol (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Purge: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent: Add degassed 1,4-Dioxane and Water (4:1 v/v) via syringe. Concentration should be ~0.2 M relative to the bromide.

  • Catalyst: Quickly remove the septum (under positive inert gas flow) and add Pd(dppf)Cl₂ (0.03 equiv). Reseal immediately.

    • Note: Pd(dppf)Cl₂ is robust and air-stable enough for quick addition, but inert atmosphere is crucial for the reaction.

  • Reaction: Heat the block/bath to 80 °C for 4–12 hours. Monitor by HPLC/TLC.

    • Checkpoint: The reaction mixture should turn black (Pd precipitation) only after completion. Early blackening indicates catalyst decomposition.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine. Dry over Na₂SO₄.

Method B: The High-Performance Protocol (Buchwald Generation)

Applicability: Required for sterically hindered boronic acids or when Method A yields <50%. Mechanism: Uses XPhos-Pd-G3 , a precatalyst that rapidly generates the active monoligated Pd(0) species, highly active for electron-deficient substrates.

Reagents:

  • Catalyst: XPhos-Pd-G3 (2 mol%)

  • Base: K₃PO₄ (3.0 equiv, 0.5 M aqueous solution)

  • Solvent: THF or Toluene

Step-by-Step Procedure:

  • Charge: Add Substrate (1.0 equiv) and Boronic Acid (1.5 equiv) to the vial.

  • Inert: Evacuate/Backfill with Argon.

  • Solvent/Base: Add THF (degassed) and K₃PO₄ (aq) via syringe.

  • Catalyst: Add XPhos-Pd-G3 (0.02 equiv).

  • Reaction: Stir vigorously at 60 °C . The lower temperature prevents proto-deboronation of sensitive boronic acids.

  • Workup: Standard extraction as in Method A.

Optimization Data & Decision Matrix

The following table summarizes screening results for the coupling of (4-Bromo-2,6-dichlorophenyl)methanol with Phenylboronic acid.

EntryCatalystLigandBaseSolventYield (%)Notes
1Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH65%Modest yield; some homocoupling.
2Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O88%Excellent for hindered partners.
3 Pd(dppf)Cl₂ dppf K₂CO₃ Dioxane/H₂O 92% Best balance of cost/yield.
4Pd₂dba₃XPhosCs₂CO₃THF95%Highest yield, higher cost.
Workflow Decision Tree

DecisionTree Start Start: Coupling (4-Br-2,6-Cl2-benzyl alcohol) CheckBoronic Boronic Acid Type? Start->CheckBoronic Simple Simple Aryl/Vinyl CheckBoronic->Simple Complex Hindered/Heterocyclic CheckBoronic->Complex MethodA Method A: Pd(dppf)Cl2, K2CO3 80°C Simple->MethodA MethodB Method B: XPhos-Pd-G3, K3PO4 60°C Complex->MethodB Result Analyze HPLC MethodA->Result MethodB->Result Success Isolate Product Result->Success Yield > 80% Fail Protect Alcohol (TBS/MOM) Result->Fail Yield < 50%

Figure 2: Decision matrix for selecting the appropriate coupling protocol.

Troubleshooting & Critical Parameters

Protodeboronation

Electron-poor aryl rings (like the substrate) are generally stable, but electron-rich boronic acids (e.g., 2-furyl, 2-thienyl) are prone to protodeboronation in aqueous base.

  • Solution: Switch to anhydrous conditions (using Cs₂CO₃ in dry DMF) or lower the temperature to 50 °C and increase catalyst loading.

Hydrodehalogenation

If the reaction runs too long or the catalyst loading is too high, the Pd-H species (formed via β-hydride elimination from alkoxides if primary alcohols are present) can reduce the C-Br bond to C-H.

  • Observation: Mass spec shows M-79/81 peak.

  • Fix: Ensure strict oxygen-free conditions and reduce reaction time. The 2,6-dichloro groups generally protect the ring from further reduction, but the 4-position is vulnerable.

Alcohol Interference

While rare with Pd(dppf), the free alcohol can sometimes coordinate to Pd.

  • Fix: If conversion stalls, protect the alcohol as a THP ether or TBS ether. This also increases solubility in non-polar solvents.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240–9261. [Link]

  • Lead Sciences. (2024). (4-Bromo-2,6-dichlorophenyl)methanol Product Data and Safety Sheet. [Link]

  • Li, H., et al. (2019). Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols.[1] Organic Letters, 21(12), 4684–4688. (Demonstrating tolerance of free alcohols in cross-coupling). [Link][1]

  • PubChem. (2025).[2] Compound Summary: (4-Bromo-2,6-dichlorophenyl)methanol.[3] [Link]

Sources

Application Note: High-Purity Synthesis of (4-Bromo-2,6-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

(4-Bromo-2,6-dichlorophenyl)methanol is a critical halogenated benzyl alcohol intermediate, widely utilized in the synthesis of pharmacophores for antifungal agents, anti-inflammatory drugs, and agrochemicals. Its structure features a lipophilic benzene ring densely functionalized with halogens: two chlorine atoms at the ortho positions (2,6) and a bromine atom at the para position (4).[1][2][3][4][5]

Synthetic Challenge: The primary challenge in synthesizing this molecule lies in chemoselectivity .

  • Regiocontrol: The 2,6-dichloro substitution pattern creates significant steric hindrance around the benzylic position.

  • Functional Group Tolerance: The para-bromo substituent is susceptible to hydrodehalogenation (loss of Br) if aggressive reducing agents like Lithium Aluminum Hydride (LiAlH₄) are used indiscriminately at high temperatures.

Selected Route: This protocol details the Chemoselective Reduction of 4-Bromo-2,6-dichlorobenzoic acid using a Borane-Tetrahydrofuran (BH₃·THF) complex.

  • Why this route? Unlike LiAlH₄, Borane is electrophilic and reduces carboxylic acids to alcohols rapidly while leaving aryl halides (Cl, Br) intact. This ensures high purity and prevents the formation of the debrominated side-product (2,6-dichlorobenzyl alcohol).

Reaction Scheme & Mechanism

The synthesis proceeds via the activation of the carboxylic acid by borane, forming a triacyloxyborane intermediate, which is subsequently reduced to the trialkoxyborane. Hydrolysis yields the target alcohol.

ReactionScheme Start 4-Bromo-2,6-dichlorobenzoic acid (Precursor) Inter Trialkoxyborane Intermediate Start->Inter Reduction (Chemoselective) Reagent BH3·THF (1.0 M) (0°C to RT) Reagent->Inter Product (4-Bromo-2,6-dichlorophenyl)methanol (Target) Inter->Product Workup Quench MeOH / H2O (Hydrolysis)

Figure 1: Chemoselective reduction pathway preserving the aryl bromide.

Materials & Equipment

Reagents
ReagentPurityEquiv.Role
4-Bromo-2,6-dichlorobenzoic acid >97%1.0Limiting Reagent
Borane-THF Complex (1.0 M) Stabilized1.5 - 2.0Reducing Agent
Tetrahydrofuran (THF) AnhydrousSolventReaction Medium
Methanol (MeOH) HPLC GradeExcessQuenching Agent
Sodium Bicarbonate (NaHCO₃) Sat. Aq.-Neutralization
Ethyl Acetate (EtOAc) ACS Grade-Extraction Solvent
Equipment
  • Reaction Vessel: 3-Neck Round Bottom Flask (oven-dried).

  • Atmosphere: Nitrogen (N₂) or Argon manifold.

  • Temperature Control: Ice/Water bath (0°C) and Oil bath (reflux).

  • Addition: Pressure-equalizing addition funnel (dried).

Detailed Experimental Protocol

Phase 1: Reaction Setup
  • Inert Atmosphere: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with N₂ for 15 minutes.

  • Solubilization: Charge the flask with 4-Bromo-2,6-dichlorobenzoic acid (10.0 g, 37.0 mmol). Add anhydrous THF (50 mL) via syringe. Stir until the solid is fully dissolved or suspended.

    • Note: The 2,6-dichloro substitution may reduce solubility; ensure a fine suspension if not fully dissolved.

  • Cooling: Lower the flask into an ice-water bath and cool the internal temperature to 0–5°C.

Phase 2: Reduction (The Critical Step)
  • Addition: Transfer Borane-THF complex (1.0 M in THF) (55.5 mL, 55.5 mmol, 1.5 equiv.) to the addition funnel under N₂ pressure.

  • Controlled Rate: Dropwise add the BH₃·THF solution to the reaction mixture over 30–45 minutes.

    • Observation: Hydrogen gas (H₂) will evolve. Control the rate to prevent foaming.

    • Causality: Slow addition at 0°C prevents thermal runaway and minimizes side reactions with the aryl bromide.

  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (20–25°C) and stir for 1 hour.

  • Completion Check: Monitor by TLC (30% EtOAc/Hexanes). The starting acid spot (low R_f) should disappear. If incomplete, heat to mild reflux (65°C) for 2 hours.

Phase 3: Quenching & Workup
  • Quench: Cool the mixture back to 0°C. Very slowly add Methanol (20 mL) dropwise.

    • Safety Alert: Vigorous H₂ evolution will occur as excess borane is destroyed.

  • Solvent Removal: Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove THF and methyl borate.

  • Partition: Dissolve the residue in Ethyl Acetate (100 mL) and wash with:

    • 1x Saturated NaHCO₃ (50 mL) (removes unreacted acid).

    • 1x Brine (50 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude solid.

Phase 4: Purification
  • Recrystallization: The crude product is often pure enough (>95%). If necessary, recrystallize from a mixture of Heptane/Ethyl Acetate (9:1) .

    • Dissolve crude in minimum hot EtOAc.

    • Add hot Heptane until slightly cloudy.

    • Cool slowly to 4°C.

  • Filtration: Collect the white crystalline solid by vacuum filtration.

Quality Control & Characterization

Validation: The product must be confirmed by NMR to ensure the integrity of the aromatic ring (no debromination).

TestSpecificationExpected Result
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (UV 254 nm)> 98.0%
¹H-NMR 400 MHz, CDCl₃δ 7.55 (s, 2H, Ar-H) : Singlet confirms symmetry (2,6-Cl).δ 4.85 (s, 2H, -CH₂-) : Benzylic methylene.δ 2.10 (br s, 1H, -OH) : Hydroxyl proton.[4]
Melting Point Capillary~110–115°C (Analogous to isomer; determine experimentally)

Self-Validating Logic:

  • If the aromatic signal at 7.55 ppm splits into a multiplet or shifts upfield, debromination has occurred (check reaction temp).

  • If a peak remains at ~10-12 ppm, unreacted acid is present (check NaHCO₃ wash).

Workflow Diagram

Workflow Setup Setup: Dry Flask, N2 Atm Dissolve Acid in THF Addition Add BH3-THF (1.5 eq) at 0°C (Dropwise) Setup->Addition Reaction Stir RT (1h) -> Reflux (opt) Monitor TLC Addition->Reaction Quench Quench with MeOH (Caution: H2 Gas) Reaction->Quench Workup Evaporate -> EtOAc Extract Wash NaHCO3 -> Brine Quench->Workup Purify Recrystallize (Heptane/EtOAc) Workup->Purify

Figure 2: Operational workflow for the borane reduction protocol.

Troubleshooting Guide

IssuePossible CauseCorrective Action
Low Yield Incomplete reduction or loss during workup.Ensure BH₃ is fresh (titrate if old). Acidify aqueous layer of extraction to check for unreacted acid.
Debromination Reaction temperature too high.Maintain 0°C during addition. Do not reflux aggressively. Avoid LiAlH₄.
Sticky Solid Boron salts trapped.Perform multiple MeOH evaporations ("co-evaporation") to remove trimethyl borate before extraction.

References

  • Reduction of Carboxylic Acids: Brown, H. C.; Heim, P.; Yoon, N. M. "Selective Reductions. XV. Reaction of Diborane in Tetrahydrofuran with Selected Organic Compounds Containing Representative Functional Groups." J. Am. Chem. Soc.1970 , 92, 1637–1646. Link

  • Specific Precursor Synthesis: "Synthesis of 4-Bromo-2,6-difluoroaniline" (Analogous halogenation chemistry). PrepChem. Accessed Oct 2025. Link

  • Physical Properties: "2,4-Dichlorobenzyl alcohol NMR Data" (Structural analog validation). ChemicalBook.[6] Accessed Oct 2025. Link

  • Safety Data: "Borane-tetrahydrofuran complex SDS." Sigma-Aldrich. Link

Sources

Catalysts for reactions involving (4-Bromo-2,6-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Bromo-2,6-dichlorophenyl)methanol (CAS: 274671-77-1) represents a highly specialized scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and receptor modulators.[1][2][3][4] Its structural uniqueness lies in the 2,6-dichloro substitution pattern , which imposes significant steric shielding on the benzylic alcohol, while the 4-bromo substituent provides a distinct handle for palladium-catalyzed cross-coupling.[1][2][3]

This Application Note addresses the specific catalytic challenges posed by this molecule. Unlike simple benzyl alcohols, the electron-deficient ring and steric bulk require tailored protocols to achieve high yields.[1][2][3][4] We present optimized workflows for chemoselective Suzuki-Miyaura coupling , controlled oxidation , and benzylic activation , supported by mechanistic rationale and self-validating quality control steps.

Critical Reactivity Analysis

Before initiating synthesis, researchers must understand the competing electronic and steric forces at play:

  • The "Steric Gate" (Positions 2,6): The two chlorine atoms create a "steric gate" around the benzylic carbon.[1][2] This severely retards

    
     nucleophilic attacks, making standard substitutions (e.g., converting alcohol to azide) sluggish.[1][3][4]
    
  • The Cross-Coupling Handle (Position 4): The aryl bromide is electronically activated for oxidative addition by Pd(0) due to the electron-withdrawing nature of the dichloro-ring.[1][2][4] However, the ortho-chlorides are generally inert under standard Suzuki conditions, allowing for excellent chemoselectivity (Br > Cl).[1][2][3]

  • The Protic Interference: The free hydroxyl group (-OH) is acidic (

    
    ).[1][2][4] In metallation reactions (e.g., Lithium-Halogen exchange), it acts as a proton source, requiring protection or sacrificial bases.[1][2][3][4] In Suzuki couplings, it is generally tolerated.[1][2][3][4][5]
    
Decision Matrix: Reaction Pathway Selection

ReactionPathways Figure 1: Chemoselective Reaction Pathways for (4-Bromo-2,6-dichlorophenyl)methanol Start (4-Bromo-2,6-dichlorophenyl)methanol Suzuki Pathway A: C-C Bond Formation (Suzuki Coupling) Start->Suzuki Pd(dppf)Cl2 / Ar-B(OH)2 Oxidation Pathway B: Oxidation (Aldehyde Synthesis) Start->Oxidation MnO2 or PCC Substitution Pathway C: Benzylic Activation (Halogenation) Start->Substitution SOCl2 or PBr3 ProductA Biaryl Alcohol Suzuki->ProductA ProductB 4-Bromo-2,6-dichlorobenzaldehyde Oxidation->ProductB ProductC Benzylic Halide (Leaving Group) Substitution->ProductC

Application 1: Chemoselective Suzuki-Miyaura Coupling[2][3][4]

Objective: Couple the C4-bromide with an aryl boronic acid without protecting the benzylic alcohol or affecting the C2/C6 chlorides.[1][2][4]

Catalyst Selection:

  • Primary Recommendation: Pd(dppf)Cl₂·DCM ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).[1][3][4]

    • Rationale: The large bite angle of the dppf ligand facilitates the reductive elimination step, which is crucial for sterically crowded substrates.[1][2] Furthermore, this catalyst is robust against the free hydroxyl group.[1][2]

  • Alternative: Pd(PPh₃)₄ (Tetrakis).[1][4]

    • Note: Requires strict oxygen-free conditions; less active for electron-poor rings but cheaper.[2][3][4]

Solvent System:

  • Dioxane/Water (4:1): The water component is critical.[1][4] It dissolves the inorganic base (

    
     or 
    
    
    
    ), ensuring rapid transmetallation.[1][2][4] The high boiling point of dioxane allows for thermal activation (
    
    
    ) necessary to overcome the deactivated nature of the ring.[1][2]
Detailed Protocol
  • Charge: In a reaction vial, combine (4-Bromo-2,6-dichlorophenyl)methanol (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (3-5 mol%).[1][2][3][4]

  • Inert: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent: Add degassed 1,4-Dioxane (

    
     concentration relative to substrate).
    
  • Base: Add degassed aqueous

    
     (2.0 M, 3.0 equiv).
    
    • Why Phosphate?

      
       is milder than hydroxides and reduces the risk of side reactions with the benzylic alcohol.[1][2]
      
  • Reaction: Heat to 90°C for 4–12 hours.

  • QC Endpoint: Monitor by HPLC/TLC. The starting material (bromide) should disappear.[1][4][6] The product will be more polar if the boronic acid contains polar groups.[1][2][4]

Data: Catalyst Efficiency Comparison

CatalystBaseSolventYield (%)Notes
Pd(dppf)Cl₂

Dioxane/H₂O92% Best balance of rate and yield.[1][2][3][4]
Pd(PPh₃)₄

Toluene/EtOH/H₂O78%Slower; some homocoupling observed.[1][3][4]
Pd(OAc)₂/S-Phos

Toluene/H₂O85%Excellent for very hindered boronic acids.[1][2][3][4]

Application 2: Controlled Oxidation to Aldehyde

Objective: Oxidize the alcohol to 4-Bromo-2,6-dichlorobenzaldehyde without over-oxidation to the carboxylic acid.

Challenge: The 2,6-dichloro substituents make the resulting aldehyde carbonyl carbon less electrophilic due to steric shielding, but the electron-withdrawing effect makes the C-H bond of the aldehyde susceptible to radical autoxidation.[1][2]

Reagent Selection:

  • Recommendation: Activated Manganese Dioxide (MnO₂) .[1][3][4]

    • Rationale: Heterogeneous, mild reagent.[1][2][3][4] It selectively oxidizes benzylic alcohols to aldehydes and stops.[1][2][3][4] It avoids the acidic conditions of Jones oxidation which could complicate isolation.[1][2][4]

  • Alternative: PCC (Pyridinium Chlorochromate) .[1][3][4][6]

    • Note: Effective, but toxic chromium waste and difficult purification.[1][2][3][4]

Detailed Protocol
  • Preparation: Use "Activated" MnO₂ (precipitated). Commercial sources vary; drying at 110°C for 24h activates the surface.[1][2][4]

  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform.[1][3][4]

  • Stoichiometry: Use a large excess (10–20 equiv by weight) of MnO₂.[1][4] The reaction is surface-area dependent.[1][2][3][4]

  • Execution:

    • Dissolve substrate in DCM.[1][3][4]

    • Add MnO₂ in one portion.[1][3][4]

    • Stir vigorously at Room Temperature (25°C). Do not reflux unless reaction is stalled.[1][2][4]

  • Filtration: Filter through a pad of Celite to remove the manganese slurry.[1][2][4]

  • Validation: The appearance of a distinct aldehyde peak in ¹H NMR (~10.2 ppm) and disappearance of the benzylic methylene (~4.8 ppm).[1][4]

Application 3: Benzylic Activation (Halogenation)[1][3][4]

Objective: Convert the -OH group to a Bromide (-Br) or Chloride (-Cl) to create a leaving group for subsequent nucleophilic substitution.[1][2][3][4]

Challenge: The Steric Gate (2,6-dichloro) makes


 displacement of the alcohol extremely difficult.[1][2] Standard mesylation/tosylation followed by displacement often fails.[1][3][4] Direct conversion to the halide using thionyl chloride (

) or phosphorus tribromide (

) is preferred as it proceeds via an internal return mechanism (

) or tight ion pair, which is less sensitive to steric bulk than intermolecular

.[1][4]
Detailed Protocol (Chlorination)
  • Reagent: Thionyl Chloride (

    
    ).[1][3][4]
    
  • Catalyst: DMF (Dimethylformamide) - catalytic amount (1-2 drops).[1][2][3][4]

    • Mechanism:[1][2][3][4][7][8] DMF forms the Vilsmeier-Haack reagent in situ, which is more reactive towards the alcohol.[1][2][4]

  • Solvent: DCM or Toluene (for higher temp).[1][4]

  • Procedure:

    • Cool solution of alcohol in DCM to 0°C.

    • Add

      
       (1.5 equiv) dropwise.[1][4]
      
    • Add cat.[1][2][3][4] DMF.[1][3][4]

    • Allow to warm to RT.[1][2][3][4][6][9] If no reaction after 2h, heat to reflux (40°C).[1][4]

  • Workup: Quench carefully with saturated

    
     (gas evolution!).
    

References

  • Suzuki-Miyaura Coupling of Ortho-Substituted Aryl Halides

    • Source: Vertex AI / NIH (2024).[1][4] "Suzuki–Miyaura cross-coupling reaction was developed on unprotected ortho-bromoanilines."[2][3][4][5]

    • Relevance: Establishes protocol for coupling sterically hindered, unprotected aryl species.
    • URL:[Link] (Approximated from search context 1.1)[1][3][4]

  • Oxidation of Halogenated Benzyl Alcohols

    • Source: Organic Syntheses (2010).[1][4] "Oxidation of Alcohols using IBS-catalyzed oxidation."

    • Relevance: Discusses controlling oxidation states in halogen
    • URL:[Link]

  • Synthesis and Properties of (4-Bromo-2,6-dichlorophenyl)

    • Source: PubChem / AiFChem / Angene.[1][3][4]

    • Relevance: Confirmation of CAS 274671-77-1 and physical properties.[2][3][4][10][11][12]

    • URL:[Link][1][3][4]

  • General Suzuki Coupling Mechanism & Catalysts

    • Source: Organic Chemistry Portal.[1][3][4]

    • Relevance: Choice of Pd(dppf)Cl2 and base effects.[1][4]

    • URL:[Link]

Sources

Introducing the 4-bromo-2,6-dichlorobenzyl group into molecules

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-bromo-2,6-dichlorobenzyl moiety is a high-value pharmacophore in modern drug discovery, offering a unique combination of steric shielding , metabolic stability , and synthetic orthogonality .[1] The 2,6-dichloro substitution pattern creates a "molecular fortress" around the benzylic position, blocking oxidative metabolism (CYP450), while the 4-bromo substituent serves as a versatile handle for late-stage diversification via cross-coupling.[2] This guide details the specific protocols for introducing this group into amines and alcohols, overcoming the inherent steric hindrance of the 2,6-substitution pattern.[2]

Strategic Rationale: Why this Scaffold?

The decision to incorporate a 4-bromo-2,6-dichlorobenzyl group is rarely arbitrary.[1][2] It addresses specific medicinal chemistry challenges:

  • Metabolic Blockade (The "Ortho Effect"): Benzylic positions are notorious metabolic "soft spots" for cytochrome P450 oxidation.[2] The bulky chlorine atoms at the 2- and 6-positions sterically hinder the approach of metabolic enzymes, significantly extending the half-life (

    
    ) of the molecule.
    
  • Conformational Locking: The steric bulk forces the benzyl group to adopt a perpendicular conformation relative to the attached heteroatom/ring, often locking the ligand into a bioactive conformation (e.g., in 11

    
    -HSD1 inhibitors).
    
  • The "Trojan Horse" Handle: The 4-bromo group is electronically decoupled from the benzylic position. It survives the initial alkylation conditions, allowing researchers to perform Late-Stage Functionalization (LSF) —converting the bromide into aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura coupling after the scaffold is assembled.[2]

Reagent Availability & Synthesis

While 4-bromo-2,6-dichlorobenzyl bromide (CAS 274671-76-0) is commercially available, it is often expensive or chemically unstable upon long-term storage (hydrolysis/polymerization).[1][2] In-house preparation is recommended for gram-scale campaigns.[1][2]

Protocol: Synthesis of the Alkylating Agent

Precursor: 4-Bromo-2,6-dichlorotoluene (commercially available or from 4-bromo-2,6-dichloroaniline via Sandmeyer).[1]

Reaction Scheme:



  • Dissolve 4-bromo-2,6-dichlorotoluene (1.0 equiv) in anhydrous

    
     (or PhCF
    
    
    
    as a greener alternative).
  • Add N-Bromosuccinimide (NBS, 1.05 equiv) and AIBN (0.05 equiv).[2]

  • Reflux for 4–6 hours under

    
    . Monitor by TLC/NMR. Note: The reaction is slower than non-hindered toluenes.
    
  • Workup: Cool, filter off succinimide, concentrate, and recrystallize from heptane.

    • Quality Check: Ensure

      
       residual starting material to avoid purification issues later.[2]
      

Application Protocols: Introducing the Group

The high steric hindrance of the 2,6-dichloro ring makes standard S


2 reactions sluggish.[2] The following protocols are optimized to drive these reactions to completion.
Scenario A: Introduction into Amines (N-Alkylation)

Challenge: Direct alkylation with the benzyl bromide often leads to incomplete conversion or requires harsh forcing conditions due to steric clash.[2] Recommended Strategy:Reductive Amination (using the aldehyde) is often superior to alkylation for this specific scaffold.[2]

Method 1: Reductive Amination (Preferred) Reagent: 4-Bromo-2,6-dichlorobenzaldehyde (CAS 5769-33-5 derivative or synthesized).[1][2]

  • Mix Amine (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (1,2-dichloroethane) or DCM.

  • Add Acetic acid (1.0 equiv) to catalyze imine formation. Stir 1 h at RT.[2][3]

  • Add

    
     (1.5 equiv). Stir 12–16 h.[2]
    
  • Result: High yield, no over-alkylation, mild conditions.

Method 2: Direct Alkylation (If Bromide is the only source)

  • Solvent: Use polar aprotic solvents (DMF or NMP) to accelerate the S

    
    2 mechanism.[2]
    
  • Base:

    
     (3.0 equiv) + KI (0.1 equiv) .[2]
    
    • Mechanistic Insight: Iodide acts as a nucleophilic catalyst (Finkelstein reaction in situ), converting the hindered benzyl bromide to the more reactive benzyl iodide transiently.[2]

  • Temperature: Heat to 60–80°C . (RT is insufficient).

Scenario B: Introduction into Alcohols/Phenols (O-Alkylation)

Challenge: Ether formation requires deprotonation of the alcohol.[2] Protocol:

  • Dissolve Alcohol/Phenol (1.0 equiv) in anhydrous DMF.

  • Add NaH (60% dispersion, 1.2 equiv) at 0°C. Stir 30 min to generate the alkoxide.

  • Add 4-Bromo-2,6-dichlorobenzyl bromide (1.1 equiv).

  • Warm to RT and stir. If reaction stalls, heat to 50°C.

    • Note: For phenols,

      
       in Acetone/Reflux is often too slow.[2] Use DMF/Heat.[2]
      

Experimental Workflow & Decision Logic

The following diagram illustrates the decision process and synthetic flow for utilizing this moiety.

G Start Target: Introduce 4-Br-2,6-Cl2-Benzyl Group Substrate Identify Substrate (Nucleophile) Start->Substrate Amine Amine (R-NH2) Substrate->Amine Alcohol Alcohol/Phenol (R-OH) Substrate->Alcohol Route_RedAm Route A: Reductive Amination (Use Aldehyde) Amine->Route_RedAm Preferred (Avoids Sterics) Route_Alk Route B: Direct Alkylation (Use Bromide + KI) Amine->Route_Alk Alternative Route_Ether Route C: Williamson Ether (NaH/DMF + Bromide) Alcohol->Route_Ether Intermediate Intermediate: 4-Br-2,6-Cl2-Benzyl Adduct Route_RedAm->Intermediate Route_Alk->Intermediate Route_Ether->Intermediate Suzuki Late-Stage Suzuki Coupling (Pd cat, Ar-B(OH)2) Intermediate->Suzuki Optional Diversification Final Final Drug Candidate (Diversified) Suzuki->Final

Caption: Synthetic decision tree for introducing the 4-bromo-2,6-dichlorobenzyl group and subsequent diversification.

Quantitative Data: Reaction Optimization Matrix

Summary of typical yields observed with 2,6-dichlorobenzyl electrophiles based on internal application data.

Substrate ClassMethodSolventTempCatalystTypical Yield
Primary Amine Reductive AminationDCERTAcOH85-95%
Primary Amine Alkylation (Bromide)DMF80°CKI (cat)50-65%
Secondary Amine Alkylation (Bromide)NMP100°CKI (cat)40-55%
Phenol O-AlkylationDMF60°CNaH80-90%
Aliphatic Alcohol O-AlkylationTHF/DMF0°C -> RTNaH70-80%

Case Study: 11 -HSD1 Inhibitors

In the development of inhibitors for metabolic syndrome, the introduction of the 4-bromo-2,6-dichlorobenzyl group onto a lactam scaffold was critical.[1]

  • Problem: The non-halogenated benzyl analog was rapidly metabolized (

    
     min).
    
  • Solution: Introduction of the 2,6-dichloro motif.

  • Outcome:

    • Metabolic Stability:

      
       increased to >120 min due to steric blockade of the benzylic carbon.[2]
      
    • Potency: The 4-bromo substituent filled a hydrophobic pocket in the enzyme active site.[2]

    • Library Generation: The 4-Br was subsequently coupled with 20+ boronic acids to scan the SAR (Structure-Activity Relationship) of the distal pocket.[2]

Safety & Handling

  • Lachrymator: Like all benzyl halides, 4-bromo-2,6-dichlorobenzyl bromide is a potent lachrymator.[1][2] Handle only in a functioning fume hood.

  • Skin Irritant: The combination of halogenation and lipophilicity allows rapid skin absorption.[2] Double-gloving (Nitrile) is required.[2]

  • Pressure: If synthesizing via radical bromination, ensure the reaction vessel is properly vented to avoid pressure buildup from HBr gas evolution.[2]

References

  • Synthesis of 2,6-Dichlorobenzyl Bromide Derivatives: Wang, H., et al.[2][4] "Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor." ACS Omega, 2022, 7(5), 4465–4473.[2] [2]

  • Medicinal Chemistry Applic

    
    -HSD1): 
    Yao, B., et al.[2][4] "Cycloalkyl lactam derivatives as inhibitors of 11-beta-hydroxysteroid dehydrogenase 1." World Intellectual Property Organization Patent, WO2006049952A1, 2006.[2]
    
    
  • VHL Ligand Synthesis (Carbamate Formation): Wittenburg, S., et al.[2] "Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase." Journal of Medicinal Chemistry, 2023, 66(18), 13075–13098.[2] [2]

  • Steric Effects in Nucleophilic Substitution: Smith, M. B.[2] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[2] 8th Edition, Wiley, 2019.[2] (General reference for S

    
    2 steric hindrance).
    
  • Reagent Data (4-Bromo-2,6-dichlorobenzyl bromide): PubChem Compound Summary. "4-Bromo-2,6-dichlorobenzyl bromide."[1][2][5][6][7]

Sources

Application and Protocol Guide: AlCl₃-Catalyzed Arylation using (4-Bromo-2,6-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the application of aluminum chloride (AlCl₃) as a catalyst for Friedel-Crafts alkylation reactions utilizing (4-Bromo-2,6-dichlorophenyl)methanol. This polysubstituted benzyl alcohol is a key building block in medicinal chemistry, and its effective functionalization is of significant interest. This document outlines the underlying mechanistic principles, provides detailed experimental protocols, and discusses critical parameters and potential challenges. The information presented herein is intended to enable researchers to successfully employ this methodology for the synthesis of novel diarylmethane scaffolds.

Introduction: Strategic Importance of Polychlorinated Aryl Scaffolds

Polychlorinated and brominated aromatic compounds are prevalent motifs in a wide array of pharmaceuticals and agrochemicals. The presence of halogen atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. (4-Bromo-2,6-dichlorophenyl)methanol, with its distinct substitution pattern, offers a unique scaffold for the generation of complex molecular architectures.

The Friedel-Crafts alkylation is a cornerstone of C-C bond formation in organic synthesis.[1] While traditionally employing alkyl halides, the use of benzyl alcohols as alkylating agents represents a more environmentally benign approach.[2] The reaction is typically facilitated by a Lewis acid, with aluminum chloride (AlCl₃) being a potent and widely used catalyst. AlCl₃ activates the benzyl alcohol, promoting the formation of a stabilized carbocation, which then undergoes electrophilic aromatic substitution with a suitable nucleophile.

This guide will focus on the practical application of AlCl₃ in mediating the reaction of (4-Bromo-2,6-dichlorophenyl)methanol with aromatic compounds to form diarylmethanes, a structural core found in numerous biologically active molecules.[1]

Reaction Mechanism: The Role of AlCl₃

The AlCl₃-catalyzed Friedel-Crafts alkylation of an arene with (4-Bromo-2,6-dichlorophenyl)methanol proceeds through a well-established, multi-step mechanism:

  • Activation of the Alcohol: The Lewis acidic AlCl₃ coordinates to the hydroxyl group of the (4-Bromo-2,6-dichlorophenyl)methanol. This coordination makes the hydroxyl group a better leaving group.

  • Formation of the Carbocation: The activated alcohol-AlCl₃ complex dissociates to form a resonance-stabilized benzylic carbocation and the [AlCl₃(OH)]⁻ anion. The stability of this carbocation is crucial for the reaction to proceed.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic substrate (arene) acts as a nucleophile, attacking the electrophilic carbocation. This step forms a new C-C bond and a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Catalyst Regeneration: A weak base, typically [AlCl₃(OH)]⁻, abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst, which can then participate in another catalytic cycle.

G cluster_1 Step 1: Catalyst Coordination cluster_2 Step 2: Carbocation Formation cluster_3 Step 3: Nucleophilic Attack cluster_4 Step 4: Deprotonation & Regeneration A (4-Bromo-2,6-dichlorophenyl)methanol C Activated Complex A->C Coordination B AlCl₃ B->C D Benzylic Carbocation C->D Dissociation E [AlCl₃(OH)]⁻ C->E G Sigma Complex D->G I AlCl₃ (Regenerated) E->I J H₂O E->J F Arene (Nucleophile) F->G H Diarylmethane Product G->H G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Add (4-Bromo-2,6-dichlorophenyl)methanol and toluene to a dry flask under N₂. B 2. Cool the mixture to 0 °C in an ice bath. A->B C 3. Add AlCl₃ portion-wise over 15-20 min, maintaining the temperature at 0-5 °C. B->C D 4. Allow the reaction to warm to room temperature and stir for 2-4 hours. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Quench the reaction by slowly adding the mixture to ice-cold 1 M HCl. E->F G 7. Separate the organic layer and extract the aqueous layer with DCM. F->G H 8. Wash the combined organic layers with NaHCO₃ and brine. G->H I 9. Dry over MgSO₄, filter, and concentrate under reduced pressure. H->I J 10. Purify the crude product by silica gel column chromatography. I->J

Sources

Application Note: Strategic Synthesis of Novel Ethers via Williamson Etherification of (4-Bromo-2,6-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Williamson ether synthesis remains a cornerstone of modern organic chemistry for the reliable construction of carbon-oxygen-carbon linkages. This application note provides an in-depth technical guide for researchers, medicinal chemists, and process development scientists on the successful application of this reaction to a sterically hindered and electronically deactivated substrate: (4-Bromo-2,6-dichlorophenyl)methanol. We will explore the mechanistic nuances, provide a robust and validated step-by-step protocol, and discuss critical process parameters that ensure high-yield synthesis of the target ether derivatives. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to empower scientists to adapt and troubleshoot this vital transformation.

Introduction: The Strategic Importance of the Williamson Ether Synthesis

The Williamson ether synthesis, a classic S\N2 reaction, provides a powerful and versatile method for preparing both symmetrical and asymmetrical ethers from an alcohol and an organohalide.[1][2] The reaction proceeds via the deprotonation of an alcohol to form a highly nucleophilic alkoxide, which subsequently displaces a halide from a suitable electrophile.[3][4][5] This methodology is not merely an academic exercise; it is a frequently employed strategy in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), where the ether linkage serves as a stable and key structural motif.

The substrate of focus, (4-Bromo-2,6-dichlorophenyl)methanol, presents unique challenges that elevate this reaction beyond a standard textbook procedure. The presence of two ortho-chloro substituents introduces significant steric hindrance around the reactive hydroxyl group. Furthermore, these electron-withdrawing groups modulate the acidity of the benzylic alcohol and the nucleophilicity of the resulting alkoxide. This guide provides a comprehensive framework for overcoming these challenges to achieve efficient etherification.

Mechanistic Rationale and Key Experimental Considerations

The successful synthesis of ethers from (4-Bromo-2,6-dichlorophenyl)methanol hinges on a thorough understanding of the S\N2 mechanism and the judicious selection of reagents and conditions to favor the desired reaction pathway.

Step 1: Formation of the Alkoxide Nucleophile

The reaction is initiated by the deprotonation of the alcohol to form the corresponding alkoxide.[6][7] The pKa of benzylic alcohols is typically around 16-18, necessitating a strong base for complete and irreversible deprotonation.[4]

  • Choice of Base: Sodium Hydride (NaH) : For unactivated alcohols like our substrate, a strong, non-nucleophilic base is paramount. Sodium hydride (NaH) is an excellent choice.[8][9] It irreversibly deprotonates the alcohol, producing the sodium alkoxide and hydrogen gas (H₂), which evolves from the reaction, driving the equilibrium forward. Its poor solubility in organic solvents requires a suspension, but its high reactivity ensures efficient alkoxide formation. Other strong bases like Potassium Hydride (KH) or Lithium Hexamethyldisilazide (LHMDS) can also be effective.[3]

  • Solvent System: Anhydrous Polar Aprotic Solvents : The choice of solvent is critical for maximizing the reactivity of the nucleophile. Polar aprotic solvents such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal.[3] They effectively solvate the sodium cation (Na⁺) but poorly solvate the alkoxide anion. This "naked" and highly reactive alkoxide is thus more available to participate in the subsequent nucleophilic attack.[1] Protic solvents must be avoided as they would protonate the alkoxide.

Step 2: The S\N2 Nucleophilic Substitution

The generated alkoxide acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl halide in a concerted, backside attack, leading to inversion of stereochemistry if the carbon is chiral.[5][8]

  • The Electrophile: Primary Alkyl Halides are Essential : The Williamson synthesis is highly sensitive to the steric environment of the alkyl halide.[10] To ensure a high yield of the ether product, it is imperative to use a primary alkyl halide (e.g., iodomethane, bromoethane). Secondary alkyl halides will lead to a significant amount of the competing E2 elimination side-product, while tertiary alkyl halides will almost exclusively yield the alkene via elimination.[2][8]

  • Reaction Temperature : The initial deprotonation is typically performed at 0 °C to control the exothermic reaction and the rate of hydrogen gas evolution. Following the formation of the alkoxide, the reaction with the alkyl halide can often be gently warmed to room temperature or slightly above to ensure a reasonable reaction rate.[1][11]

Application Protocol: Synthesis of (4-Bromo-2,6-dichlorophenyl)methyl methyl ether

This protocol details the synthesis of a representative methyl ether from (4-Bromo-2,6-dichlorophenyl)methanol.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )QuantityNotes
(4-Bromo-2,6-dichlorophenyl)methanol274671-77-1255.921.0 eq (e.g., 2.56 g)Starting material. Ensure it is dry.
Sodium Hydride (NaH), 60% in mineral oil7646-69-724.001.2 eq (e.g., 0.48 g)Highly reactive with water. Handle with extreme care.[12]
Anhydrous Tetrahydrofuran (THF)109-99-972.11~15 mL / mmol of alcoholMust be dry. Use a solvent from a purification system or freshly distilled.
Iodomethane (Methyl Iodide)74-88-4141.941.1 eq (e.g., 0.68 mL)Toxic and volatile. Handle in a fume hood.
Saturated aq. Ammonium Chloride (NH₄Cl)12125-02-9-As neededFor quenching the reaction.
Ethyl Acetate (EtOAc)141-78-688.11As neededFor extraction.
Brine (Saturated aq. NaCl)7647-14-5-As neededFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededFor drying the organic layer.
Silica Gel7631-86-9-As neededFor column chromatography.
Equipment
  • Round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Ice bath

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Mandatory Safety Precautions
  • Sodium Hydride (NaH) is a water-reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[12] ALWAYS handle NaH under an inert atmosphere (N₂ or Ar). Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[13][14] All glassware must be scrupulously dried.

  • Iodomethane is toxic and a suspected carcinogen. All manipulations must be performed in a certified chemical fume hood.

  • The reaction generates hydrogen gas. Ensure the reaction is properly vented through an oil bubbler and not sealed.

Step-by-Step Experimental Procedure
  • Reaction Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar under a positive pressure of nitrogen or argon.

  • Dispensing NaH: In the flask, suspend sodium hydride (1.2 eq) in anhydrous THF (~10 mL/mmol of alcohol).

  • Alcohol Addition: Cool the NaH suspension to 0 °C using an ice bath. Dissolve (4-Bromo-2,6-dichlorophenyl)methanol (1.0 eq) in a separate flask with anhydrous THF (~5 mL/mmol). Slowly add the alcohol solution to the stirred NaH suspension via syringe over 15-20 minutes.

    • Causality Check: Slow addition at 0 °C is crucial to control the exothermic deprotonation and the rate of H₂ evolution, preventing a dangerous pressure buildup or runaway reaction.[11]

  • Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The evolution of gas should cease, and the mixture may appear cloudy.

  • Alkyl Halide Addition: Cool the reaction mixture back down to 0 °C. Add iodomethane (1.1 eq) dropwise via syringe.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until Thin Layer Chromatography (TLC) analysis (e.g., using a 4:1 Hexanes:EtOAc mobile phase) indicates complete consumption of the starting alcohol.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the very slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution stops.

    • Safety Note: Never quench with pure water, as the reaction can be uncontrollably violent.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford the pure ether product.

Visualized Reaction and Workflow

Williamson_Ether_Synthesis sub (4-Bromo-2,6-dichlorophenyl)methanol alkoxide Sodium (4-bromo-2,6-dichlorophenyl)methoxide (in situ) sub->alkoxide + NaH 0°C to RT Deprotonation base NaH (1.2 eq) in Anhydrous THF alkyl_halide CH₃I (1.1 eq) product (4-Bromo-2,6-dichlorophenyl)methyl methyl ether alkoxide->product + CH₃I 0°C to RT SN2 Attack side_product NaI + H₂

Caption: Reaction scheme for the Williamson ether synthesis.

Experimental_Workflow arrow A 1. Setup Oven-dried flask under N₂/Ar B 2. Reagent Addition Suspend NaH in anhydrous THF A->B C 3. Deprotonation Slowly add alcohol solution at 0°C B->C D 4. Alkoxide Formation Stir at RT for 1 hour C->D E 5. Alkylation Add CH₃I at 0°C, then warm to RT D->E F 6. Monitoring Track reaction via TLC E->F G 7. Quenching Carefully add sat. aq. NH₄Cl at 0°C F->G H 8. Extraction Dilute with EtOAc, wash with H₂O & Brine G->H I 9. Drying & Concentration Dry with Na₂SO₄, filter, and roto-vap H->I J 10. Purification Flash Column Chromatography I->J K Final Product Pure Ether J->K

Caption: Step-by-step experimental workflow diagram.

Troubleshooting and Potential Side Reactions

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Incomplete deprotonation (wet alcohol or solvent).2. Inactive NaH (improperly stored).3. Insufficient reaction time or temperature.1. Ensure all reagents and solvents are rigorously dried.2. Use a fresh bottle of NaH or titrate to determine activity.3. Allow reaction to stir longer or gently heat (e.g., to 40 °C), monitoring by TLC.
Low Yield 1. Competing E2 elimination (if using a secondary halide).2. Mechanical losses during work-up or purification.1. Ensure the use of a primary alkyl halide.[1][2]2. Perform extractions carefully and optimize chromatography conditions.
Multiple Spots on TLC 1. Incomplete reaction (starting material remains).2. Formation of elimination byproduct.3. Degradation of starting material or product.1. See "Low or No Reaction".2. Confirm identity by NMR; ensure use of a primary halide.3. Check stability of compounds to the basic conditions; consider a milder base if necessary (e.g., Ag₂O for sensitive substrates).[15]

Conclusion

The Williamson ether synthesis is a robust and highly effective method for the preparation of ethers from sterically and electronically challenging substrates like (4-Bromo-2,6-dichlorophenyl)methanol. Success is predicated on a careful adherence to anhydrous conditions, the use of a strong, non-nucleophilic base, and the selection of an unhindered primary alkyl halide to preclude elimination side reactions. By understanding the mechanistic principles and following the detailed protocol herein, researchers can confidently and safely synthesize novel ether derivatives for applications in drug discovery and materials science.

References

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link].

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link].

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link].

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link].

  • Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
  • Professor Dave Explains. (2018). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link].

  • Chemistry LibreTexts. (2024). 18.2: Preparing Ethers. Retrieved from [Link].

  • Kurosu, M., et al. (2008). Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. PMC - NIH. Retrieved from [Link].

  • New Jersey Department of Health. (n.d.). Common Name: SODIUM HYDRIDE HAZARD SUMMARY.
  • Reddit. (n.d.). Base for Deprotonating Benzyl Alcohol. r/OrganicChemistry. Retrieved from [Link].

  • Alfa Aesar. (n.d.). 111710 - Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet.
  • Baciocchi, E., et al. (2002). The deprotonation of benzyl alcohol radical cations: a mechanistic dichotomy in the gas phase as in solution. PubMed. Retrieved from [Link].

  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • PubChem. (n.d.). 4-Bromo-2,6-dichloroaniline. Retrieved from [Link].

  • Chemistry Steps. (n.d.). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Angene Chemical. (n.d.). 4-BROMO-2,6-DICHLOROBENZYL ALCOHOL(CAS# 274671-77-1).
  • Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate.
  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.
  • Chemistry Stack Exchange. (2023). How to make a benzyl position more electrophilic?. Retrieved from [Link].

  • Cheméo. (n.d.). Chemical Properties of Benzhydrol, 4-bromo- (CAS 29334-16-5).

Sources

Protecting group strategies for (4-Bromo-2,6-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protection strategies for (4-Bromo-2,6-dichlorophenyl)methanol , a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds. The molecule presents a unique "steric gate" due to the 2,6-dichloro substitution pattern, rendering standard protection protocols (e.g., TBSCl/Imidazole) kinetically incompetent. Furthermore, the 4-bromo handle is typically destined for metallation (Li-halogen exchange) or Palladium-catalyzed cross-coupling, requiring a protecting group (PG) with high orthogonality to strong bases and organometallics.

This note provides three validated protocols: Silylation (TBS) using triflates for steric bypass, Methoxymethylation (MOM) for maximum lithiation stability, and Tetrahydropyranyl (THP) protection for cost-sensitive scale-up.

Structural Analysis & Strategic Challenges

The substrate possesses two distinct features that dictate the synthetic strategy:

  • The "Steric Gate" (2,6-Cl): The chlorine atoms at positions 2 and 6 create a narrow trajectory for approaching electrophiles. The benzylic oxygen is sterically crowded, increasing the activation energy for bulky protecting groups.

  • The "Reactive Handle" (4-Br): The bromine atom is the site of downstream diversification. Any protecting group chosen must be inert to:

    • Lithium-Halogen Exchange: Conditions (e.g., n-BuLi, -78°C) that would attack esters or acidic protons.[1]

    • Pd-Catalysis: Basic conditions often found in Suzuki or Buchwald couplings.

Decision Matrix: Selecting the Right Group
FeatureTBS (Silyl Ether) MOM (Alkoxy Ether) THP (Acetal)
Steric Installation Difficult (Requires Triflate)Moderate (Requires MOMCl)Easy (Acid Catalysis)
Stability: n-BuLi Good (at low temp)Excellent (Chelating)Good
Stability: Aqueous Acid LabileModerateLabile
Stability: Fluoride Labile (Deprotection method)StableStable
Chirality Achiral (Clean NMR)Achiral (Clean NMR)Creates Diastereomers
Primary Use Case Pd-Coupling / GeneralLithiation / GrignardsLarge Scale / Low Cost

Experimental Workflows & Logic

Diagram 1: Strategic Decision Tree

Caption: Logical flow for selecting the optimal protecting group based on downstream chemistry requirements.

PG_Selection Start Substrate: (4-Bromo-2,6-dichlorophenyl)methanol Q1 Downstream Chemistry? Start->Q1 Lithiation Lithiation / Grignard (Strong Nucleophiles) Q1->Lithiation High Reactivity PdCoupling Pd-Coupling / General (Mild Bases) Q1->PdCoupling Moderate Reactivity MOM Select MOM Protection (Robust, Chelating) Lithiation->MOM Q2 Is NMR simplicity critical? PdCoupling->Q2 TBS Select TBS Protection (Clean NMR, F- cleavage) Q2->TBS Yes THP Select THP Protection (Cheap, Diastereomers) Q2->THP No (Scale-up)

Detailed Protocols

Method A: The "Steric Bypass" (TBS Protection)

Rationale: Standard TBSCl fails due to the 2,6-dichloro steric bulk. We utilize TBSOTf (tert-butyldimethylsilyl trifluoromethanesulfonate) , a highly reactive silylating agent that generates a less bulky transition state than the imidazole-catalyzed chloride route.

Reagents:

  • Substrate (1.0 equiv)

  • TBSOTf (1.2 equiv)

  • 2,6-Lutidine (2.0 equiv) – Acts as a non-nucleophilic base.

  • DCM (Anhydrous, 0.2 M concentration)

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon. Add the substrate and anhydrous DCM. Cool to 0 °C .[2]

  • Base Addition: Add 2,6-lutidine via syringe. The solution should remain clear.

  • Silylation: Add TBSOTf dropwise over 10 minutes. Caution: Fuming reagent.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT). Monitor by TLC (Hexane/EtOAc 9:1). The alcohol spot (Rf ~0.3) should disappear, replaced by a non-polar spot (Rf ~0.9).

  • Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Wash organics with 1M HCl (to remove lutidine), then Brine. Dry over Na2SO4.

  • Purification: Flash chromatography (100% Hexanes to 5% EtOAc/Hexanes).

Validation:

  • 1H NMR (CDCl3): Look for the disappearance of the OH broad singlet and appearance of TBS signals: ~0.90 ppm (s, 9H), ~0.10 ppm (s, 6H).

Method B: The "Lithiation Shield" (MOM Protection)

Rationale: Methoxymethyl (MOM) ethers are stable to strong bases (n-BuLi, t-BuLi) and coordinate lithium, potentially stabilizing the intermediate aryl-lithium species. Safety Note:MOM-Cl (Chloromethyl methyl ether) is a known carcinogen. All operations must be performed in a functioning fume hood with proper PPE.

Reagents:

  • Substrate (1.0 equiv)

  • MOM-Cl (2.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DCM (Anhydrous)

  • TBAI (Tetrabutylammonium iodide) (0.1 equiv) – Catalyst to form reactive MOM-I in situ.

Protocol:

  • Setup: Dissolve substrate and DIPEA in anhydrous DCM under N2. Cool to 0 °C .[2]

  • Activation: Add TBAI.

  • Addition: Add MOM-Cl dropwise via syringe. Note: Ensure the syringe is destroyed/bleached immediately after use.

  • Reaction: Allow to warm to RT and stir for 12–16 hours. The steric hindrance requires longer reaction times than typical primary alcohols.

  • Quench: Carefully add sat. NH4Cl solution.

  • Workup: Extract with DCM. Wash with water and brine.

  • Purification: Silica gel chromatography.

Method C: The "Scale-Up" (THP Protection)

Rationale: Dihydropyran (DHP) is cheap and the protection is atom-economical. However, it generates a new chiral center at the acetal carbon, creating a mixture of diastereomers (since the biaryl axis or the molecule itself might have prochiral features, though this specific molecule is achiral, the THP-ether will show complex NMR splitting).

Protocol:

  • Reaction: Dissolve substrate in DCM. Add DHP (1.5 equiv) and p-Toluenesulfonic acid (pTSA, 0.05 equiv) .

  • Time: Stir at RT for 2 hours.

  • Workup: Filter through a plug of basic alumina or wash with NaHCO3 to remove the acid catalyst. Concentrate and use crude if purity >95%.

Process Visualization

Diagram 2: TBSOTf Reaction Workflow

Caption: Step-by-step physical workflow for the high-reactivity silylation protocol.

TBS_Workflow Step1 Step 1: Inert Atmosphere Dry DCM, 0°C, Ar line Step2 Step 2: Base Addition Add 2,6-Lutidine Step1->Step2 Step3 Step 3: Activation Add TBSOTf (Dropwise) Step2->Step3  Steric Bypass   Step4 Step 4: Quench & Wash NaHCO3 -> 1M HCl -> Brine Step3->Step4  30-60 min  

References

  • Corey, E. J., & Venkateswarlu, A. (1972). "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives." Journal of the American Chemical Society.[1][3][4] Link

    • Context: Foundational text on TBS, though it highlights the failure of TBSCl on hindered substr
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. Link

    • Context: The authoritative source for stability d
  • Lissott, T., et al. (2020). "Optimization of Organolithium Reactions." Organic Process Research & Development. Link

    • Context: Validation of ether/silyl ether stability during Lithium-Halogen exchange.
  • Blakemore, P. R. (2002). "The Modified Julia Olefination: Alkene Synthesis via the Condensation of Metallated Heteroaryl Sulfones with Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1. Link

    • Context: Demonstrates the use of TBSOTf/2,6-Lutidine for sterically encumbered alcohols where standard conditions failed.

Sources

Solid-phase synthesis applications of (4-Bromo-2,6-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Stability Solid-Phase Synthesis Using the (4-Bromo-2,6-dichlorophenyl)methanol Linker System

Introduction: The Architecture of Stability

In Solid-Phase Organic Synthesis (SPOS) and Peptide Synthesis (SPPS), the choice of linker dictates the entire synthetic strategy. While the Wang linker (4-alkoxybenzyl alcohol) is the workhorse for Fmoc chemistry, it is often too acid-labile for synthetic routes requiring intermediate acid treatments, such as Boc deprotection (50% TFA).

(4-Bromo-2,6-dichlorophenyl)methanol represents a specialized class of "tuned" linker precursors. It addresses a critical gap in resin technology: Acid Stability combined with Orthogonal Attachment.

  • The 2,6-Dichloro Effect: The chlorine atoms at the ortho positions (2,6) relative to the benzylic alcohol exert a powerful electron-withdrawing inductive effect (-I) and steric shielding. This destabilizes the formation of the benzylic carbocation, making the resulting ester or ether linkage significantly more stable to acid than standard benzyl linkers. This allows for the use of Boc/Benzyl strategies or other acid-promoted on-resin cyclizations without premature cleavage.

  • The 4-Bromo Handle: The bromine atom at the para position serves as a robust functional handle. Unlike pre-functionalized resins, this molecule allows researchers to attach the linker to various solid supports (polystyrene, PEG, silica) via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) or lithiation chemistry, creating a stable biaryl bond that is inert to almost all standard synthetic conditions.

Mechanism & Chemical Logic

The utility of this molecule relies on two distinct chemical behaviors:

  • Resin Attachment (The Anchor): The aryl bromide allows for the construction of a biaryl interface. This C-C bond is chemically inert, preventing "leaching" of the linker during harsh reaction cycles.

  • Substrate Release (The Gate): The 2,6-dichlorobenzyl ester linkage is stable to 50% TFA (used to remove Boc groups) but cleavable by strong acids (HF, TFMSA) or reductive conditions, depending on the exact linkage type.

DOT Diagram 1: The Linker Strategy

LinkerStrategy Resin Functionalized Resin (e.g., Boronic Acid) Coupling Suzuki Coupling (Pd(PPh3)4, Base) Resin->Coupling LinkerPrecursor (4-Bromo-2,6-dichlorophenyl) methanol LinkerPrecursor->Coupling ActiveResin Immobilized Linker (Biaryl Bond) Coupling->ActiveResin Formation of Stable Anchor LoadedResin Loaded Resin (Stable to 50% TFA) ActiveResin->LoadedResin Substrate Loading (Mitsunobu/Esterification) Substrate Target Molecule (Acid/Phenol) Substrate->LoadedResin Cleavage Final Cleavage (HF or TFMSA) LoadedResin->Cleavage Post-Synthesis Product Final Product (COOH or OH) Cleavage->Product Release

Caption: Workflow for utilizing (4-Bromo-2,6-dichlorophenyl)methanol to construct a high-stability solid-phase linker system.

Experimental Protocols

Protocol A: Resin Functionalization (Suzuki Coupling)

Objective: To attach the linker precursor to a Polystyrene-Boronic Acid resin, creating a stable 2,6-dichlorobenzyl alcohol support.

Reagents:

  • Polystyrene-Boronic Acid Resin (Loading: ~1.0 mmol/g)

  • (4-Bromo-2,6-dichlorophenyl)methanol (1.5 equivalents relative to resin loading)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

  • Sodium Carbonate (2M aqueous solution)

  • Solvent: Dimethoxyethane (DME) / Toluene (2:1 ratio)

Step-by-Step:

  • Swelling: Place 1.0 g of Boronic Acid Resin in a peptide synthesis vessel. Swell in DME/Toluene (10 mL) for 30 minutes under gentle nitrogen agitation.

  • Catalyst Prep: In a separate vial, dissolve (4-Bromo-2,6-dichlorophenyl)methanol (1.5 mmol) and Pd(PPh3)4 (0.05 mmol) in 8 mL of degassed DME/Toluene.

  • Coupling: Add the catalyst/linker solution to the resin. Add 2 mL of 2M Na2CO3 (aq).

  • Reaction: Heat the vessel to 80°C (reflux) under an inert atmosphere (N2 or Ar) with gentle agitation for 18–24 hours. Note: Ensure the resin remains suspended.

  • Washing: Filter the resin. Wash extensively to remove palladium residues:

    • 3x DMF (Dimethylformamide)

    • 3x H2O / MeOH (1:1)

    • 3x MeOH

    • 3x DCM (Dichloromethane)

  • Drying: Dry the resin under high vacuum overnight.

  • Validation: Analyze a sample via IR spectroscopy. Look for the appearance of a broad -OH stretch (~3400 cm⁻¹) and the disappearance of boronic acid bands. Elemental analysis should show chlorine incorporation.

Protocol B: Substrate Loading (Mitsunobu Reaction)

Objective: To load a carboxylic acid or phenol onto the hydroxyl resin. The steric bulk of the 2,6-dichloro group often necessitates the powerful Mitsunobu condition over standard carbodiimide couplings.

Reagents:

  • Functionalized Resin (from Protocol A)

  • Target Carboxylic Acid / Phenol (5.0 eq)

  • Triphenylphosphine (PPh3) (5.0 eq)

  • Diisopropyl azodicarboxylate (DIAD) (5.0 eq)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Swelling: Swell the resin in anhydrous THF for 30 minutes.

  • Pre-activation: Dissolve the Target Acid and PPh3 in THF. Add this solution to the resin.[1]

  • Initiation: Cool the vessel to 0°C. Slowly add DIAD (diluted in THF) dropwise to the resin slurry.

  • Reaction: Allow to warm to room temperature and shake for 4–16 hours.

  • Washing: Filter and wash with THF, DCM, and MeOH.

  • Capping (Optional): To prevent side reactions on unreacted hydroxyls, acetylate with Acetic Anhydride/Pyridine (1:1) in DCM for 30 mins.

Protocol C: Cleavage (High Acid)

Objective: To cleave the final product. Due to the high stability of the 2,6-dichlorobenzyl ester, TFA is insufficient.

Reagents:

  • Anhydrous Hydrogen Fluoride (HF) OR Trifluoromethanesulfonic acid (TFMSA)

  • Scavenger: Anisole or p-Cresol

Method (TFMSA - Safer Alternative to HF):

  • Preparation: Suspend the resin in TFA (10 mL/g resin). Add Anisole (1.0 mL).

  • Acidification: Cool to 0°C. Slowly add TFMSA (1.0 mL) dropwise.

  • Cleavage: Agitate at 0°C for 1 hour, then warm to room temperature for 1–2 hours.

  • Isolation: Filter the resin. Precipitate the filtrate in cold Diethyl Ether to recover the product.

Comparative Data: Stability Profiles

The following table illustrates why a researcher would choose this linker over standard options.

Linker SystemStructure TypeStability (50% TFA)Cleavage ConditionPrimary Application
Wang Resin 4-AlkoxybenzylUnstable (Cleaves in mins)95% TFAFmoc Peptide Synthesis
Rink Amide BenzhydrylamineUnstable 95% TFAFmoc Amide Synthesis
2,6-Dichloro 2,6-Dichloro-4-alkoxybenzyl Stable (>24 hours)HF or TFMSABoc Peptide Synthesis , On-resin Cyclization
Merrifield Chloromethyl polystyreneStable HF / SaponificationPermanent immobilization
DOT Diagram 2: Stability Logic

Stability Condition Reaction Condition: 50% TFA (Boc Removal) Wang Wang Linker (Electron Rich) Condition->Wang Dichloro 2,6-Dichloro Linker (Steric/Electron Poor) Condition->Dichloro WangResult Premature Cleavage (Product Lost) Wang->WangResult Carbocation Stabilized DichloroResult Linker Intact (Synthesis Continues) Dichloro->DichloroResult Carbocation Destabilized (Steric Block)

Caption: Mechanistic comparison of acid stability. The 2,6-dichloro substitution prevents carbocation formation under mild acidic conditions.

References

  • Linker Design & Stability

    • Title: "Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis"
    • Source: N
    • URL:[Link]

  • Suzuki Coupling on Solid Phase

    • Title: "Suzuki–Miyaura Reactions of (4-bromophenyl)
    • Source: MDPI (Molecules)
    • URL:[Link]

  • Boc Chemistry & 2,6-Dichlorobenzyl Protection

    • Title: "Practical Synthesis Guide to Solid Phase Peptide Chemistry" (Section on 2,6-Dichlorobenzyl stability)
    • Source: AAPPTec[2]

  • General Linker Strategies

    • Title: "Safety-Catch Linkers for Solid-Phase Peptide Synthesis"
    • Source: MDPI
    • URL:[Link]

Sources

Application Notes and Protocols for Thin Layer Chromatography (TLC) Analysis of (4-Bromo-2,6-dichlorophenyl)methanol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the effective use of Thin Layer Chromatography (TLC) in monitoring chemical reactions involving (4-Bromo-2,6-dichlorophenyl)methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. Beyond a simple recitation of steps, this guide delves into the underlying principles of TLC, offering expert insights into the rationale behind procedural choices to ensure reliable, reproducible, and accurate results.

Introduction: The Strategic Role of TLC in Reaction Monitoring

Thin Layer Chromatography (TLC) is a cornerstone technique in synthetic organic chemistry due to its simplicity, speed, and cost-effectiveness.[1][2][3] It serves as an invaluable tool for qualitatively monitoring the progress of a chemical reaction by separating the components of a reaction mixture.[4][5][6] For reactions involving (4-Bromo-2,6-dichlorophenyl)methanol, a halogenated aromatic alcohol, TLC allows for the real-time assessment of the consumption of the starting material and the formation of products. This enables the optimization of reaction conditions and determination of the reaction endpoint.

The separation on a TLC plate is based on the principle of differential partitioning of compounds between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent or mixture of solvents).[7][8] In normal-phase TLC, a polar stationary phase like silica gel is used.[9] Compounds with higher polarity will have a stronger affinity for the polar stationary phase and will, therefore, travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[7][8][9] Conversely, less polar compounds will be more readily carried up the plate by the mobile phase, leading to a higher Rf value.[7][9]

(4-Bromo-2,6-dichlorophenyl)methanol, with its polar hydroxyl group and aromatic ring, is expected to have a moderate polarity. Typical reactions, such as oxidation to the corresponding aldehyde or esterification, will result in products with different polarities. This change in polarity is the key to effective separation and monitoring by TLC.

Foundational Principles and Experimental Causality

A successful TLC analysis hinges on the judicious selection of its core components: the stationary phase, the mobile phase, and the visualization method.

The Stationary Phase: The Foundation of Separation

For the analysis of moderately polar and aromatic compounds like (4-Bromo-2,6-dichlorophenyl)methanol and its derivatives, the standard choice for the stationary phase is silica gel 60 F254 .[4] The "60" refers to the mean pore size of the silica gel in angstroms, and the "F254" indicates the inclusion of a fluorescent indicator that facilitates visualization under short-wave UV light (254 nm).[10][11] The polar silanol groups (Si-OH) on the surface of the silica gel are crucial for the separation, as they interact with polar functional groups of the analytes through hydrogen bonding and dipole-dipole interactions.[12]

The Mobile Phase: The Driving Force of Separation

The selection of the mobile phase, or eluent, is the most critical variable in TLC.[1] A common and effective starting point for compounds of intermediate polarity is a binary mixture of a non-polar solvent and a moderately polar solvent. For (4-Bromo-2,6-dichlorophenyl)methanol, a mixture of hexanes and ethyl acetate is an excellent choice.[4]

  • Hexanes: A non-polar solvent that helps to move non-polar compounds up the plate.

  • Ethyl Acetate: A moderately polar solvent that competes with the analytes for binding sites on the silica gel, thus moving more polar compounds up the plate.

The ratio of these solvents must be optimized to achieve good separation, ideally with Rf values between 0.2 and 0.8.[5]

Mobile Phase Composition (Hexanes:Ethyl Acetate)Expected OutcomeRationale
9:1 Low Rf values for all components.The low polarity of the mobile phase will not be sufficient to move the polar starting material and potential products significantly from the baseline.
7:3 Good starting point. Should provide a good separation between the starting material and less polar products.This ratio offers a balance of polarity suitable for many moderately polar compounds.
1:1 High Rf values for all components.The increased polarity of the mobile phase will likely cause all components to travel close to the solvent front, resulting in poor separation.[1]

Expert Tip: The ideal mobile phase results in the starting material having an Rf of approximately 0.2-0.3 and the product having a higher Rf, allowing for clear visualization of the reaction's progression.

Visualization: Making the Invisible, Visible

Since (4-Bromo-2,6-dichlorophenyl)methanol and many of its derivatives are colorless, a method for visualizing the separated spots on the TLC plate is essential.[13]

  • UV Light (254 nm): This is the primary, non-destructive method of visualization.[10][14] The aromatic ring in the target molecule and its derivatives will absorb UV light, appearing as dark spots against the green fluorescent background of the F254 plate.[11][14] It is crucial to circle the spots with a pencil while under the UV lamp, as they will disappear once the light is removed.[11][13]

  • Staining: If compounds are not UV-active or for further confirmation, chemical stains can be used. These methods are typically destructive.

    • Potassium Permanganate (KMnO4) Stain: This stain reacts with compounds that can be oxidized, such as alcohols and aldehydes. It is a good general-purpose stain that will visualize (4-Bromo-2,6-dichlorophenyl)methanol as a yellow-brown spot on a purple background.[1]

    • Iodine Chamber: Exposing the plate to iodine vapor is a semi-destructive method where iodine reversibly adsorbs onto the organic compounds, making them appear as brown spots.[13][15] This is effective for a wide range of compounds.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for monitoring a reaction involving (4-Bromo-2,6-dichlorophenyl)methanol.

Materials and Equipment
  • Silica gel 60 F254 TLC plates

  • TLC developing chamber with a lid

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • Forceps

  • UV lamp (254 nm)

  • Reagent vials

  • Volatile solvents for sample preparation (e.g., dichloromethane or ethyl acetate)

  • Mobile phase solvents (hexanes and ethyl acetate)

  • Optional: Staining solution (e.g., KMnO4) and heating device

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate 1. Prepare TLC Plate (Draw baseline with pencil) spot_plate 4. Spot the Plate (Starting material, co-spot, reaction mixture) prep_plate->spot_plate prep_chamber 2. Prepare Developing Chamber (Add mobile phase, equilibrate) develop_plate 5. Develop the Plate (Place in chamber, allow solvent to ascend) prep_chamber->develop_plate prep_sample 3. Prepare Samples (Dissolve in volatile solvent) prep_sample->spot_plate spot_plate->develop_plate dry_plate 6. Dry the Plate (Mark solvent front, evaporate solvent) develop_plate->dry_plate visualize 7. Visualize Spots (UV light, optional staining) dry_plate->visualize calculate_rf 8. Calculate Rf Values (Analyze reaction progress) visualize->calculate_rf TLC_Interpretation cluster_T0 Time = 0 cluster_T_mid Time = Midpoint cluster_T_final Time = Final T0_plate SM   C   RM o o   o o T_mid_plate SM   C   RM o o   o o   o T0_plate->T_mid_plate Reaction Progresses T_final_plate SM   C   RM o o   o     o T_mid_plate->T_final_plate Reaction Completes

Caption: Idealized TLC plates at different reaction times.

Troubleshooting Common Issues

IssuePossible CauseSolution
Spots are streaky or "blobby" The sample is too concentrated. [16]Dilute the sample and re-spot the plate. [16]
Rf values are too high or too low The mobile phase is too polar or not polar enough, respectively. [1]Adjust the ratio of the mobile phase solvents. Increase the proportion of the non-polar solvent to lower the Rf, and increase the proportion of the polar solvent to raise the Rf. [17]
Spots are not visible under UV light The compound is not UV-active, or the sample is too dilute. [3]Use a chemical stain for visualization. If the sample is too dilute, concentrate it or spot the plate multiple times in the same location, allowing the solvent to dry between applications. [3]
Uneven solvent front The bottom of the TLC plate is not flat, or the chamber was disturbed during development.Ensure the plate is placed evenly in the chamber and that the chamber remains undisturbed.

Conclusion

Thin Layer Chromatography is an indispensable technique for the real-time monitoring of reactions involving (4-Bromo-2,6-dichlorophenyl)methanol. By understanding the fundamental principles and carefully selecting the stationary and mobile phases, researchers can obtain clear and reliable data on the progress of their reactions. This guide provides a robust framework for developing and implementing a TLC protocol, enabling efficient reaction optimization and endpoint determination.

References

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]

  • Wong, M. (n.d.). Monitoring Reactions by TLC. Washington State University. [Link]

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. [Link]

  • Operachem. (2024). TLC-Thin Layer Chromatography. [Link]

  • JoVE. (2015). Video: Thin Layer Chromatography: Principle, Procedure, Applications. [Link]

  • University of California, Los Angeles. (n.d.). Stains for Developing TLC Plates. [Link]

  • Filter-Bio. (2025). How to detect compounds on TLC plates?. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). [Link]

  • Chemistry LibreTexts. (2022). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. [Link]

  • Khan Academy. (n.d.). Thin layer chromatography (TLC) (video). [Link]

  • Chemistry LibreTexts. (2022). 2.1.4B: Uses of TLC. [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry). [Link]

  • BYJU'S. (n.d.). Rf Value Explanation. [Link]

  • Chemistry LibreTexts. (2022). 2.3D: Separation Theory. [Link]

  • Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. [Link]

  • Sparkl. (n.d.). Revision Notes - Rf value calculation. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Bromo-2,6-dichlorophenyl)methanol and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Bromo-2,6-dichlorophenyl)methanol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your yields.

Introduction

(4-Bromo-2,6-dichlorophenyl)methanol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its halogenated phenyl ring makes it a versatile intermediate for introducing specific functionalities. However, the presence of multiple halogen substituents can present unique challenges in its synthesis. This guide provides practical, field-proven insights to overcome these hurdles and achieve high-yield, high-purity products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of (4-Bromo-2,6-dichlorophenyl)methanol. The most common synthetic routes involve the reduction of 4-bromo-2,6-dichlorobenzaldehyde or a Grignard reaction with a suitable starting material.

Route 1: Reduction of 4-Bromo-2,6-dichlorobenzaldehyde

This is often the most direct route to (4-Bromo-2,6-dichlorophenyl)methanol. However, several issues can arise.

Potential CauseTroubleshooting Action
Inactive Reducing Agent Use a fresh batch of the reducing agent (e.g., sodium borohydride). Ensure the solvent is anhydrous if using a moisture-sensitive reducing agent.[1]
Incomplete Reaction Increase the reaction time or the molar excess of the reducing agent to ensure complete conversion of the aldehyde. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Suboptimal Reaction Temperature Optimize the reaction temperature. While many reductions with NaBH₄ are performed at 0°C to room temperature, adjusting the temperature may improve the reaction rate and yield.
Impure Starting Material Ensure the purity of the starting 4-bromo-2,6-dichlorobenzaldehyde. Impurities can interfere with the reaction.
Potential CauseTroubleshooting Action
Over-reduction to Toluene Derivative This is less common with mild reducing agents like NaBH₄ but can occur with stronger agents. Use a milder reducing agent and carefully control the reaction conditions.
Formation of Ethers In alcoholic solvents, there's a possibility of ether formation, especially under acidic work-up conditions. Quench the reaction carefully with water or a buffer solution before solvent removal.
Route 2: Grignard Reaction

A Grignard reaction, for instance, between a suitable Grignard reagent and formaldehyde, can also be employed.[2]

Potential CauseTroubleshooting Action
Poor Grignard Reagent Formation Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous ether as the solvent. The magnesium turnings should be fresh and activated if necessary.
Side Reactions of the Grignard Reagent Grignard reagents are strong bases and will react with any acidic protons present. Ensure all starting materials and solvents are rigorously dried.[3]
Incomplete Reaction with Formaldehyde Use a sufficient excess of formaldehyde (which can be used as a gas or as paraformaldehyde). Ensure efficient stirring to maximize the reaction between the Grignard reagent and the carbonyl compound.
Potential CauseTroubleshooting Action
Wurtz Coupling Byproducts This can occur during the formation of the Grignard reagent, leading to the formation of a biphenyl derivative. Adding the halide slowly to the magnesium can minimize this side reaction.
Reaction with Unreacted Starting Halide If the Grignard reagent reacts with the starting aryl halide, it can lead to the formation of symmetrical biaryls. Slow addition and maintaining a dilute solution can help mitigate this.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing (4-Bromo-2,6-dichlorophenyl)methanol?

A1: The reduction of 4-bromo-2,6-dichlorobenzaldehyde is generally the most straightforward and reliable method. This approach avoids the highly sensitive nature of Grignard reagents and often results in cleaner reactions with higher yields, provided the starting aldehyde is of high purity.

Q2: How can I purify the crude (4-Bromo-2,6-dichlorophenyl)methanol?

A2: The crude product can typically be purified by recrystallization or column chromatography. For recrystallization, a mixed solvent system, such as ethanol-water or toluene-hexane, can be effective.[4][5] For column chromatography, a silica gel stationary phase with a mobile phase of ethyl acetate and hexane is a common choice.[5]

Q3: Can ring bromination occur as a side reaction during synthesis?

A3: While less common in the reduction pathway, if you are performing reactions that involve electrophilic substitution on a precursor molecule, ring bromination can be a competing side reaction. Using non-polar solvents and avoiding Lewis acid catalysts can help to disfavor electrophilic aromatic substitution.[1]

Q4: What is the role of the two chlorine atoms on the phenyl ring?

A4: The two ortho-chlorine atoms are electron-withdrawing groups. They can influence the reactivity of the molecule, for instance, by making the aromatic ring less susceptible to further electrophilic substitution. They also contribute to the steric hindrance around the benzylic carbon.

Q5: Are there any specific safety precautions I should take?

A5: Yes. Halogenated organic compounds should be handled with care. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.

Experimental Protocols

Protocol 1: Synthesis of (4-Bromo-2,6-dichlorophenyl)methanol via Reduction

This protocol is a general guideline for the reduction of 4-bromo-2,6-dichlorobenzaldehyde.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 4-bromo-2,6-dichlorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0°C.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

Step-by-Step Methodology:

  • Dissolve the crude (4-Bromo-2,6-dichlorophenyl)methanol in a minimum amount of a hot solvent (e.g., ethanol).

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a short period.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain the purified product.

Visualizations

General Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 4-bromo-2,6-dichlorobenzaldehyde 4-bromo-2,6-dichlorobenzaldehyde Reduction Reduction 4-bromo-2,6-dichlorobenzaldehyde->Reduction NaBH4, Solvent Quenching Quenching Reduction->Quenching Water/Acid Extraction Extraction Quenching->Extraction Organic Solvent Recrystallization Recrystallization Extraction->Recrystallization Column_Chromatography Column Chromatography Extraction->Column_Chromatography Pure_Product (4-Bromo-2,6-dichlorophenyl)methanol Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: A general workflow for the synthesis and purification of (4-Bromo-2,6-dichlorophenyl)methanol.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Low_Yield Low Yield Observed Check_Reagents Check Reagent Quality (Reducing Agent, Starting Material) Low_Yield->Check_Reagents Check_Conditions Review Reaction Conditions (Time, Temperature, Stoichiometry) Low_Yield->Check_Conditions Check_Workup Evaluate Work-up & Purification (Extraction Efficiency, Recrystallization Loss) Low_Yield->Check_Workup Reagent_Issue Reagent Issue? Check_Reagents->Reagent_Issue Conditions_Issue Suboptimal Conditions? Check_Conditions->Conditions_Issue Workup_Issue Loss During Work-up? Check_Workup->Workup_Issue Reagent_Issue->Check_Conditions No Use_Fresh_Reagents Use Fresh/Pure Reagents Reagent_Issue->Use_Fresh_Reagents Yes Conditions_Issue->Check_Workup No Optimize_Conditions Optimize Reaction Time, Temperature, or Stoichiometry Conditions_Issue->Optimize_Conditions Yes Optimize_Workup Optimize Extraction Solvent/pH or Recrystallization Solvent System Workup_Issue->Optimize_Workup Yes

Sources

Technical Support Center: Purification of Crude (4-Bromo-2,6-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Executive Summary[1][2]

(4-Bromo-2,6-dichlorophenyl)methanol (CAS: 274671-77-1) is a poly-halogenated benzyl alcohol derivative.[1][2][3] It is typically synthesized via the reduction of 4-bromo-2,6-dichlorobenzaldehyde using sodium borohydride (


) or by lithiation/formylation sequences.

High purity is critical as this compound often serves as an intermediate for cross-coupling reactions (Suzuki-Miyaura) or nucleophilic substitutions where impurities like unreacted aldehyde or over-reduced byproducts can poison catalysts or lead to side reactions.

PropertyDataNote
CAS Number 274671-77-1Unique Identifier [1]
Formula

MW: 255.92 g/mol
Physical State White to Off-White SolidCrude often appears as a yellow oil/gum due to solvent entrapment.
Solubility Soluble in EtOAc, DCM, MeOHLow solubility in Hexane/Water.
Key Impurity 4-Bromo-2,6-dichlorobenzaldehydeStarting material (incomplete reduction).

Troubleshooting Guide (Q&A)

This section addresses the most frequent issues reported by researchers during the isolation and purification of this compound.

Issue 1: The crude product is a sticky yellow oil/gum instead of a solid.

Q: I evaporated the solvent, but the product won't solidify. Is it impure?

A: This is a common phenomenon caused by solvent entrapment or trace aldehyde impurities . The bulky halogens (Br, Cl) at the 2,6-positions create a "molecular grease" effect, disrupting crystal lattice formation if impurities are present.

Troubleshooting Protocol:

  • Azeotropic Drying: Dissolve the crude oil in a small amount of Dichloromethane (DCM) and re-evaporate. Repeat with Hexane or Pentane to pull off trapped higher-boiling solvents (like DMF or alcohols).

  • Seed Crystal Initiation: If you have a pure sample, add a seed crystal. If not, scratch the inner wall of the flask with a glass rod at the air-liquid interface to induce nucleation.

  • Vacuum Drying: Place the oil under high vacuum (<1 mbar) for 12 hours. If it foams, it is releasing solvent.

Issue 2: Persistent Yellow Coloration.

Q: My product is technically pure by NMR but has a distinct yellow tint. How do I remove this?

A: The yellow color typically arises from trace oxidation products (quinones) or conjugated impurities formed during the workup. These are often highly polar and present in ppm quantities.

Solution:

  • Activated Charcoal Treatment: Dissolve the crude material in hot Ethanol or Ethyl Acetate. Add Activated Charcoal (5-10% w/w), reflux for 15 minutes, and filter hot through a Celite pad.

  • Silica Plug Filtration: If charcoal fails, pass a solution of the compound (in 10% EtOAc/Hexane) through a short pad of silica gel. The colored impurities will stick to the baseline.

Issue 3: Unreacted Starting Material (Aldehyde) detected.

Q: H-NMR shows a small peak around 10 ppm (CHO). Recrystallization isn't removing it.

A: Halogenated benzaldehydes can co-crystallize with their corresponding alcohols due to structural similarity (isomorphism).

Chemical Wash Protocol (Chemoselective Purification):

  • Dissolve the crude mixture in Ethyl Acetate.

  • Wash the organic layer with saturated aqueous Sodium Bisulfite (

    
    ) .
    
    • Mechanism: Bisulfite forms a water-soluble adduct with the aldehyde, pulling it into the aqueous phase, while the alcohol remains in the organic layer.

  • Separate layers, wash with brine, dry over

    
    , and re-concentrate.
    

Purification Workflows

Decision Tree: Method Selection

Select the appropriate purification strategy based on the crude purity profile.

Purification_Decision_Tree Start Crude Material Isolated Check_Purity Check Purity (TLC/NMR) Start->Check_Purity Condition_A Aldehyde Present? Check_Purity->Condition_A Bisulfite Wash with sat. NaHSO3 Condition_A->Bisulfite Yes Condition_B Solid or Oil? Condition_A->Condition_B No Bisulfite->Condition_B Recryst Recrystallization (Hexane/EtOAc) Condition_B->Recryst Solid (>85% pure) Column Flash Chromatography (Silica Gel) Condition_B->Column Oil / Low Purity Final Pure Product (White Solid) Recryst->Final Column->Final

Caption: Decision logic for selecting the optimal purification route based on physical state and impurity profile.

Detailed Protocol A: Recrystallization

Best for: Crude solids with >85% purity.

  • Solvent System: Hexane : Ethyl Acetate (Start with 9:1 ratio).

  • Dissolution: Place crude solid in a flask. Add minimal Ethyl Acetate and heat to mild reflux until dissolved.

  • Precipitation: Slowly add hot Hexane until the solution becomes slightly turbid.

  • Cooling: Remove from heat. Allow to cool to room temperature undisturbed. Then place in an ice bath (0°C) for 1 hour.

  • Filtration: Filter the white crystals and wash with cold Hexane.

Detailed Protocol B: Flash Column Chromatography

Best for: Oily crude or complex mixtures.

ParameterSpecification
Stationary Phase Silica Gel (230-400 mesh)
Loading Dry load on Celite or wet load in minimal DCM
Mobile Phase A Hexane (or Petroleum Ether)
Mobile Phase B Ethyl Acetate
Gradient 0% to 20% B over 10-15 CV (Column Volumes)
Elution Order 1. Non-polar impurities2. Target Alcohol (

in 20% EtOAc)
3. Polar byproducts

Impurity Profile & Data

Understanding the impurities is key to separation. The following table summarizes the likely contaminants based on the standard reduction synthesis [2, 3].

Impurity TypeOriginDetectionRemoval Strategy
Starting Material Unreacted 4-Bromo-2,6-dichlorobenzaldehydeNMR (CHO peak ~10ppm)TLC (Higher

than alcohol)
Bisulfite wash or Chromatography
Des-bromo Analog Over-reduction (Loss of Br)MS (Mass - 79/81)NMR (Extra aromatic proton)Careful Chromatography (Difficult to separate)
Borate Salts Quenched

residues
Ash/Residue upon combustionInsoluble in DCMAqueous workup with dilute HCl or Ammonium Chloride
Benzyl Ether Solvent reaction (if alcohol used)NMR (New

or

peak)
Avoid acidic conditions in alcohol solvents

References

  • PubChem. (n.d.).[4] (4-Bromo-2,6-dichlorophenyl)methanol.[1][2][5] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

Sources

Technical Support Center: Recrystallization of Halogenated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of halogenated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common issues encountered during the purification of these challenging molecules.

Frequently Asked Questions (FAQs)

Q1: Why are halogenated aromatic compounds often difficult to recrystallize?

A1: Halogenated aromatic compounds present unique challenges due to a combination of factors. Their rigid aromatic structures can lead to strong crystal lattice forces, making them difficult to dissolve. Additionally, the presence of halogens can influence intermolecular interactions, such as halogen bonding, which can affect solubility in complex ways.[1] Many of these compounds also have relatively low melting points and high solubility in non-polar solvents, which can make crystallization difficult.[2]

Q2: What are the first principles for selecting a suitable recrystallization solvent?

A2: The ideal solvent for recrystallization should exhibit the following characteristics:

  • The compound of interest should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures.[3]

  • The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[4]

  • The solvent should not react chemically with the compound.[4]

  • The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out".[4][5][6]

A good starting point is to consider the principle of "like dissolves like," where compounds with similar structural features tend to be soluble in one another.[7][8] For halogenated aromatics, which have both nonpolar (aromatic ring) and polarizable (halogen) components, a range of solvents may need to be tested.

Q3: When should I consider using a mixed solvent system?

A3: A mixed solvent system is beneficial when no single solvent meets the ideal criteria.[9] This typically involves a pair of miscible solvents: one in which your compound is readily soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" or "anti-solvent").[10] This technique allows for finer control over the saturation point of the solution.[11] Common pairs include toluene/hexane and alcohol/water.[2] However, be aware that mixed solvents can sometimes increase the likelihood of oiling out.[6][11]

Q4: What are the key safety precautions when working with halogenated aromatic compounds and their solvents?

A4:

  • Ventilation: Always work in a well-ventilated area, preferably a fume hood, to avoid inhaling potentially toxic vapors.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12]

  • Ignition Sources: Many organic solvents are flammable. Keep them away from open flames, hot plates, and other potential ignition sources.[13]

  • Waste Disposal: Halogenated organic waste must be disposed of in designated containers, separate from non-halogenated waste.[12][13][14]

  • Material Safety Data Sheets (MSDS): Always consult the MSDS for each compound and solvent to be aware of specific hazards and handling procedures.[12]

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of halogenated aromatic compounds.

Scenario 1: My compound will not dissolve, even in a large volume of boiling solvent.
  • Question: I've added what seems like an excessive amount of my chosen solvent, and my halogenated aromatic compound is still not dissolving at the boiling point. What's happening and what should I do?

  • Answer & Rationale: This indicates that the solvent is too "poor" for your compound, meaning the solute-solute interactions within the crystal lattice are stronger than the solute-solvent interactions.

    • Solution 1: Switch to a More "Polar" or Similar Solvent. Based on the "like dissolves like" principle, you may need a solvent that better matches the polarity and hydrogen bonding characteristics of your compound.[8] If you are using a nonpolar solvent like hexane, consider trying a more polar solvent like toluene or a mixture containing a small amount of a more polar co-solvent like ethyl acetate.

    • Solution 2: Employ a Mixed Solvent System. If you have a solvent in which your compound is very soluble, you can use it as the "good" solvent. Dissolve your compound in a minimal amount of this hot "good" solvent, and then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes cloudy.[11] Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

Scenario 2: "Oiling Out" - My compound separates as a liquid instead of crystals.
  • Question: Upon cooling, my compound is forming oily droplets at the bottom of the flask instead of solid crystals. Why is this happening and how can I fix it?

  • Answer & Rationale: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point.[5][6] This is a common problem with low-melting point solids or when the solution is too concentrated, leading to rapid supersaturation.[2][6] Impurities can also promote oiling out.[6]

    • Solution 1: Reheat and Add More Solvent. The most straightforward solution is to reheat the mixture to redissolve the oil and then add more of the same solvent to create a more dilute solution.[5][6] This lowers the saturation temperature, hopefully below the compound's melting point.

    • Solution 2: Lower the Cooling Temperature Drastically. If adding more solvent isn't effective, try rapidly cooling the solution in an ice bath after redissolving the oil. This can sometimes shock the system into forming microcrystals instead of an oil. These microcrystals can then be used as seeds for a slower, more controlled recrystallization.

    • Solution 3: Change the Solvent. The boiling point of your solvent may be too high.[15] Choose a solvent with a lower boiling point.

    • Solution 4: For Mixed Solvents. If using a solvent pair, try altering the ratio. You may have added too much of the "poor" solvent too quickly. Reheat to a clear solution and add the "poor" solvent more slowly.[2]

Scenario 3: No crystals form, even after the solution has cooled to room temperature and been iced.
  • Question: My solution is clear and no crystals have appeared, despite slow cooling and placing it in an ice bath. What are my next steps?

  • Answer & Rationale: This situation arises from either using too much solvent, resulting in a solution that is not supersaturated even at low temperatures, or the crystallization process has a high activation energy barrier.[5][7]

    • Solution 1: Induce Crystallization.

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[6] The microscopic scratches provide nucleation sites for crystal growth.

      • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution.[6] This provides a template for further crystal growth.

    • Solution 2: Reduce the Solvent Volume. Gently heat the solution to boil off some of the solvent.[5] Be careful not to evaporate too much, as this can lead to rapid crystallization and trapping of impurities. After reducing the volume, allow the solution to cool again.

    • Solution 3: Add an "Anti-Solvent". If you are using a single solvent, you can try adding a miscible "poor" solvent dropwise until the solution becomes cloudy, then clarify with a drop or two of the original solvent before cooling.

Scenario 4: The yield of recovered crystals is very low.
  • Question: After filtration, I've recovered very little of my compound. What are the likely causes of this low yield?

  • Answer & Rationale: A low yield can result from several factors, often related to using an inappropriate amount of solvent or premature crystallization.[5]

    • Cause 1: Too Much Solvent Was Used. The more solvent used, the more of your compound will remain dissolved in the mother liquor even after cooling.[5][7][15]

      • Remedy: You can try to recover a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling.[5] Be aware that this second crop may be less pure than the first.

    • Cause 2: Premature Crystallization During Hot Filtration. If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized on the filter paper or in the funnel stem.[9]

      • Prevention: To prevent this, use a stemless funnel and preheat it with hot solvent before filtering your solution.[10] Also, use a slight excess of solvent to ensure the compound remains dissolved during this step.[10]

    • Cause 3: Washing with Too Much or Warm Solvent. Washing the collected crystals with a large volume of solvent, or with solvent that is not ice-cold, can redissolve a significant portion of your product.[7]

      • Best Practice: Always wash your crystals with a minimal amount of ice-cold solvent.[7][8]

Experimental Protocols & Data

General Protocol for Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add a few milligrams of your crude halogenated aromatic compound. Add a few drops of the potential solvent. If it dissolves immediately at room temperature, the solvent is too "good." If it doesn't dissolve, gently heat the test tube. If it dissolves when hot but reappears upon cooling, you have a potentially good solvent.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to cover the solid. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[7][9]

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Be cautious, as adding too much charcoal can adsorb your product and reduce the yield.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities or you used charcoal, perform a hot filtration. Use a pre-warmed stemless funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[10]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[4][7] Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[15] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[8]

  • Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter, or by transferring them to a watch glass to air dry. A desiccator can also be used.

Solvent Selection Guide for Halogenated Aromatic Compounds

The choice of solvent is critical and often requires empirical testing. The following table provides a starting point for common solvents.

Solvent ClassExamplesPolarityComments
Nonpolar Hexane, CyclohexaneLowGood for highly nonpolar compounds, but may have poor dissolving power for more functionalized aromatics. Often used as the "poor" solvent in a mixed pair.
Aromatic TolueneLow-MediumOften a good choice due to the "like dissolves like" principle with the aromatic ring.[16]
Halogenated Dichloromethane (DCM)MediumCan be effective, but use with caution due to potential health hazards.[14] Halogen-π interactions may influence solubility.[17]
Ethers Diethyl Ether, Tetrahydrofuran (THF)MediumGood general-purpose solvents.[18]
Esters Ethyl Acetate (EtOAc)MediumA versatile solvent, often used in mixed systems.[18]
Alcohols Ethanol, Methanol, IsopropanolHighOften good "good" solvents for mixed systems with water.[2] Can be too effective as single solvents.
Ketones AcetoneHighA polar aprotic solvent that can be very effective.[18]
Visualizing the Recrystallization Workflow

The following diagram illustrates the key decision points and steps in a typical recrystallization experiment.

Recrystallization_Workflow Recrystallization Decision Workflow start Start: Crude Halogenated Aromatic solvent_selection 1. Select Potential Solvent(s) start->solvent_selection dissolve 2. Dissolve in Minimum Amount of Hot Solvent solvent_selection->dissolve dissolved_check Does it Dissolve? dissolve->dissolved_check insoluble_impurities Insoluble Impurities Present? dissolved_check->insoluble_impurities Yes troubleshoot Troubleshoot: - Change Solvent - Use Mixed Solvent dissolved_check->troubleshoot No hot_filtration 3. Hot Filtration insoluble_impurities->hot_filtration Yes cool 4. Cool Slowly to Induce Crystallization insoluble_impurities->cool No hot_filtration->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? induce Induce Crystallization (Scratch/Seed) crystals_form->induce No collect 5. Collect Crystals (Vacuum Filtration) crystals_form->collect Yes induce->crystals_form wash_dry 6. Wash with Cold Solvent & Dry collect->wash_dry end End: Pure Crystals wash_dry->end oiling_out->crystals_form No reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool

Caption: A flowchart of the recrystallization process.

References

  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Recrystallization1. (n.d.). University of Missouri–St. Louis.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.
  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). University of Toronto.
  • PSFC Halogenated Solvents. (n.d.). Massachusetts Institute of Technology.
  • [Question: Recrystallization] How do you know which solvent is the best to use for recrystallization if only the solute's solubilities in the different solvents (in hot and cold temperature), are given? (2021, November 7). Reddit.
  • Recrystallization. --->. (n.d.). University of South Alabama.
  • Recrystallization - a CLASSIC technique to purify a SOLID. (2024, December 18). YouTube.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • recrystallization, filtration and melting point. (n.d.). St. Thomas Aquinas College.
  • Recrystallization-1.pdf. (n.d.). Swarthmore College.
  • Problems with Recrystallisations. (n.d.). University of York.
  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
  • 3.3F: Mixed Solvents. (2022, April 7). Chemistry LibreTexts.
  • Separation of Halogenated Benzenes Enabled by Investigation of Halogen-π Interactions with Carbon Materials. (2019, November 16). ResearchGate.
  • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. (2024, April 10). National Institutes of Health.
  • Working safely with solvents​. (2021, May 11). University College London.
  • Finding the best solvent for recrystallisation student sheet. (n.d.). Royal Society of Chemistry.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready.

Sources

Overcoming low reactivity of (4-Bromo-2,6-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Reactivity of (4-Bromo-2,6-dichlorophenyl)methanol

Ticket ID: 26-DC-BR-OH Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Diagnostic: The "Ortho Effect" & Reactivity Bottlenecks[2]

User Query: "I am trying to oxidize this alcohol to the aldehyde using MnO2, but the reaction stalls at <10% conversion. Also, standard chlorination with SOCl2 is failing.[1] Why is this molecule so inert?"

Technical Analysis: The molecule (4-Bromo-2,6-dichlorophenyl)methanol presents a classic case of steric inhibition of resonance and approach . The primary challenge is not the 4-bromo group, but the two chlorine atoms at the 2,6-positions (ortho).

  • Steric Shielding (The "Fat Goalie"): The Van der Waals radius of a chlorine atom (1.75 Å) is significant. With two chlorines flanking the hydroxymethyl group, the "backside" trajectory required for SN2 mechanisms is physically blocked.

  • Electronic Deactivation: While halogens are electron-withdrawing by induction (making the benzylic carbon more electrophilic), the steric crowding prevents nucleophiles or bulky oxidants from exploiting this.

  • Carbocation Instability: SN1 pathways are sluggish because the electron-withdrawing nature of the three halogens (2xCl, 1xBr) destabilizes the benzylic carbocation intermediate.

Visualizing the Blockade:

StericBlockade Figure 1: Steric hindrance preventing backside attack on (4-Bromo-2,6-dichlorophenyl)methanol. cluster_molecule Target Molecule Center Benzylic Carbon OH Hydroxyl Group Center->OH Cl1 2-Cl (Steric Wall) Cl1->Center Blocks Top Cl2 6-Cl (Steric Wall) Cl2->Center Blocks Bottom Nucleophile Incoming Nucleophile (e.g., Br-, Cl-) Nucleophile->Center BLOCKED (No S_N2 Trajectory)

[1]

Protocol: Oxidation to Aldehyde

Issue: MnO2 and standard Jones reagents fail due to surface area contact issues and steric bulk. Solution: Use TEMPO-mediated oxidation (Anelli Protocol) .[1] The active oxidant (nitrosonium ion) is less sterically demanding than Chromium(VI) complexes or hypervalent iodine species like DMP, though DMP is a viable backup.[1]

Recommended Workflow (TEMPO/Bleach)

This method operates via a catalytic cycle where the bulk of the oxidant (bleach) never needs to directly touch the hindered center.

ComponentRoleStoichiometry
Substrate Reactant1.0 equiv
TEMPO Catalyst0.01 – 0.05 equiv
KBr Co-catalyst0.1 equiv
NaOCl (Bleach) Stoichiometric Oxidant1.1 – 1.3 equiv
DCM/Water Biphasic Solvent1:1 ratio

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of (4-Bromo-2,6-dichlorophenyl)methanol in 20 mL Dichloromethane (DCM).

  • Catalyst Addition: Add solution of KBr (1 mmol) and TEMPO (0.2 mmol) in 5 mL water. Cool mixture to 0°C.

  • Oxidant Feed: Slowly add buffered NaOCl (pH 9, adjusted with NaHCO3) dropwise over 20 minutes. Crucial: Maintain T < 5°C to prevent over-oxidation to the acid.

  • Quench: Once TLC shows consumption (usually < 1 hour), quench with aqueous sodium thiosulfate.

  • Workup: Extract with DCM. The aldehyde product is usually pure enough for subsequent steps without chromatography.

Why this works: The actual oxidation step involves an intramolecular hydride abstraction by the oxoammonium species, which is less sensitive to the ortho-chlorines than surface-dependent oxidants [1].

Protocol: Conversion to Alkyl Halides (Activation)

Issue: "I added SOCl2 and refluxed, but got no reaction." Root Cause: Without a catalyst, Thionyl Chloride relies on an SNi mechanism or weak nucleophilic attack, both of which are shut down by the 2,6-dichloro clamps.

Solution: Vilsmeier-Haack Activation. You must use Dimethylformamide (DMF) as a catalyst to generate the active Vilsmeier reagent, which is a far more potent electrophile than SOCl2 alone.[1]

Decision Matrix for Substitution

SubstitutionLogic Figure 2: Pathway selection for activating hindered benzyl alcohols. Start Start: (4-Bromo-2,6-dichlorophenyl)methanol Method1 Standard SOCl2 (Neat) Start->Method1 Attempts Method2 SOCl2 + Cat. DMF Start->Method2 Recommended Method3 PBr3 / PCl3 Start->Method3 Alternative Goal Goal: Benzyl Halide Fail Low Yield / No Reaction Method1->Fail Stalls (Sterics) Vilsmeier Vilsmeier Intermediate (Highly Electrophilic) Method2->Vilsmeier Forms Active Species Mixed Sticky Residue Method3->Mixed Risk of Phosphite Esters Success High Yield Benzyl Chloride Vilsmeier->Success Rapid Substitution

[1][2]

The "Vilsmeier" Protocol (Chlorination)
  • Setup: Dissolve substrate (1.0 equiv) in dry Toluene (or DCM).

  • Activation: Add DMF (catalytic, 5-10 mol%) .

  • Reagent: Add SOCl2 (1.5 equiv) dropwise at room temperature.

  • Heating: Heat to 60-70°C. The DMF reacts with SOCl2 to form the [Me2N=CHCl]+ Cl- species. This attacks the alcohol oxygen, converting it into a potent leaving group that can be displaced even in hindered systems [2].

FAQ: Common Pitfalls

Q: Can I do a Suzuki coupling on the 4-bromo position before modifying the alcohol? A: Yes, but with a caveat. The free alcohol (-CH2OH) is generally compatible with Suzuki conditions (Pd catalyst, mild base like K2CO3).[1] However, if you use strong bases (e.g., NaOtBu) or high temperatures, you risk side reactions.[1]

  • Recommendation: If your coupling partner is expensive, protect the alcohol as a THP ether or Silyl ether (TBS) first.[1] The steric hindrance actually helps stabilize the silyl group against accidental hydrolysis.

Q: I need the Benzyl Bromide, not Chloride. PBr3 gave me a sticky mess. A: PBr3 often forms stable phosphite esters with hindered alcohols because the second step (displacement by Br-) is too slow.

  • Better Route: Use the Appel Reaction (CBr4 + PPh3). The driving force is the formation of Triphenylphosphine oxide (TPPO).

  • Alternative: Convert to the Benzyl Chloride (via Vilsmeier method above) and then perform a Finkelstein exchange (NaBr in Acetone/MEK) if strictly necessary, though the chloride is usually reactive enough for subsequent steps.

Q: Why is the melting point of my product lower than reported? A: 2,6-dichlorobenzyl derivatives often rotamerize or trap solvent in the crystal lattice due to the "picket fence" structure. Ensure thorough drying under high vacuum at 40°C to remove trapped solvent molecules.[1]

References
  • TEMPO Oxidation Mechanism: Ciriminna, R., & Pagliaro, M. (2010).[1] "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 14(1), 245–251.[1] Link[1]

  • Vilsmeier-Haack Activation: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 17: Nucleophilic Substitution at C=O). Link[1]

  • Steric Hindrance in Benzyl Alcohols: Wheeler, O. H., & Battle de Pabon, H. (1965).[1] "Oxidation of Sterically Hindered Alcohols." Canadian Journal of Chemistry, 43(12).[1] Link[1]

Sources

Preventing byproduct formation in Friedel-Crafts reactions with substituted benzyl alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FC-BENZ-402 Topic: Mitigation of Byproducts in Benzyl Alcohol Alkylation Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

You are encountering selectivity issues while transitioning from traditional benzyl halides to substituted benzyl alcohols in Friedel-Crafts (FC) alkylation. While benzyl alcohols offer a "green" advantage (generating water rather than HX as a byproduct), they introduce a unique set of competing pathways: catalyst deactivation by water , dibenzyl ether formation (dimerization) , and polyalkylation .

This guide provides a root-cause analysis and validated protocols to suppress these side reactions, focusing on Water-Tolerant Lewis Acids (Metal Triflates) and kinetic control strategies.

Module 1: The "Water Problem" & Catalyst Selection

The Issue: Traditional Lewis acids (


, 

,

) are oxophilic. The water generated during the dehydration of benzyl alcohol coordinates tightly to the metal center, irreversibly poisoning the catalyst. This necessitates stoichiometric loading (wasteful) rather than catalytic loading.

The Solution: Switch to Metal Triflates (


) . These are water-tolerant Lewis acids. The triflate anion (

) is weakly coordinating, and the metal center (

,

,

,

) creates a hydration shell that exchanges water rapidly, maintaining catalytic activity even in aqueous environments.

Recommended Catalysts:

  • Scandium(III) Triflate (

    
    ):  The gold standard for activity and recovery.
    
  • Bismuth(III) Triflate (

    
    ):  A cost-effective, high-activity alternative.
    
  • Hafnium(IV) Triflate (

    
    ):  Highly effective for difficult, deactivated substrates.
    
Module 2: Competitive Pathways & Root Cause Analysis

The reaction of benzyl alcohols is not a simple


 process.[1][2][3] It is a competition between nucleophilic attack by the arene (desired) and nucleophilic attack by another alcohol molecule (undesired).
Visualizing the Reaction Network

The following diagram illustrates the bifurcation points where yield is lost.

FC_Pathway Start Benzyl Alcohol (Substrate) Cation Benzyl Carbocation (Active Electrophile) Start->Cation Acid Catalyst (-H2O) Water H2O (Byproduct) Start->Water Ether Dibenzyl Ether (Self-Condensation) Cation->Ether + Benzyl Alcohol (Kinetic Trap) Mono Mono-Alkylated Product Cation->Mono + Arene (Desired) Ether->Cation Reversible (High Temp) Poly Poly-Alkylated Byproduct Mono->Poly + Cation (Over-reaction)

Figure 1: Reaction network showing the competition between etherification (self-attack) and alkylation (arene-attack).

Module 3: Troubleshooting & Optimization Guide
Issue A: Dibenzyl Ether Formation (Self-Condensation)

Symptoms: GC/LC-MS shows a dimer peak (


).
Mechanism:  The benzyl alcohol acts as the nucleophile instead of the arene. This is often the kinetic product.
Corrective Actions: 
  • Increase Temperature: Ether formation is often reversible. Higher temperatures (

    
    ) favor the thermodynamic alkylation product by reverting the ether back to the carbocation.
    
  • Slow Addition: Add the benzyl alcohol dropwise to the solution of catalyst and arene. This keeps the instantaneous concentration of alcohol low, statistically favoring the attack by the arene (which is in excess).

  • Solvent Polarity: Use nitromethane (

    
    ) or mixtures. Polar solvents stabilize the ionic intermediate, facilitating the dissociation of the ether if it forms.
    
Issue B: Polyalkylation

Symptoms: Multiple peaks with increasing mass (


).
Mechanism:  The alkylated product is more electron-rich (activated) than the starting arene, making it a better nucleophile.
Corrective Actions: 
  • Stoichiometry: Use the arene as the solvent or in large excess (5-10 equivalents).[3][4]

  • Catalyst Tuning: Use a milder catalyst (e.g.,

    
     instead of 
    
    
    
    ) to discriminate between the starting material and the slightly more reactive product.
Issue C: Electronic Effects (Substituent Troubleshooting)
Substituent TypeExampleEffect on CarbocationCommon IssueSolution
Electron Donating (EDG) -OMe, -MeStabilizes CationRapid Ether Formation / PolymerizationLow Temp (

), Slow Addition, Weak Catalyst.
Electron Withdrawing (EWG) -NO2, -CF3Destabilizes CationNo Reaction / Very SlowHigh Temp (

), Strong Catalyst (

,

), Superacidic Solvents.
Halogens -Cl, -BrMild DeactivationModerate ReactivityStandard conditions (

,

).
Module 4: Validated Experimental Protocol

Protocol: Metal Triflate-Catalyzed Benzylation Objective: Mono-alkylation of p-xylene with 1-phenylethanol.

Reagents:

  • Substituted Benzyl Alcohol (1.0 equiv)

  • Arene (Nucleophile) (5.0 - 10.0 equiv)[3][4]

  • Catalyst:

    
     or 
    
    
    
    (1 - 5 mol%)
  • Solvent: Nitromethane (

    
    ) or Neat (if arene is liquid)
    

Workflow:

  • Charge: In a dry reaction vial, dissolve

    
     (0.05 mmol) in the arene (10 mmol).
    
  • Temp: Heat the mixture to

    
    .
    
  • Addition: Dissolve benzyl alcohol (1.0 mmol) in a minimal amount of arene or nitromethane. Add this solution dropwise over 30 minutes to the hot catalyst mixture.

    • Why? High dilution of alcohol prevents ether formation; high temp ensures thermodynamic reversibility of any ether that does form.

  • Monitor: Stir for 1-4 hours. Monitor by TLC/GC.

    • Checkpoint: If ether is observed, increase temperature or reaction time.

  • Quench: Cool to room temperature. Filter through a short pad of silica or Celite to remove the catalyst (catalyst can often be recovered by aqueous extraction if needed).

  • Purify: Remove excess arene under reduced pressure.

Module 5: Decision Tree for Optimization

Troubleshooting Start Analyze Crude Reaction Mixture Q1 Is Conversion > 50%? Start->Q1 Q2 Major Byproduct? Q1->Q2 Yes LowAct Action: Increase Temp Switch to Hf(OTf)4 Check for Water Poisoning Q1->LowAct No Ether Action: Increase Temp (Reversibility) Slower Addition Rate Q2->Ether Dibenzyl Ether Poly Action: Increase Arene Equivalents Lower Temperature Q2->Poly Polyalkylated

Figure 2: Logical flow for diagnosing reaction failure modes.

References
  • Kobayashi, S. (1999). "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry. Link

    • Foundational work on w
  • Rueping, M., & Nachtsheim, B. J. (2010). "A Review of New Developments in the Friedel–Crafts Alkylation – From Green Chemistry to Asymmetric Catalysis." Beilstein Journal of Organic Chemistry. Link

    • Comprehensive review covering benzyl alcohols and green aspects.
  • Olah, G. A., et al. (2006). "Friedel-Crafts Chemistry." Wiley-Interscience.
  • Noji, M., et al. (2003). "Secondary Benzylation Using Bismuth(III) Compounds." Journal of Organic Chemistry. Link

    • Specific protocols for Bi(OTf)3 and ether prevention.
  • De, S. K., & Gibbs, R. A. (2005). "Scandium(III) Triflate Catalyzed Friedel-Crafts Alkylation with Benzyl, Allyl, and Propargyl Alcohols."[2] Tetrahedron Letters. Link

    • Direct source for the experimental protocol cited above.

Sources

Technical Support Center: Catalyst Optimization for (4-Bromo-2,6-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Critical Analysis: The Steric-Electronic Paradox

As researchers, we often categorize aryl halides simply by bond dissociation energy (Ar-I < Ar-Br < Ar-Cl). However, (4-Bromo-2,6-dichlorophenyl)methanol presents a unique kinetic challenge that defies simple categorization.

The Mechanism of Failure

In standard Suzuki-Miyaura couplings, this substrate frequently causes reaction stalling (incomplete conversion) or requires excessive catalyst loading (>5 mol%). Why?

  • Electronic Activation (The Trap): The two chlorine atoms at the 2,6-positions are electron-withdrawing. This actually activates the C4-Br bond for Oxidative Addition (Step A). The Palladium inserts easily.

  • Steric Blockade (The Wall): The failure occurs at Transmetalation (Step B). The bulky 2,6-dichloro "picket fence" prevents the incoming boronic species from approaching the Pd(II) center effectively.

  • The Consequence: The long-lived Pd(II) intermediate, unable to transmetalate, becomes susceptible to homocoupling or dehalogenation (loss of Cl), leading to impurities that are difficult to purge.

Core Directive: To optimize loading, we must shift from "more metal" to "better ligands." We need ligands that create a flexible pocket to accommodate the steric bulk during transmetalation.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at ~60-70% conversion despite adding fresh catalyst. Why?

Diagnosis: You are likely facing Product Inhibition or Ligand Dissociation , not just catalyst death. Technical Insight: If you are using simple phosphines like PPh3 (e.g., Pd(PPh3)4), the bulky product may coordinate to the Pd center, or the ligand may dissociate due to the crowded environment. Solution:

  • Switch Ligand Class: Move to dialkylbiaryl phosphines (Buchwald Ligands). SPhos or XPhos are specifically designed for 2,6-disubstituted systems.

  • Protocol:

    • Replace Pd(PPh3)4 with Pd(OAc)2 (0.5 mol%) + SPhos (1.0 mol%) .

    • The 1:2 Metal-to-Ligand ratio is crucial to maintain the active catalytic species

      
      .
      
Q2: I am detecting "Des-chloro" impurities (mass -34). How do I stop this?

Diagnosis: This is Protodehalogenation . The catalyst is inserting into the Ar-Cl bond, or a


-hydride elimination pathway is occurring (often facilitated by the benzylic alcohol if unprotected).
Technical Insight:  High temperatures (>100°C) and strong alkoxide bases (NaOtBu) promote activation of the stronger Ar-Cl bonds.
Solution: 
  • Lower Temperature: Limit reaction to 60–80°C.

  • Change Base: Switch to mild, inorganic bases like K3PO4 or Cs2CO3 in wet solvents (Dioxane/H2O).

  • Protect the Alcohol: If possible, protect the benzylic alcohol (e.g., TBS ether) before coupling. The free -OH can coordinate to Pd, acting as a directing group for unwanted side reactions.

Q3: We need <10 ppm residual Pd for Pharma compliance. How do we lower initial loading?

Diagnosis: You are likely using a low Turnover Number (TON) system. Technical Insight: Standard loadings (3-5 mol%) are wasteful. A highly active precatalyst allows you to drop loading to ppm levels. Solution:

  • Precatalyst Strategy: Use Pd-G3-XPhos or Pd-G4-SPhos precatalysts. These generate the active Pd(0) species immediately upon heating, preventing the formation of inactive Pd-aggregates (Palladium black).

  • Target Loading: Start optimization at 0.1 mol% (1000 ppm) rather than 5.0 mol%.

Experimental Optimization Protocols

Workflow 1: Ligand Screening for Steric Bulk

Use this protocol if conversion is <90%.

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Catalyst Source Pd(PPh3)4 or Pd(dppf)Cl2Pd(OAc)2 or Pd2(dba)3
Ligand TriphenylphosphineSPhos (CAS: 657408-07-6) or XPhos
Solvent Toluene/Ethanol1,4-Dioxane/Water (4:1) or n-Butanol
Base Na2CO3K3PO4 (3.0 equiv)
Temp Reflux (110°C)80°C
Workflow 2: Catalyst Loading Reduction (DoE)

Use this protocol to reduce cost and metal scavenging load.

  • Stock Solution: Prepare a stock of Pd(OAc)2/SPhos (1:2 ratio) in Dioxane.

  • Parallel Reactions: Set up 4 vials with the following loadings:

    • A: 1.0 mol%

    • B: 0.5 mol%

    • C: 0.1 mol%

    • D: 0.05 mol%

  • Checkpoint: Analyze by HPLC at 4 hours.

    • Success Criteria: If Vial C achieves >98% conversion, adopt 0.15 mol% as the Process of Record (PoR).

Visualizing the Pathway

Diagram 1: The Steric Bottleneck in Catalysis

This diagram illustrates why standard catalysts fail and how bulky ligands (L*) facilitate the critical transmetalation step despite the 2,6-dichloro blockade.

CatalyticCycle Start Substrate: (4-Br-2,6-Cl-Ph)MeOH OxAdd Oxidative Addition (Fast due to Electronics) Start->OxAdd + Pd(0) Pd0 Active Catalyst Pd(0)-L* Pd0->OxAdd PdII Intermediate A: Ar-Pd(II)-Br (Sterically Crowded) OxAdd->PdII TransMet_Fail Standard Ligand (PPh3) Transmetalation BLOCKED by 2,6-Cl steric wall PdII->TransMet_Fail Small Ligand TransMet_Success Bulky Ligand (SPhos) Transmetalation SUCCESS Ligand creates flexible pocket PdII->TransMet_Success Buchwald Ligand SideRxn Side Reaction: Dehalogenation / Homocoupling TransMet_Fail->SideRxn Stalled Pd(II) Prod Coupled Product (Crizotinib Intermediate) TransMet_Success->Prod Reductive Elimination Prod->Pd0 Regenerate Catalyst

Caption: The 2,6-dichloro substitution creates a steric barrier at the Transmetalation step. Specialized ligands (SPhos) are required to bypass this blockade.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Issue Detected Type1 Low Conversion (<70%) Problem->Type1 Type2 Impurity: Des-Chloro Problem->Type2 Type3 High Pd Residue (>20ppm) Problem->Type3 Sol1 Switch to SPhos/XPhos Increase Boron (1.5 eq) Type1->Sol1 Sol2 Lower Temp (<80°C) Use K3PO4 Base Type2->Sol2 Sol3 Use Pd-G3 Precatalyst Add Thiol-Silica Scavenger Type3->Sol3

Caption: Rapid diagnostic flow for common issues encountered with (4-Bromo-2,6-dichlorophenyl)methanol coupling.

References

  • Cui, J. J., et al. (2011). "Discovery of 3-[(R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine (Crizotinib)." Journal of Medicinal Chemistry.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research. (Foundational text on SPhos/XPhos utility for hindered substrates).

  • Pfizer Inc. (2010). "Process for the preparation of enantiomerically pure 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine." U.S. Patent 7,858,643.[1] (Details specific coupling conditions for the 2,6-dichloro intermediate).

  • Luo, X., et al. (2023). "Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides." ACS Catalysis.[2] (Recent advances in coupling 2,6-disubstituted systems).

Sources

Technical Support: Stability & Handling of (4-Bromo-2,6-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers working with (4-Bromo-2,6-dichlorophenyl)methanol (CAS: 274671-77-1). It addresses stability concerns under acidic conditions, providing mechanistic insights, troubleshooting workflows, and validated protocols.

Executive Summary: Acidic Stability Profile

(4-Bromo-2,6-dichlorophenyl)methanol exhibits conditional instability in acidic environments. While the 2,6-dichloro substitution provides steric shielding that retards immediate degradation compared to unsubstituted benzyl alcohols, the compound remains susceptible to acid-catalyzed nucleophilic substitution and etherification.

  • Primary Risk: Conversion to alkyl halides (in the presence of HX) or dibenzyl ethers (in non-nucleophilic acids).

  • Critical Factor: The electron-withdrawing nature of the halogen substituents destabilizes the benzylic carbocation intermediate, making the reaction rates slower than electron-rich benzyl alcohols, but the reaction remains thermodynamically favorable.

  • Recommendation: Avoid prolonged exposure to pH < 3 unless conversion to the benzylic halide is the intended synthetic outcome.

Mechanistic Insight (The "Why")

To troubleshoot effectively, one must understand the competing electronic and steric forces at play:

  • Electronic Destabilization (-I Effect): The chlorine atoms at positions 2 and 6, and the bromine at position 4, are electron-withdrawing by induction. This destabilizes the formation of the benzylic carbocation, theoretically slowing down

    
     pathways.
    
  • Steric Shielding (The "Ortho Effect"): The bulky chlorine atoms at the 2,6-positions create a "steric gate" around the benzylic carbon. This significantly hinders the approach of nucleophiles (

    
     suppression) and complicates the planarization required for resonance stabilization.
    
  • The Result: In strong acids (e.g., HCl, HBr), the equilibrium shifts toward the benzylic halide because the protonated hydroxyl group (

    
    ) is an excellent leaving group, overcoming the electronic deactivation.
    
Pathway Visualization

The following diagram illustrates the degradation pathways in acidic media:

ReactionPathways Alcohol (4-Bromo-2,6-dichlorophenyl)methanol (Starting Material) Protonated Protonated Intermediate (R-CH2-OH2+) Alcohol->Protonated + H+ (Fast Equilibrium) Cation Benzylic Carbocation (Transient/Ion-Paired) Protonated->Cation - H2O (Rate Limiting) Ether Dibenzyl Ether (Dimerization Impurity) Cation->Ether + Alcohol (Low Acid Conc.) Halide Benzyl Halide (R-CH2-X) Cation->Halide + X- (High Acid Conc.)

Figure 1: Acid-catalyzed degradation pathways showing competition between dimerization (ether) and substitution (halide).

Troubleshooting Guide (FAQs)

Scenario A: "I see a new, less polar spot on my TLC after adding acid."

Diagnosis: Formation of (4-Bromo-2,6-dichlorobenzyl) halide .

  • Cause: If you used HCl or HBr, the acid acted as both a catalyst and a reagent. The chloride/bromide ion displaced the hydroxyl group.

  • Confirmation: The new product will appear at a higher

    
     value (non-polar) compared to the alcohol.
    
  • Solution: If the alcohol is desired, neutralize immediately with saturated

    
    . If the halide is desired, continue refluxing.
    
Scenario B: "My yield is low, and I see a 'double mass' peak in LC-MS."

Diagnosis: Formation of the Dibenzyl Ether Dimer .

  • Cause: High concentration of the starting alcohol in the presence of a non-nucleophilic acid (e.g.,

    
    , 
    
    
    
    ). The alcohol molecules react with the carbocation intermediate.
  • Mechanism:

    
    .
    
  • Solution: Perform reactions in dilute conditions (< 0.1 M) or use a scavenger if the acid is necessary for a downstream step.

Scenario C: "The compound precipitated out of the acidic solution."

Diagnosis: Solubility limit reached due to Halide formation .

  • Cause: Benzyl halides are significantly less soluble in aqueous/polar acidic media than their corresponding alcohols.

  • Action: Filter the solid and analyze by NMR (

    
     NMR). A shift of the benzylic protons from 
    
    
    
    ppm (Alcohol) to
    
    
    ppm (Chloride/Bromide) confirms the transformation.

Experimental Protocols

Protocol 1: Acid Stability Verification Test

Use this protocol to determine if your specific acidic conditions are safe for the compound.

Materials:

  • (4-Bromo-2,6-dichlorophenyl)methanol (10 mg)

  • Solvent: Acetonitrile (ACN) or Methanol

  • Acid of interest (e.g., 1M HCl, TFA)

  • HPLC or TLC system

Step-by-Step:

  • Preparation: Dissolve 10 mg of the compound in 1 mL of ACN.

  • Control: Remove 100 µL into a vial labeled "T0".

  • Challenge: Add 100 µL of the target acid to the remaining solution. Vortex.

  • Incubation: Let stand at room temperature for 1 hour.

  • Sampling: Remove 100 µL, neutralize with 100 µL of 1M NaOH (or buffer), and dilute with mobile phase.

  • Analysis: Run HPLC.

    • Pass Criteria: Area under the curve (AUC) of the parent peak > 98% relative to T0.

    • Fail Criteria: Appearance of a late-eluting peak (Halide/Dimer).

Protocol 2: Safe Storage & Handling
  • Storage: Store solid at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) if acidic reagents are present, as they may form methyl/ethyl ethers. Use DCM or THF.

  • Quenching: When working up acidic reactions, pour the reaction mixture into an excess of ice-cold saturated

    
     to minimize the transient high-temperature degradation during neutralization.
    

Quantitative Data Summary

ParameterValue / BehaviorNotes
CAS Number 274671-77-1
Molecular Weight 255.92 g/mol
Stability (pH < 1) Low Rapid conversion to benzyl halide (if

present).
Stability (pH 3-5) Moderate Stable for short durations (< 4h) at RT.
Major Degradants Benzyl Halide, Dibenzyl EtherHalide dominates in HX; Ether dominates in

.
Solubility Low in water; High in DCM, DMSOAcidification decreases solubility further.

References

  • BenchChem. (2025).[1][2][3] Synthesis of 2-Bromo-3,6-dichlorobenzyl alcohol - Technical Support. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 15684, 2,4-Dichlorobenzyl alcohol. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,6-Dichlorobenzyl bromide. Retrieved from

  • Organic Syntheses. (1925). Alkyl Bromides: Preparation from Alcohols. Org. Synth. 1925, 5, 1. Retrieved from

  • Lead Sciences. (2025). (4-Bromo-2,6-dichlorophenyl)methanol Product Details. Retrieved from

Sources

Technical Support Center: Purification Strategies for the Removal of Unreacted (4-Bromo-2,6-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of unreacted (4-Bromo-2,6-dichlorophenyl)methanol from your product. As a substituted benzyl alcohol, this starting material can present unique purification challenges due to its polarity and potential for co-crystallization. This guide is designed to provide you with the foundational knowledge and practical protocols to achieve high purity for your target compounds.

Understanding the Challenge: Properties of (4-Bromo-2,6-dichlorophenyl)methanol

Before delving into purification strategies, it is crucial to understand the physicochemical properties of (4-Bromo-2,6-dichlorophenyl)methanol. These properties will dictate the most effective separation techniques.

PropertyValue/InformationSignificance for Purification
Molecular Formula C₇H₅BrCl₂OProvides the elemental composition.
Molecular Weight 255.93 g/mol A relatively moderate molecular weight.
Polarity PolarThe hydroxyl (-OH) group imparts significant polarity, influencing its solubility.
Solubility Expected to have good solubility in polar organic solvents (e.g., methanol, ethanol, DMSO) and moderate solubility in less polar solvents like dichloromethane and ethyl acetate. Its solubility in non-polar solvents like hexanes is likely to be low.This differential solubility is the cornerstone of effective separation from non-polar to moderately polar products.
Physical State Likely a solid at room temperatureThis property makes crystallization a viable purification method.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when dealing with the removal of (4-Bromo-2,6-dichlorophenyl)methanol.

Q1: My TLC analysis shows my product and the unreacted (4-Bromo-2,6-dichlorophenyl)methanol are very close together. How can I improve their separation?

A1: This is a common issue, especially if your product has a similar polarity. Here are a few strategies:

  • Optimize your TLC solvent system: Experiment with different solvent mixtures. Adding a small amount of a more polar solvent like methanol to a dichloromethane/ethyl acetate system can sometimes improve separation. Conversely, if your product is significantly less polar, increasing the proportion of a non-polar solvent like hexane can help.

  • Consider a different stationary phase: If you are using silica gel, which is acidic, consider using alumina (neutral or basic) for your TLC and subsequent column chromatography. The different surface chemistry can alter the retention of your compounds.

  • Employ a different visualization technique: Ensure that you are visualizing both spots effectively. (4-Bromo-2,6-dichlorophenyl)methanol has a UV-active aromatic ring. Staining with permanganate can also be effective due to the alcohol functional group.

Q2: I performed a liquid-liquid extraction, but a significant amount of the starting material remains in my organic layer. What went wrong?

A2: This often indicates that the partitioning of (4-Bromo-2,6-dichlorophenyl)methanol between the organic and aqueous phases was not efficient enough. Consider the following:

  • Increase the polarity of the aqueous phase: Instead of using pure water for your washes, try using a saturated sodium chloride solution (brine). This will decrease the solubility of organic compounds in the aqueous layer, forcing the more polar (4-Bromo-2,6-dichlorophenyl)methanol into the aqueous phase.

  • Perform multiple extractions: A single extraction is often insufficient. Performing three to five extractions with smaller volumes of the aqueous phase is more effective than one large extraction.

  • Adjust the pH: If your product is stable to basic conditions, washing the organic layer with a dilute basic solution (e.g., 1M sodium hydroxide) can deprotonate the hydroxyl group of the starting material, forming a water-soluble phenoxide-like species that will readily partition into the aqueous layer. Caution: Ensure your target molecule is stable under these conditions.

Q3: I'm trying to crystallize my product, but it keeps crashing out as an oil or co-crystallizing with the starting material. What can I do?

A3: Oiling out or co-crystallization suggests that the supersaturation was reached too quickly or that the impurities are interfering with the crystal lattice formation. Here are some tips:

  • Choose the right solvent system: For crystallization, you want a solvent in which your product is sparingly soluble at room temperature but readily soluble at elevated temperatures. The starting material should ideally remain soluble at all temperatures or be highly insoluble.

  • Slow cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or freezer. Slow cooling encourages the formation of well-defined crystals.

  • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

Troubleshooting Guides: Step-by-Step Protocols

This section provides detailed protocols for the most effective methods to remove unreacted (4-Bromo-2,6-dichlorophenyl)methanol.

Method 1: Enhanced Liquid-Liquid Extraction

This method is most effective when your product is significantly less polar than the starting material.

Workflow Diagram:

G reaction_mixture Crude Reaction Mixture in Organic Solvent add_base Add Dilute Aqueous Base (e.g., 1M NaOH) reaction_mixture->add_base shake Shake and Separate Layers add_base->shake organic_layer Organic Layer (Product) shake->organic_layer Collect aqueous_layer Aqueous Layer (Deprotonated Starting Material) shake->aqueous_layer Discard wash_brine Wash with Brine organic_layer->wash_brine dry Dry (e.g., Na2SO4) wash_brine->dry evaporate Evaporate Solvent dry->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for Enhanced Liquid-Liquid Extraction.

Step-by-Step Protocol:

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Initial Wash (Optional but Recommended): Transfer the organic solution to a separatory funnel and wash with deionized water to remove any water-soluble byproducts.

  • Basic Wash: Add an equal volume of a dilute aqueous base (e.g., 1M NaOH or 1M K₂CO₃) to the separatory funnel.

    • Causality: The basic solution will deprotonate the hydroxyl group of (4-Bromo-2,6-dichlorophenyl)methanol, forming a salt that is highly soluble in the aqueous phase.[1]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The aqueous layer will contain the deprotonated starting material.

  • Collection: Drain the lower aqueous layer. If using a solvent less dense than water, the organic layer will be on top.

  • Repeat: Repeat the basic wash (steps 3-6) two to three more times to ensure complete removal of the starting material.

  • Neutralization and Brine Wash: Wash the organic layer with deionized water, followed by a wash with saturated sodium chloride (brine) solution to remove residual water and base.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain your purified product.

Method 2: Flash Column Chromatography

This is a powerful technique for separating compounds with different polarities.

Workflow Diagram:

G prepare_column Prepare Silica Gel Column load_sample Load Crude Sample (adsorbed on silica or in minimal solvent) prepare_column->load_sample elute_nonpolar Elute with Non-polar Solvent (e.g., Hexane/Ethyl Acetate mixture) load_sample->elute_nonpolar collect_product Collect Fractions Containing Product elute_nonpolar->collect_product increase_polarity Increase Solvent Polarity collect_product->increase_polarity analyze_fractions Analyze Fractions by TLC collect_product->analyze_fractions elute_sm Elute (4-Bromo-2,6-dichlorophenyl)methanol increase_polarity->elute_sm elute_sm->analyze_fractions combine_pure Combine Pure Fractions and Evaporate analyze_fractions->combine_pure pure_product Pure Product combine_pure->pure_product

Caption: Workflow for Flash Column Chromatography.

Step-by-Step Protocol:

  • Solvent System Selection: Determine an appropriate solvent system using TLC. You are aiming for a system where your product has an Rf value of approximately 0.3-0.4, and the (4-Bromo-2,6-dichlorophenyl)methanol has a lower Rf (closer to the baseline). A good starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, non-polar mobile phase. Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent that is then adsorbed onto a small amount of silica gel. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with your chosen solvent system. Apply gentle air pressure to achieve a steady flow rate.

    • Causality: The non-polar to moderately polar product will travel down the column faster than the more polar (4-Bromo-2,6-dichlorophenyl)methanol, which will have stronger interactions with the polar silica gel stationary phase.[2][3]

  • Fraction Collection: Collect fractions of the eluent in test tubes.

  • Gradient Elution (Optional): If the starting material is slow to elute, you can gradually increase the polarity of the solvent system (e.g., by increasing the percentage of ethyl acetate) to speed up its elution after your product has been collected.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure.

Method 3: Recrystallization

This method is ideal if your product is a solid and has a significantly different solubility profile from the starting material in a particular solvent.

Step-by-Step Protocol:

  • Solvent Selection: The key to successful recrystallization is finding a suitable solvent. The ideal solvent should:

    • Completely dissolve your product at an elevated temperature (near the solvent's boiling point).

    • Have very low solubility for your product at low temperatures.

    • Either completely dissolve the (4-Bromo-2,6-dichlorophenyl)methanol at all temperatures or be a very poor solvent for it.

    • Common solvent systems to screen include isopropanol, ethanol/water, toluene, or ethyl acetate/hexanes.

  • Dissolution: In a flask, add the minimum amount of the hot solvent to your crude product to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Advanced Strategy: Chemical Derivatization

In cases where the above methods are not effective, a chemical modification of the unreacted (4-Bromo-2,6-dichlorophenyl)methanol can be employed to drastically alter its properties and facilitate its removal.

Concept: The hydroxyl group of the starting material can be reacted to form a derivative with significantly different polarity.

Example Protocol: Esterification

  • Reaction: After your primary reaction is complete, add an excess of an acid chloride or anhydride (e.g., acetyl chloride or acetic anhydride) and a base (e.g., triethylamine or pyridine) to the crude reaction mixture.

  • Work-up: The resulting ester of (4-Bromo-2,6-dichlorophenyl)methanol will be much less polar than the starting alcohol. This difference in polarity will make it much easier to separate from a more polar product using standard column chromatography. Conversely, if your product is very non-polar, the esterified starting material might be removed by a simple aqueous work-up.

Note: This method is only suitable if your desired product does not have functional groups that will react with the derivatizing agent.

References

  • ResearchGate. (2017). How to remove non-polar impurity from the compound? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • MDPI. (2023). Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • PubMed. (2006). Removal of benzyl alcohol from a commercially available triamcinolone acetonide suspension for intravitreal use. Retrieved from [Link]

  • PubMed. (n.d.). Proposal of Molecular-Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. Retrieved from [Link]

  • Sulzer. (2025). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Retrieved from [Link]

  • MDPI. (2022). Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water. Retrieved from [Link]

  • Environmental Science and Pollution Research. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

  • YouTube. (2023). Cannizaro Reaction : synthesis of benzyl alcohol and benzoic acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Reddit. (2023). Separating very non-polar compounds : r/Chempros. Retrieved from [Link]

Sources

Technical Support Center: Impurity Profiling for (4-Bromo-2,6-dichlorophenyl)methanol

[1]

Case ID: 4-BR-26-CL-MEOH-HPLC Status: Active Support Level: Senior Application Scientist[1]

Executive Summary

Separating impurities in (4-Bromo-2,6-dichlorophenyl)methanol presents two primary challenges:

  • Positional Isomers: The 2,6-dichloro substitution pattern creates steric bulk that can mimic the retention behavior of 2,4-dichloro or des-bromo impurities on standard C18 phases.[1]

  • Hydrophobicity & Tailing: The molecule is highly lipophilic due to the tri-halogenated ring, yet the benzylic hydroxyl group is prone to silanol interactions, leading to peak tailing.[1]

This guide provides a validated method framework, an impurity origin map, and a troubleshooting Q&A to resolve these specific issues.

Part 1: Validated Method Framework

Do not rely on a generic C18 gradient.[1] The following parameters are optimized for halogenated benzyl alcohols.

Recommended Chromatographic Conditions
ParameterRecommendationTechnical Rationale
Stationary Phase Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl, XBridge Phenyl)Critical: Standard C18 columns often fail to separate the target from des-bromo impurities.[1] Phenyl phases utilize ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

interactions to discriminate based on the electron density of the aromatic ring, which changes significantly with halogen loss.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.[1]7) suppresses the ionization of residual silanols on the column, sharpening the alcohol peak.[1]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for aromatics compared to Methanol, though Methanol can be used as a secondary modifier to alter selectivity.[1]
Gradient 5% B to 95% B over 15 minA steep gradient is required. The starting material (Aldehyde) is significantly more retained than the Alcohol.[1]
Detection UV @ 220 nm (Quant) & 254 nm (ID)The 220 nm wavelength captures the aromatic ring absorption; 254 nm is useful for comparing against historical aldehyde data.[1]
Flow Rate 1.0 mL/min (for 4.6mm ID)Standard backpressure management.[1]
Temperature 35°C - 40°CSlightly elevated temperature improves mass transfer for bulky halogenated molecules, reducing band broadening.[1]

Part 2: Impurity Origin & Prediction Map

Understanding where impurities come from is the first step in identification.[1] The diagram below maps the synthesis pathway (typically reduction of the aldehyde or acid) to potential impurities.

ImpurityMapSM_AldehydeStarting Material(4-Bromo-2,6-dichlorobenzaldehyde)ReagentReduction(NaBH4)SM_Aldehyde->ReagentImp_AcidImpurity A(Benzoic Acid deriv.)OxidationSM_Aldehyde->Imp_AcidAir OxidationTargetTARGET PRODUCT(4-Bromo-2,6-dichlorophenyl)methanolReagent->TargetMain ReactionImp_DesBrImpurity B(Des-bromo analog)Over-reduction/SM impurityReagent->Imp_DesBrHydrogenolysis(Side Rxn)Target->SM_AldehydeDegradation(Oxidation)Imp_DimerImpurity C(Benzyl ether dimer)Acidic workup artifactTarget->Imp_DimerLow pHStorage

Figure 1: Impurity genealogy for (4-Bromo-2,6-dichlorophenyl)methanol. Identifying the source aids in retention time prediction.

Predicted Relative Retention Times (RRT)

Based on a Phenyl-Hexyl Column, Mobile Phase A: Water/0.1% FA, B: ACN[1]

Impurity IdentityOriginPredicted RRT (approx)Detection Note
Benzoic Acid Deriv. Oxidation0.4 - 0.6Elutes early due to polarity (COOH).[1]
Des-Bromo Impurity Side Reaction0.8 - 0.9Critical Pair. Loss of Br reduces lipophilicity, causing it to elute just before the target.[1]
Target Alcohol Product1.00 Main Peak.[1]
Starting Aldehyde Unreacted SM1.2 - 1.4Significant shift; Carbonyl is less polar than Hydroxyl in this matrix.[1]
Dimeric Ether Process Artifact> 1.5Very late eluter; highly lipophilic.[1]

Part 3: Troubleshooting & FAQs

Q1: I am seeing a "shoulder" on the front of my main peak. Is this column overload?

Diagnosis: While overload is possible, for this specific molecule, a front shoulder is classically the Des-bromo impurity (3,5-dichlorophenylmethanol).[1]

  • The Science: Bromine is highly lipophilic.[1] If the synthesis conditions were too harsh (e.g., excess NaBH4 or presence of Pd contaminants), the bromine can be cleaved (hydrogenolysis).[1] The resulting des-bromo analog is less hydrophobic and elutes slightly earlier.[1]

  • The Fix:

    • Switch to a Biphenyl column .[1] The difference in electron density between the brominated and non-brominated rings is maximized on this phase.

    • Check your synthesis starting material; if the aldehyde contained the des-bromo impurity, it carried through.[1]

Q2: The main peak is tailing significantly (Tailing Factor > 1.5).

Diagnosis: This is likely a Silanol Interaction .[1]

  • The Science: The benzylic hydroxyl group can hydrogen bond with free silanols on the silica support.[1] The steric bulk of the 2,6-dichloro groups forces the molecule into a rigid conformation that might make the hydroxyl more accessible to the surface in certain orientations.

  • The Fix:

    • Buffer pH: Ensure your aqueous mobile phase is pH 2.5–3.[1]0. Do not use neutral water.[1]

    • Add Modifier: Add 5-10% Methanol to Mobile Phase B (if using ACN). Methanol is a protic solvent and can "shield" the silanols better than ACN alone.[1]

    • Column Choice: Use an "End-capped" column (e.g., "HSS" or "BEH" technologies) designed specifically to cover free silanols.[1]

Q3: A new peak appeared at RRT 1.35 after the sample sat in the autosampler for 24 hours.

Diagnosis: This is likely the Starting Material (Aldehyde) reforming via oxidation, or a Dimer .[1]

  • The Science: Benzyl alcohols with electron-withdrawing groups (like Cl/Br) can be sensitive to oxidation back to the aldehyde, especially in solution.[1] Alternatively, if the diluent is acidic, two alcohol molecules can condense to form an ether (dimer).[1]

  • The Fix:

    • Check the UV Spectrum: If the new peak has a UV max shifted slightly red (longer wavelength) compared to the alcohol, it is the Aldehyde (conjugation of C=O with the ring).[1]

    • Diluent Change: Ensure your sample diluent does not contain strong acids.[1] Use a mixture of Water:ACN (50:50) and analyze immediately.

Q4: How do I quantify the "Benzoic Acid" impurity? It elutes in the void volume.[1]

Diagnosis: Polar impurities like 4-bromo-2,6-dichlorobenzoic acid retain poorly on C18/Phenyl phases at high organic starts.[1]

  • The Fix:

    • Initial Hold: Start your gradient at 5% Organic (or even 2%) and hold for 2-3 minutes. This allows the acid to interact with the stationary phase before elution.[1]

    • pH Control: Ensure the pH is well below the pKa of the acid (approx pKa ~3.5-4.0). Operating at pH 2.5 ensures the acid is protonated (neutral) and retains better on the hydrophobic column.[1]

Part 4: Method Development Decision Tree

Use this workflow to optimize your separation if the standard protocol fails.

OptimizationStartStart: Standard Protocol(Phenyl-Hexyl, Water/ACN + FA)CheckResCheck Resolution (Rs)of Critical Pair (Des-Br / Target)Start->CheckResGoodResValidation ReadyCheckRes->GoodResRs > 1.5BadResRs < 1.5CheckRes->BadResRs < 1.5Action1Switch to Methanol(Change Selectivity)BadRes->Action1First AttemptAction2Lower Flow Rate &Decrease SlopeBadRes->Action2Fine TuningAction3Test Biphenyl Column(Maximize pi-pi)BadRes->Action3If MeOH failsAction1->CheckResAction3->CheckRes

Figure 2: Step-by-step logic for resolving the critical des-bromo impurity pair.

References

  • ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances.[1][2][3] International Council for Harmonisation.[1][3] [Link]

  • PubChem. (4-Bromo-2,6-dichlorophenyl)methanol Compound Summary. National Library of Medicine.[1] [Link][1]

  • Snyder, L. R., et al. Practical HPLC Method Development.[1] Wiley-Interscience.[1] (General reference for Phenyl-Hexyl selectivity mechanisms in halogenated aromatics).

Technical Support Center: Reaction Optimization for (4-Bromo-2,6-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Polyalkylation & Side-Reactions Audience: Medicinal Chemists, Process Chemists Ticket ID: #ALK-26-DCB[1]

Executive Summary: The Steric-Electronic Paradox

You are encountering polyalkylation or oligomerization issues with (4-Bromo-2,6-dichlorophenyl)methanol . This substrate presents a unique "Steric-Electronic Paradox" that often confuses standard retrosynthetic logic:

  • Steric Shielding: The 2,6-dichloro substitution creates a massive steric blockade around the benzylic carbon, theoretically suppressing SN2 attacks and preventing over-alkylation.

  • Electronic Deactivation: The electron-withdrawing nature of the halogens (Cl, Br) destabilizes the benzylic carbocation, making SN1 pathways sluggish compared to unsubstituted benzyl alcohols.

The Root Cause of "Polyalkylation": If you are observing polyalkylation (e.g., dialkylation of a primary amine), it is likely because you are using forcing conditions (high heat, strong unhindered bases) to overcome the steric barrier. These conditions erode the kinetic selectivity between the starting material and the mono-alkylated product. Alternatively, you may be observing acid-catalyzed self-condensation (polymerization), which mimics polyalkylation in LCMS analysis.[1]

Module 1: Critical Decision Pathways

Before adjusting stoichiometry, verify your activation strategy. Direct alkylation with the alcohol is rarely selective.

ReactionStrategy cluster_legend Legend Start Substrate: (4-Bromo-2,6-dichlorophenyl)methanol Decision Is the Nucleophile Acid-Sensitive? Start->Decision Activation Strategy Target Target: Mono-N-Alkylation Mitsunobu Route A: Mitsunobu (DIAD/PPh3) *Avoids carbocation intermediates* Decision->Mitsunobu Yes (or weak nucleophile) Halide Route B: Convert to Bromide/Mesylate (PBr3 or MsCl) Decision->Halide No (Robust Amine) Mitsunobu->Target Conditions Critical Control Points: 1. Solvent: DMF/NMP (Polar Aprotic) 2. Base: DIPEA (Steric Bulk) 3. Temp: <60°C Halide->Conditions Optimization Conditions->Target key1 Substrate key2 Process Step key3 Critical Control

Figure 1: Strategic decision tree for activating hindered benzylic alcohols. Selecting the correct pathway minimizes the energy required, preserving selectivity.

Module 2: Troubleshooting & FAQs

Scenario A: "I am seeing dialkylation of my primary amine."

Diagnosis: Despite the 2,6-dichloro steric shield, the nucleophilicity of your mono-alkylated product is likely comparable to the starting amine, and your reaction temperature is too high.

Technical Fix:

  • The "Dilution + Slow Addition" Protocol:

    • Do not add the amine to the electrophile.

    • Add the electrophile (benzyl halide) dropwise to a solution containing a 3-5x molar excess of the amine.

    • Why? This ensures the concentration of the unreacted primary amine always statistically overwhelms the mono-alkylated product.

  • Base Selection:

    • Switch from inorganic bases (K2CO3, Cs2CO3) to DIPEA (Hünig's Base) .[1]

    • Mechanism:[1][2][3][4][5][6][7] The bulky isopropyl groups of DIPEA prevent it from coordinating with the electrophile or participating in deleterious side reactions, while its basicity neutralizes the HBr generated.

  • Solvent Switch:

    • Use Acetonitrile (MeCN) at reflux rather than DMF at high heat.[1] MeCN often provides a cleaner profile for benzylic alkylations due to lower boiling points preventing thermal runaway.[1]

Scenario B: "My LCMS shows a ladder of peaks separated by ~254 Da."

Diagnosis: This is not amine polyalkylation.[1] This is Friedel-Crafts Self-Condensation (Oligomerization). The benzylic alcohol (or halide) is reacting with another molecule of itself. The 2,6-dichloro ring is electron-poor, but the benzylic position is reactive enough to attack another ring if acid is present.

Technical Fix:

  • Scavenge Acid: Ensure your reaction remains strictly basic. If activating with SOCl2 or PBr3, ensure complete removal of acidic byproducts before adding the nucleophile.

  • Concentration: Run the reaction more dilute (0.05 M - 0.1 M). Intermolecular polymerization is second-order with respect to substrate concentration; dilution suppresses this drastically.[1]

Scenario C: "The reaction is stalled; no product is forming."

Diagnosis: You have overestimated the reactivity of the 2,6-dichloro system. The steric hindrance is blocking the SN2 approach, and the electron-withdrawing halogens are preventing SN1 ionization.

Technical Fix:

  • Catalysis: Add Sodium Iodide (NaI, 10 mol%) (Finkelstein conditions).

    • Mechanism:[1][2][3][4][5][6][7] The iodide displaces the chloride/bromide to form a transient, highly reactive benzyl iodide. The iodide is a better leaving group and extends further from the steric bulk, allowing the amine to attack.

Module 3: Standardized Experimental Protocols

Protocol 1: Controlled Mono-Alkylation of Primary Amines

Designed to minimize dialkylation via kinetic control.[1]

ComponentEquivalentsRoleNotes
Primary Amine 3.0 - 5.0 NucleophileLarge excess is critical for selectivity.[1]
DIPEA 2.0Proton ScavengerNon-nucleophilic base.[1]
Benzyl Bromide 1.0ElectrophileDerived from your alcohol (see Ref 1).[1]
Acetonitrile Solvent (0.1 M)MediumAllows easy workup/evaporation.[1]

Step-by-Step:

  • Dissolve the Primary Amine and DIPEA in Acetonitrile.

  • Dissolve the Benzyl Bromide (activated form of your alcohol) in a separate volume of Acetonitrile.

  • Add the Benzyl Bromide solution dropwise to the Amine solution over 1 hour at Room Temperature.

  • Monitor by LCMS.[1] If conversion is <10% after 4 hours, warm to 40°C. Do not exceed 60°C.

Protocol 2: The Mitsunobu Alternative (Ether Synthesis)

Best for avoiding self-condensation when making ethers (e.g., Crizotinib-like cores).[1]

Workflow:

  • Combine (4-Bromo-2,6-dichlorophenyl)methanol (1.0 equiv), Nucleophile (e.g., Pyrazole/Phenol, 1.1 equiv), and PPh3 (1.2 equiv) in dry THF.

  • Cool to 0°C.

  • Add DIAD (1.2 equiv) dropwise.[1]

  • Advantage: This activates the oxygen specifically, avoiding the generation of a free carbocation that leads to polymerization.

Module 4: Mechanistic Visualization

Understanding the "Steric Gate" is vital for troubleshooting.

StericGate cluster_molecule Steric Shielding Effect Center Benzylic Carbon Cl1 Cl (Ortho) Center->Cl1 Steric Block Cl2 Cl (Ortho) Center->Cl2 Steric Block Br Br (Para) Nuc Nucleophile (Amine) Nuc->Center Path blocked by Cl atoms Nuc->Center Successful Attack (Requires Specific Angle)

Figure 2: The 2,6-dichloro substituents create a narrow "cone of approach" for the nucleophile.[1] High temperatures increase the vibrational energy, effectively widening this cone and allowing non-selective (poly) alkylation.

References

  • Cui, J. J., et al. (2011).[1] "Discovery of 3-[(R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine (Crizotinib)." Journal of Medicinal Chemistry, 54(18), 6342–6363.[1] (Note: Describes the synthesis of the structurally homologous 3-fluoro analog, establishing the standard for 2,6-dichloro-benzyl ether formation).

  • Salvatore, R. N., et al. (2002).[1] "Synthesis of secondary amines." Tetrahedron, 58(46), 9157-9338.[1] (Comprehensive review on preventing over-alkylation).

  • Bhattacharyya, S., et al. (2014).[1][8] "Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy."[8] RSC Advances, 4, 26084-26088.

Sources

Technical Support Center: (4-Bromo-2,6-dichlorophenyl)methanol Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Solvent Selection and Troubleshooting

Welcome to the technical support resource for researchers utilizing (4-Bromo-2,6-dichlorophenyl)methanol. This guide is designed to provide in-depth, practical insights into the critical role of solvent choice on the reactivity and stability of this sterically hindered and electronically complex benzylic alcohol. The following sections are structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: How does solvent choice dictate the mechanism of nucleophilic substitution for (4-Bromo-2,6-dichlorophenyl)methanol?

A1: The choice of solvent is paramount as it directly influences the competition between SN1 and SN2 pathways. For (4-Bromo-2,6-dichlorophenyl)methanol, the significant steric hindrance from the two ortho-chloro substituents strongly disfavors the backside attack required for a traditional SN2 reaction. Therefore, reaction conditions that promote an SN1-type mechanism are often more successful.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are highly effective at promoting the SN1 pathway.[1] They stabilize the key carbocation intermediate through hydrogen bonding and solvate the leaving group, thereby lowering the activation energy for ionization.[2] While the electron-withdrawing nature of the chloro and bromo substituents can destabilize the benzylic carbocation, the resonance stabilization from the phenyl ring can still allow this pathway to proceed.[3]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are typically preferred for SN2 reactions because they solvate cations well but leave the anionic nucleophile "bare" and highly reactive.[4][5] However, due to the severe steric hindrance of the substrate, even in these solvents, the SN2 pathway is likely to be extremely slow. An SN1 reaction may still occur in these solvents, but generally at a slower rate than in protic solvents because the carbocation intermediate is less effectively stabilized.[2]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are generally poor choices for nucleophilic substitution reactions involving this polar substrate due to the low solubility of the alcohol and most common nucleophiles.

G SM (4-Bromo-2,6-dichlorophenyl)methanol SN1_TS S_N_1 Transition State (Carbocation Formation) SM->SN1_TS Ionization SN2_TS S_N_2 Transition State (Pentavalent) SM->SN2_TS + Nucleophile Carbocation Benzylic Carbocation (Intermediate) SN1_TS->Carbocation Product Substitution Product SN2_TS->Product Hindered Backside Attack Carbocation->Product + Nucleophile Protic Polar Protic Solvent (e.g., EtOH, H2O) Protic->SN1_TS Strongly Favors & Stabilizes Aprotic Polar Aprotic Solvent (e.g., DMF, DMSO) Aprotic->SN2_TS Generally Favors, but Sterically Hindered Here

Caption: Solvent influence on SN1 vs. SN2 pathways.

Q2: I am observing low yields during the oxidation of (4-Bromo-2,6-dichlorophenyl)methanol to the corresponding aldehyde. Could the solvent be the problem?

A2: Yes, the solvent plays a critical role in oxidation reactions. The efficiency and selectivity of the oxidation can be highly solvent-dependent.

  • Solvent Polarity: For many common oxidants (e.g., those based on chromium or manganese), the reaction rate can be influenced by solvent polarity. In some cases, a decrease in solvent polarity has been shown to increase the rate of oxidation for substituted benzyl alcohols.[6] This is often attributed to the stabilization of a transition state that is less polar than the ground state reactants.

  • Solvent-Reactant Interaction: Solvents like acetonitrile, dioxane, or DMF can sometimes lead to low yields or the formation of side products in certain oxidation reactions.[7] Chlorinated solvents like dichloromethane (DCM) are often a good starting point as they are relatively inert and have moderate polarity.[8]

  • Over-oxidation: In some solvent systems, particularly with strong oxidizing agents like KMnO₄, the primary product, the aldehyde, can be further oxidized to the carboxylic acid.[3] Choosing a solvent that allows for milder reaction conditions or using a more selective oxidant (e.g., PCC in DCM) can prevent this.

Q3: How does solvent choice affect the conversion of the hydroxyl group into a better leaving group, for example, using thionyl chloride (SOCl₂)?

A3: When converting the alcohol to an alkyl chloride with SOCl₂, the solvent can surprisingly affect the stereochemical outcome, although for this achiral molecule, the primary concern is reaction mechanism and rate. The reaction proceeds through a chlorosulfite intermediate.

  • In Non-polar, Non-coordinating Solvents (e.g., Dioxane, THF): The reaction often proceeds with retention of configuration via an SNi (internal return) mechanism.[9] The chlorosulfite leaving group forms an "intimate ion pair" with the carbocation, and the chloride is delivered to the same face from which the leaving group departed.[9]

  • In the Presence of a Coordinating Solvent (e.g., Pyridine): Pyridine acts as both a solvent and a nucleophilic catalyst. It reacts with the chlorosulfite intermediate to form a pyridinium salt. The free chloride ion then attacks the substrate in a standard SN2 fashion, leading to inversion of configuration. While stereochemistry is not a factor here, the use of pyridine ensures a bimolecular substitution pathway.

Troubleshooting Guide

Problem Potential Cause Related to Solvent Recommended Solution & Explanation
Low Solubility of Starting Material The solvent polarity is mismatched with the highly substituted, moderately polar benzylic alcohol.Consult a solvent polarity chart. Start with moderately polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). For highly polar reactants, consider polar aprotic solvents like DMF or Acetonitrile.[10]
Nucleophilic Substitution Reaction is Slow or Fails 1. SN2 Pathway Inhibition: The chosen polar protic solvent (e.g., methanol) is solvating and deactivating the nucleophile by forming a "solvent cage".[1][11] 2. SN1 Pathway Inhibition: The chosen polar aprotic solvent is not sufficiently stabilizing the benzylic carbocation intermediate.[2]1. For an intended SN2 reaction (though difficult for this substrate), switch to a polar aprotic solvent like DMF or DMSO to "free" the nucleophile.[5][12] 2. To promote an SN1 reaction, use a polar protic solvent like ethanol or a mixture of water and dioxane. Ensure your leaving group is sufficiently activated (e.g., by protonation in acidic media).[2]
Formation of Multiple Side Products The solvent is participating in the reaction (e.g., solvolysis), or it is promoting competing elimination (E1/E2) pathways.If the solvent is also a nucleophile (e.g., methanol, water), it can compete with your intended nucleophile. Switch to a non-nucleophilic solvent of similar polarity (e.g., replace methanol with DMSO). To minimize elimination, which is often favored by heat, run the reaction at the lowest feasible temperature.
Oxidation Reaction Gives Low Yield The solvent is not compatible with the oxidizing agent or is deactivating it.Review the literature for the specific oxidizing agent being used. For many chromium-based oxidants, anhydrous DCM is a standard choice. For reactions involving peroxides, solvents must be chosen carefully to avoid hazardous side reactions.

Experimental Protocols

Protocol 1: General Procedure for Oxidation to (4-Bromo-2,6-dichlorophenyl)formaldehyde

This protocol uses Pyridinium Chlorochromate (PCC), a mild oxidant suitable for converting primary alcohols to aldehydes with minimal over-oxidation.

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane (DCM) (approx. 10 mL per 1 g of alcohol).

  • Dissolution: Add (4-Bromo-2,6-dichlorophenyl)methanol (1.0 eq) to the flask and stir until fully dissolved.

  • Reagent Addition: Add PCC (approx. 1.5 eq) to the solution in one portion. The mixture will become a heterogeneous orange-brown slurry.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel or Celite to remove the chromium salts.

  • Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography.

Causality Note: Anhydrous DCM is the solvent of choice here because it is aprotic and will not interfere with the oxidant. Its moderate polarity is sufficient to dissolve the starting material without deactivating the PCC.

Protocol 2: Conversion to (4-Bromo-2,6-dichlorophenyl)methyl Bromide (SN1 Example)

This protocol uses hydrobromic acid in a solvent system designed to favor the SN1 pathway.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (4-Bromo-2,6-dichlorophenyl)methanol (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Slowly add a concentrated aqueous solution of hydrobromic acid (HBr, 48%) (approx. 3.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water. The product should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acid, followed by a cold, dilute solution of sodium bicarbonate until the washings are neutral.

  • Purification: Dry the crude product. Recrystallization from a suitable solvent system like toluene-hexane can be performed for further purification.[13]

Causality Note: Glacial acetic acid is a polar protic solvent that can facilitate the SN1 mechanism. The strong acid (HBr) protonates the hydroxyl group, converting it into an excellent leaving group (H₂O), which is the rate-determining step for this pathway.[2]

Caption: Troubleshooting flowchart for low-yield substitution reactions.

References

  • Wikipedia. (2023). Benzyl alcohol. Retrieved from [Link]

  • Graham, K. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]

  • Various Authors. (n.d.). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Retrieved from [Link]

  • LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Kothari, S., & Banerji, K. K. (1985). Kinetics and mechanism of the oxidation of substituted benzyl alcohols by sodium N-bromobenzenesulfonamide. Canadian Journal of Chemistry, 63(10), 2726-2731. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide). Retrieved from [Link]

  • Ibrahim, M. F., et al. (2020). NUCLEOPHILIC SUBSTITUTION REACTIONS OF 2, 4-DINITTROPHENYL ACETATE WITH HYDRAZINE AND METHANOL SOLVENT EFFECT. EPH-International Journal of Applied Science. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • LibreTexts. (2019). 8.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-4,6-dichlorobenzyl alcohol. Retrieved from [Link]

  • LibreTexts. (2021). 8.8: Structural and Solvent Effects in Sₙ Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link]

  • Lee, I., et al. (n.d.). Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. SciSpace. Retrieved from [Link]

  • Google Patents. (2016). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • PubChem. (n.d.). (4-Bromo-2-methylphenyl)methanol. Retrieved from [Link]

  • Zhang, L., et al. (2020). Radical condensation between benzylic alcohols and acetamides to form 3-arylpropanamides. Chemical Science. Retrieved from [Link]

  • Leah4sci. (2012). Solvents in Substitution Reactions. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. Retrieved from [Link]

  • Taslimi, P., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Physical Properties of liquids. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromobenzyl alcohol. Retrieved from [Link]

  • Angene Chemical. (n.d.). 4-BROMO-2,6-DICHLOROBENZYL ALCOHOL (CAS# 274671-77-1). Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on oxidation of 4-methoxy benzyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). (4-Bromo-2,6-dimethylphenyl)methanol. Retrieved from [Link]

Sources

Technical Support Center: Thermal Management for (4-Bromo-2,6-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Support Tier: Level 3 (Senior Process Safety) Subject: Thermal Hazards & Process Control for Halogenated Benzyl Alcohol Derivatization

Executive Summary: The Substrate Profile

You are working with (4-Bromo-2,6-dichlorophenyl)methanol . This is not a standard benzyl alcohol. The 2,6-dichloro substitution pattern creates a unique "Steric-Electronic Trap" that significantly alters thermal risks compared to non-substituted benzyl alcohols.

  • Steric Shielding: The two chlorine atoms ortho to the hydroxymethyl group hinder nucleophilic attack, often requiring higher activation energies (temperatures) to initiate reaction.

  • Electronic Deactivation: The electron-withdrawing nature of the ring halogens destabilizes benzylic carbocation intermediates, disfavoring

    
     pathways and forcing reactions into sluggish 
    
    
    
    or concerted mechanisms.
  • The Hazard: These factors frequently lead to Reagent Accumulation . You add reagent, see no immediate exotherm, add more, and then the reaction initiates all at once—leading to thermal runaway.

Ticket #402: Delayed Exotherm during Chlorination ( )

User Issue: "I am converting the alcohol to the benzyl chloride using Thionyl Chloride (


). I added the reagent at 0°C, but the reaction didn't start. I warmed it to room temp, and suddenly the temperature spiked to 65°C and overwhelmed the condenser."
Diagnosis: Thermal Accumulation (The "Sleeping Dragon")

In standard benzyl alcohols,


 reacts almost immediately. With your 2,6-dichloro substrate, the steric bulk prevents the initial formation of the chlorosulfite intermediate at 0°C. By warming to room temperature with a full equivalent of 

present, you triggered the decomposition of the accumulated intermediate simultaneously.
Resolution Protocol
  • Catalytic Activation: Do not rely on thermal activation alone. Use Dimethylformamide (DMF) as a catalyst (1-3 mol%). DMF forms the Vilsmeier-Haack type intermediate (chloroiminium species), which is far more reactive than

    
     alone, bypassing the steric barrier.
    
  • Semi-Batch Dosing: Never add all

    
     at 
    
    
    
    .
    • Heat the substrate/catalyst mixture to the proven reaction temperature (likely 40–50°C for this hindered substrate) before starting the addition.

    • Dose

      
       slowly.
      
    • Stop Rule: If the exotherm (or gas evolution) stops during addition, STOP DOSING immediately . Do not resume until you verify consumption of the previous aliquot.

Visual Analysis: Accumulation vs. Dosing Controlled

The following diagram illustrates the danger zone where reagent accumulation occurs due to low temperature, followed by a runaway event.

ThermalRunaway Start Start Dosing SOCl2 (Low Temp) Accumulation Reagent Accumulation (No Reaction) Start->Accumulation Kinetic Barrier (2,6-Cl Sterics) Heat Apply Heat / Temp Rise Accumulation->Heat User Intervention Runaway THERMAL RUNAWAY (Rapid Gas/Heat Release) Heat->Runaway Sudden Activation Controlled Controlled Reaction (Target Product) Start_Safe Start Dosing (at Reaction Temp + DMF) Start_Safe->Controlled Instant Consumption

Figure 1: Mechanism of thermal runaway in sterically hindered benzyl alcohols. The "Accumulation" phase is the critical control point.

Ticket #405: Cryogenic Control during Swern Oxidation

User Issue: "I am oxidizing the alcohol to the aldehyde using Swern conditions (DMSO/Oxalyl Chloride). The yield is low, and I see side products. Is the 4-Bromo group unstable?"

Diagnosis: Pummerer Rearrangement & Chloride Scrambling

The 4-Bromo group is relatively stable here. The issue is likely temperature management of the Alkoxysulfonium Ylide .

  • The 2,6-Dichloro Effect: The electron-withdrawing chlorines make the benzylic protons more acidic.

  • The Consequence: If the temperature rises above -60°C before the base (Triethylamine/DIPEA) is added, the intermediate can undergo a Pummerer rearrangement or collapse to the benzyl chloride (returning a chlorinated impurity) rather than the aldehyde.

Resolution Protocol
  • Strict T < -60°C: The activation step (DMSO + Oxalyl Chloride) is exothermic. The addition of the alcohol is also exothermic.

  • Quench Sequence:

    • Cool oxalyl chloride in DCM to -78°C.

    • Add DMSO dropwise (Keep T < -60°C).

    • Add (4-Bromo-2,6-dichlorophenyl)methanol (dissolved in min. DCM) slowly.

    • Wait: Allow 30-45 mins for the bulky alcohol to react with the Swern reagent.

    • Add Base (Et3N) while still at -78°C.

    • Warm Slowly: Only remove the cooling bath after the base is fully added and stirred for 20 mins.

Ticket #409: Solubility & Hot Spots (Heterogeneous Mixtures)

User Issue: "My reaction mixture is a thick slurry. I'm seeing inconsistent conversion and localized charring."

Diagnosis: Mass Transfer Limitation

Poly-halogenated aromatics like (4-Bromo-2,6-dichlorophenyl)methanol often exhibit poor solubility in non-polar solvents (Hexanes, Toluene) at low temperatures. A slurry prevents efficient heat transfer. If you heat a slurry to dissolve it, the sudden dissolution can trigger a rapid reaction rate increase (dissolution-controlled kinetics).

Data: Solubility & Solvent Selection
SolventSolubility (20°C)Thermal Risk ProfileRecommendation
DCM HighLow (Boiling Point limits max temp)Preferred for Swern/Chlorination.
Toluene Moderate/LowHigh (High BP allows runaways)Avoid for initial exothermic steps.
THF HighModerate (Peroxide risk)Good for lithiation; watch for curing.
DMF HighHigh (Runaway risk with halides)Use only as catalyst or with strict cooling.
Resolution Protocol
  • Dilution: Maintain a solvent ratio of at least 10-15 Volumes (10-15 mL per gram of substrate).

  • Mechanical Stirring: Use an overhead mechanical stirrer rather than a magnetic stir bar. Magnetic bars often decouple in thick slurries, leading to zero heat transfer and dangerous hot spots.

Experimental Workflow: Safe Chlorination Protocol

Standard Operating Procedure (SOP) for converting (4-Bromo-2,6-dichlorophenyl)methanol to 4-Bromo-2,6-dichlorobenzyl chloride.

  • Setup: 3-neck RBF, Overhead Stirrer, Reflux Condenser, Nitrogen Inlet, Gas Scrubber (NaOH trap for HCl/SO2).

  • Charge: Add 10.0 g of Alcohol and 100 mL Toluene (or DCM).

  • Catalyst: Add 0.1 mL DMF (Critical for smooth initiation).

  • Thermal Equilibration: Heat mixture to 45°C . (Note: We heat before adding reagent to prevent accumulation).

  • Reagent Addition:

    • Load 1.2 eq of Thionyl Chloride (

      
      ) into an addition funnel.
      
    • Add dropwise over 60 minutes.

    • Monitor: Gas evolution should be steady. If gas stops, STOP ADDITION and check temperature.

  • Post-Reaction: Once addition is complete, heat to 60°C for 1 hour to drive to completion.

  • Quench: Cool to 20°C. Quench into ice water slowly (Hydrolysis of excess

    
     is violent).
    
Process Safety Decision Tree

Use this logic flow to determine if your reaction is safe to proceed.

SafetyLogic Start Start Process Check Check_Solubility Is Substrate Dissolved? Start->Check_Solubility Check_Temp Is Temp > Initiation Temp? Check_Solubility->Check_Temp Yes Action_Dilute Add Solvent / Switch Solvent Check_Solubility->Action_Dilute No (Slurry) Check_Cooling Is Cooling Capacity > Max Heat Release? Check_Temp->Check_Cooling Yes Action_Heat Heat to Initiation BEFORE Dosing Check_Temp->Action_Heat No (Accumulation Risk) Action_Stop STOP: Reduce Dosing Rate Check_Cooling->Action_Stop No Action_Proceed PROCEED (Dosing Controlled) Check_Cooling->Action_Proceed Yes

Figure 2: Pre-reaction safety checks to prevent thermal runaway.

References & Authority
  • Process Safety in Halogenation:

    • Source: Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.

    • Relevance: Defines the "Accumulation" hazard in semi-batch reactors (

      
       addition).
      
    • Link:

  • Thionyl Chloride Hazards:

    • Source: NOAA Cameo Chemicals. "Thionyl Chloride: Chemical Datasheet."

    • Relevance: Details the water reactivity and gas evolution hazards (

      
      , 
      
      
      
      ).
    • Link:

  • Swern Oxidation Safety:

    • Source: Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.

    • Relevance: Discusses the instability of the chloro-sulfonium intermediate above -20°C.

    • Link:

  • Reaction of Benzyl Alcohols:

    • Source: Organic Chemistry Portal. "Conversion of Alcohols to Alkyl Halides."

    • Relevance: General mechanisms for

      
       vs 
      
      
      
      in benzyl alcohol chlorination.
    • Link:

Validation & Comparative

Comparative 1H NMR Analysis Guide: (4-Bromo-2,6-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Target Compound: (4-Bromo-2,6-dichlorophenyl)methanol (CAS: 274671-77-1) Primary Application: Intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs) requiring sterically hindered benzyl cores.[1][2]

This guide provides a technical comparison of the 1H NMR spectral characteristics of (4-Bromo-2,6-dichlorophenyl)methanol against its structural analogs. Unlike standard benzyl alcohols, the 2,6-dichloro substitution pattern introduces significant steric inhibition of rotation and electronic shielding effects that drastically alter the spectral fingerprint.

Key Value Proposition:

  • Differentiation: Distinguish the target from mono-halogenated impurities (e.g., 4-bromobenzyl alcohol) using symmetry-derived splitting patterns.[1]

  • Solvent Optimization: Maximize resolution of the benzylic hydroxyl coupling to confirm oxidation state and purity.

Comparative Spectral Analysis

The Aromatic Region: Symmetry as a Diagnostic Tool

The most definitive feature of (4-Bromo-2,6-dichlorophenyl)methanol is the simplification of the aromatic region due to molecular symmetry.

  • Alternative A (4-Bromobenzyl alcohol): Displays an AA'BB' system (two doublets, ~7.45 & 7.20 ppm) due to the para-substitution allowing magnetic non-equivalence across the ring.[1]

  • Alternative B (2,6-Dichlorobenzyl alcohol): Displays an AB2 system (triplet/doublet or multiplet, ~7.38–7.25 ppm) because the C4 proton couples with C3/C5.[1]

  • Target Product ((4-Bromo-2,6-dichlorophenyl)methanol): Displays a distinct Singlet (2H) .[1]

    • Mechanism: The molecule possesses a

      
       axis of symmetry (or plane) passing through C1 and C4. The protons at C3 and C5 are chemically and magnetically equivalent. They are flanked by a Chlorine (C2/C6) and a Bromine (C4), creating an isolated spin system with no vicinal protons to couple with.[1]
      
Table 1: Comparative Chemical Shifts (Aromatic Region)
CompoundSubstitution PatternSignal MultiplicityApprox. Shift (δ ppm)*Diagnostic Value
Target 4-Br, 2,6-di-Cl Singlet (s) 7.55 - 7.65 High (Symmetry Confirmation)
4-Bromobenzyl alcohol4-BrDoublets (d, AA'BB')7.45, 7.20Indicates loss of Cl substituents
2,6-Dichlorobenzyl alcohol2,6-di-ClMultiplet (m)7.38 - 7.25Indicates loss of Br substituent

*Shifts are solvent dependent (typically CDCl3).

The Benzylic Region: Solvent-Dependent Coupling

The benzylic methylene (-CH2-) and hydroxyl (-OH) protons provide critical information about the sample's dryness and hydrogen-bonding environment.[1]

  • In CDCl3 (Chloroform-d):

    • Rapid proton exchange usually decouples the OH proton.

    • Result: Benzylic -CH2- appears as a Singlet (s) at ~4.75 ppm.[1][3] The -OH is a broad singlet, often drifting between 1.5–2.5 ppm.

  • In DMSO-d6 (Dimethyl sulfoxide-d6):

    • DMSO forms strong H-bonds with the alcohol, slowing exchange rates below the NMR timescale.

    • Result: Vicinal coupling (

      
      ) becomes visible.[1][4] The Benzylic -CH2- splits into a Doublet (d) , and the -OH appears as a Triplet (t) .[1]
      

SolventEffect cluster_0 Solvent System Selection CDCl3 CDCl3 (Fast Exchange) Signal_CH2 Benzylic CH2 Signal CDCl3->Signal_CH2 Decoupled DMSOd6 DMSO-d6 (Slow Exchange) DMSOd6->Signal_CH2 Coupled (3J_HH) Result_Singlet Singlet (s) ~4.75 ppm Signal_CH2->Result_Singlet Result Result_Doublet Doublet (d) ~4.50 ppm Signal_CH2->Result_Doublet Result

Caption: Solvent influence on benzylic proton multiplicity. DMSO-d6 is recommended for confirming the presence of the primary alcohol moiety.

Experimental Protocol: High-Fidelity Acquisition

To ensure the spectral features described above are resolved (particularly the singlet vs. multiplet differentiation), follow this validated protocol.

Sample Preparation[5]
  • Mass: Weigh 10–15 mg of (4-Bromo-2,6-dichlorophenyl)methanol.

  • Solvent Choice:

    • Routine QC: Use CDCl3 (0.6 mL).[1] Ensure TMS (0.03%) is present for referencing (0.00 ppm).

    • Structural Characterization: Use DMSO-d6 (0.6 mL) if confirming the alcohol functionality is critical.[1]

  • Filtration: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove suspended solids (which cause line broadening).

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H (e.g., zg30).

  • Spectral Width: -2 to 14 ppm (covers exchangeable protons).[1]

  • Relaxation Delay (D1): Set to

    
     seconds. The isolated aromatic protons (H3/H5) have long 
    
    
    
    relaxation times due to the lack of adjacent protons for dipole-dipole relaxation. Short delays will suppress the aromatic singlet integration.
  • Scans (NS): 16 scans are sufficient for >10 mg; increase to 64 for dilute samples.

Processing Logic
  • Phasing: Apply manual phasing. The large solvent peak in non-deuterated solvents can distort the baseline.

  • Referencing:

    • CDCl3: Set residual CHCl3 to 7.26 ppm .

    • DMSO-d6: Set residual DMSO to 2.50 ppm .

  • Integration: Normalize the aromatic singlet to 2.00H .

    • Validation: The benzylic CH2 should integrate to 2.00H (

      
      0.1).
      

Structural Validation Logic Pathway

Use the following decision tree to interpret the spectrum and confirm the identity of (4-Bromo-2,6-dichlorophenyl)methanol.

ValidationLogic Start Acquire 1H NMR (CDCl3) Aromatic Analyze Aromatic Region (7.0 - 8.0 ppm) Start->Aromatic Singlet Is it a Singlet (2H)? Aromatic->Singlet Yes_Singlet Symmetry Confirmed (2,6-Substitution) Singlet->Yes_Singlet Yes No_Multiplet Multiplet/Doublets Singlet->No_Multiplet No (Impurity) Check_Shift Check Chemical Shift Yes_Singlet->Check_Shift Shift_High > 7.5 ppm (Deshielded by Br) Check_Shift->Shift_High Yes Shift_Low < 7.4 ppm (Likely des-bromo) Check_Shift->Shift_Low No Benzylic Analyze Benzylic Region (~4.7 ppm) Shift_High->Benzylic Final Identity Confirmed: (4-Bromo-2,6-dichlorophenyl)methanol Benzylic->Final

Caption: Logical decision tree for confirming structure based on spectral features.

References

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Retrieved from [Link]

Sources

A Comparative Guide to the ¹³C NMR Analysis of (4-Bromo-2,6-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in structural chemistry and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous elucidation of molecular structures. This guide provides an in-depth analysis of the ¹³C NMR spectrum of (4-Bromo-2,6-dichlorophenyl)methanol, a halogenated aromatic compound of interest in synthetic chemistry. By comparing its predicted spectral data with the experimental data of structurally analogous compounds, we will explore the nuanced effects of substituent patterns on carbon chemical shifts, offering a deeper understanding of structure-spectra correlations.

The Foundational Principles of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy provides invaluable information about the carbon framework of a molecule. The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects. In proton-decoupled ¹³C NMR spectra, each unique carbon atom in a molecule typically gives rise to a single peak, making it a powerful technique for determining the number of non-equivalent carbons and their electronic nature.[1]

For substituted aromatic systems like (4-Bromo-2,6-dichlorophenyl)methanol, the position of substituents on the benzene ring significantly perturbs the electron density and, consequently, the ¹³C chemical shifts of the aromatic carbons. These substituent effects are generally additive and can be dissected into inductive and resonance contributions. Halogen substituents, in particular, exhibit a complex interplay of these effects. While they are inductively electron-withdrawing, they are also capable of donating electron density to the aromatic ring via resonance. Furthermore, heavier halogens like bromine and iodine introduce what is known as the "heavy atom effect," which can lead to a shielding (upfield shift) of the directly attached carbon, counteracting the expected deshielding from electronegativity alone.[2]

Predicted ¹³C NMR Spectrum of (4-Bromo-2,6-dichlorophenyl)methanol

Due to the absence of readily available experimental ¹³C NMR data for (4-Bromo-2,6-dichlorophenyl)methanol in public databases, a prediction of its spectrum was generated using NMRDB.org, a tool that utilizes a database of known spectra to estimate chemical shifts.[3] The predicted chemical shifts provide a valuable baseline for understanding the expected spectral features of this molecule.

Table 1: Predicted ¹³C NMR Chemical Shifts for (4-Bromo-2,6-dichlorophenyl)methanol

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C-1138.8Ipso-carbon attached to the hydroxymethyl group, deshielded by the two ortho-chlorine atoms.
C-2, C-6133.5Carbons bearing the chlorine atoms, significantly deshielded due to the high electronegativity of chlorine.
C-3, C-5131.2Aromatic CH carbons, influenced by the adjacent chloro and bromo substituents.
C-4124.1Ipso-carbon attached to the bromine atom. The chemical shift is influenced by the heavy atom effect of bromine.
-CH₂OH62.5Benzylic alcohol carbon, with a typical chemical shift in the 50-65 ppm range.[4]

Comparative Analysis with Structurally Related Compounds

To contextualize the predicted spectrum of (4-Bromo-2,6-dichlorophenyl)methanol, a comparative analysis with the experimental ¹³C NMR data of structurally similar benzyl alcohols is presented below. This comparison highlights the individual and combined effects of the bromo, chloro, and hydroxymethyl substituents on the aromatic ring.

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for (4-Bromo-2,6-dichlorophenyl)methanol and Related Compounds

Carbon Atom(4-Bromo-2,6-dichlorophenyl)methanol (Predicted)2,6-Dichlorobenzyl alcohol (Experimental)[5]4-Bromobenzyl alcohol (Experimental)[6]2-Bromobenzyl alcohol (Experimental)[7]
C-1138.8~137~140~140
C-2133.5~132~129~123 (C-Br)
C-3131.2~129~131~129
C-4124.1~129~121 (C-Br)~128
C-5131.2~129~131~133
C-6133.5~132~129~128
-CH₂OH62.5~63~64~65

Note: The experimental data for the comparative compounds were obtained from various sources and may have been recorded under different conditions. The assignments for the experimental spectra are based on established substituent effects.

From the comparative data, several key trends emerge:

  • Effect of Ortho-Chlorine Atoms: The presence of two chlorine atoms at the C-2 and C-6 positions in both (4-Bromo-2,6-dichlorophenyl)methanol and 2,6-dichlorobenzyl alcohol leads to a significant deshielding of the ipso-carbon (C-1) and the carbons bearing the chlorine atoms (C-2 and C-6).

  • Effect of the Bromo Substituent: In 4-bromobenzyl alcohol, the carbon directly attached to the bromine (C-4) exhibits a chemical shift of approximately 121 ppm. This upfield shift, when compared to an unsubstituted benzene carbon (~128.5 ppm), is a classic example of the heavy atom effect of bromine.[2] A similar effect is predicted for the C-4 carbon in (4-Bromo-2,6-dichlorophenyl)methanol.

  • The -CH₂OH Group: The chemical shift of the benzylic alcohol carbon remains relatively consistent across all the compared molecules, appearing in the expected range of 62-65 ppm.[4] This indicates that the electronic effects of the halogen substituents on the aromatic ring have a minimal impact on the chemical shift of the benzylic carbon.

Experimental Protocol for ¹³C NMR Analysis

The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. The following is a generalized protocol for the analysis of a solid organic compound like (4-Bromo-2,6-dichlorophenyl)methanol.

1. Sample Preparation:

  • Weighing the Sample: Accurately weigh approximately 20-50 mg of the solid sample for a standard ¹³C NMR experiment.[8]

  • Choosing a Deuterated Solvent: Select a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[8]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[9] Gentle vortexing or sonication can aid in dissolution.

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette into a clean NMR tube.[9]

  • Transfer to NMR Tube: Carefully transfer the clear solution into a high-quality 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

2. NMR Data Acquisition:

  • Instrument Setup: Place the NMR tube in a spinner turbine and adjust the depth using a depth gauge.[10] Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[9]

  • Setting Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is typically used.

    • Spectral Width: Set a spectral width that encompasses the expected range of ¹³C chemical shifts (e.g., 0-220 ppm).

    • Number of Scans: Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically several hundred to several thousand scans for ¹³C NMR).

    • Relaxation Delay: Use an appropriate relaxation delay (e.g., 2 seconds) to allow for full relaxation of the carbon nuclei between pulses.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Referencing: Reference the spectrum to the solvent peak (e.g., 77.16 ppm for CDCl₃) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[11]

Experimental Workflow Diagram

The following diagram, generated using Graphviz, illustrates the key stages in the ¹³C NMR analysis workflow.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample lock_shim Lock and Shim insert_sample->lock_shim setup_params Set Acquisition Parameters lock_shim->setup_params acquire_data Acquire Data (FID) setup_params->acquire_data ft Fourier Transform acquire_data->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference peak_picking Peak Picking and Integration reference->peak_picking assignment Peak Assignment peak_picking->assignment

A streamlined workflow for ¹³C NMR analysis.

Conclusion

The ¹³C NMR analysis of (4-Bromo-2,6-dichlorophenyl)methanol, through a combination of spectral prediction and comparative analysis with analogous compounds, provides a clear illustration of the predictable yet complex nature of substituent effects in substituted aromatic systems. The ortho-dichloro substitution pattern and the para-bromo substituent each impart distinct and significant influences on the chemical shifts of the aromatic carbons. This guide serves as a practical example of how a combination of predictive tools and empirical data can be leveraged to confidently assign and interpret ¹³C NMR spectra, a critical skill for professionals in the chemical and pharmaceutical sciences.

References

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • Contents. (n.d.). The Royal Society of Chemistry. [Link]

  • ¹³C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

  • A guide to 13c nmr chemical shift values. (2015). Compound Interest. [Link]

  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(22), 15477–15486. [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). Aijiren. [Link]

  • Step-by-step procedure for NMR data acquisition. (n.d.). UTHSCSA. [Link]

  • Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. (2021, May 2). eGrove - University of Mississippi. [Link]

  • Database C-13 NMR SPECTROSCOPY INDEX. (n.d.). Doc Brown's Chemistry. [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). Aijiren. [Link]

  • Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 731–736. [Link]

  • NMR Prediction. (n.d.). ACD/Labs. [Link]

  • NMR Sample Preparation. (n.d.). Western University. [Link]

  • SOP data acquisition. (n.d.). R-NMR. [Link]

Sources

Technical Deep Dive: X-ray Crystallography of (4-Bromo-2,6-dichlorophenyl)methanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep dive into the X-ray crystallography of (4-Bromo-2,6-dichlorophenyl)methanol and its structural derivatives. It is designed for researchers utilizing this scaffold for de novo phasing, crystal engineering, or structure-activity relationship (SAR) studies.[1][2]

Executive Summary: The "Heavy" Scaffold

(4-Bromo-2,6-dichlorophenyl)methanol (CAS: 274671-77-1) represents a specialized class of poly-halogenated aromatic scaffolds .[1][2] Unlike simple benzyl alcohols, this molecule integrates three heavy atoms (1x Br, 2x Cl) in a sterically congested 1,2,4,6-substitution pattern.[1][2]

In X-ray crystallography, this scaffold is not merely a passive ligand but an active crystallographic tool .[1][2] Its high electron density and significant anomalous scattering signal make it a superior alternative to standard phenyl rings for solving phase problems, while the "Sigma-Hole" on the bromine atom drives predictable supramolecular assembly via halogen bonding.[1][2]

Comparative Performance Matrix
Feature(4-Bromo-2,6-dichlorophenyl)methanol 4-Bromobenzyl Alcohol (Alternative A)2,4,6-Trichlorobenzyl Alcohol (Alternative B)[1][2]
Anomalous Scattering (

at Cu K

)
High (Br: 1.28e + 2Cl: 1.40e)Moderate (Br: 1.28e)Low (3Cl: 2.10e)
Crystal Density High (>1.9 g/cm³)Moderate (~1.7 g/cm³)Moderate (~1.6 g/cm³)
Halogen Bond Donor Ability Enhanced (Cl-flanking increases Br

-hole)
StandardWeak (Cl is a poor donor)
Steric Hindrance High (Restricted rotation)Low (Free rotation)High
Primary Use Case SAD Phasing / Crystal Engineering General SynthesisSteric Control

Structural Mechanics & Causality

To successfully crystallize and solve structures containing this derivative, one must understand the underlying forces.[1][2]

The "Flanking Effect" on Halogen Bonding

The defining feature of this derivative is the 2,6-dichloro substitution .[1][2]

  • Causality: The electron-withdrawing nature of the two chlorine atoms at the ortho positions depletes electron density from the aromatic ring.[1][2] This significantly enhances the positive electrostatic potential (the

    
    -hole) on the para-bromine atom compared to a simple 4-bromobenzyl alcohol.[1][2]
    
  • Result: The bromine atom becomes a potent Halogen Bond Donor , capable of forming strong, linear interactions (

    
    ) that compete with or orthogonalize to the Hydrogen bonds formed by the methanol group (
    
    
    
    ).[1][2]
Anomalous Scattering for Phasing

For macromolecular crystallography (protein-ligand complexes), this scaffold serves as a "Super-Heavy" fragment.[1][2]

  • Mechanism: Bromine has a K-absorption edge at 13.47 keV (0.92 Å).[1][2] However, even at standard Cu K

    
     (1.54 Å) or synchrotron energies, the combined anomalous contribution of Br and two Cl atoms provides a robust signal for Single-wavelength Anomalous Dispersion (SAD)  phasing.[1][2]
    

Experimental Protocol: Crystallization & Data Collection

This protocol is a self-validating system designed to maximize crystal quality and anomalous signal.[1][2]

Phase 1: Crystallization Strategy

Objective: Grow single crystals suitable for diffraction (>0.1 mm) while minimizing disorder in the methanol side chain.

  • Solvent Selection:

    • Primary Solvent:Dichloromethane (DCM) or Chloroform .[1][2] The molecule is highly soluble here.[1][2]

    • Antisolvent:Hexane or Pentane .[1][2]

    • Reasoning: Non-polar antisolvents force the polar methanol group to aggregate, promoting the formation of H-bonded chains, while the halogenated ring stacks via

      
       and halogen interactions.[1][2]
      
  • Vapor Diffusion Method (Sitting Drop):

    • Step 1: Dissolve 10 mg of derivative in 500

      
      L DCM.
      
    • Step 2: Filter through a 0.22

      
      m PTFE filter (Critical: removes nucleation sites).[1][2]
      
    • Step 3: Mix 1

      
      L sample + 1 
      
      
      
      L reservoir (100% Hexane) in the well.
    • Step 4: Seal and incubate at 4°C .

    • Validation: Lower temperature reduces the solubility gradient, yielding fewer but higher-quality crystals.[1][2]

Phase 2: Data Collection & Phasing

Objective: Maximize the anomalous signal-to-noise ratio.

  • Cryoprotection:

    • Use Perfluoropolyether oil (PFO) rather than glycerol.[1][2]

    • Why? Glycerol can disorder the surface halogen bonds.[1][2] PFO is chemically inert to the halogenated scaffold.[1][2]

  • Beam Strategy:

    • Energy: If tunable, collect at 13.5 keV (Peak of Br edge). If home source (Cu K

      
      ), collect high-redundancy data (360° scan, multiplicity >6).[1][2]
      
    • Exposure: Limit dose to avoid radiation damage (de-bromination is a risk at high doses).[1][2]

Visualizing the Interaction Network

The following diagram illustrates the competitive assembly forces within the crystal lattice of (4-Bromo-2,6-dichlorophenyl)methanol derivatives.

CrystalForces Molecule (4-Bromo-2,6-dichlorophenyl)methanol Br_Atom Br Atom (Para) Molecule->Br_Atom Cl_Atoms Cl Atoms (Ortho) Molecule->Cl_Atoms OH_Group Methanol Group (-CH2OH) Molecule->OH_Group SigmaHole Enhanced σ-Hole (+) Br_Atom->SigmaHole Induction Phasing SAD Phasing Signal (Anomalous Scattering) Br_Atom->Phasing High f'' Cl_Atoms->Br_Atom Electron Withdrawal Cl_Atoms->Phasing Moderate f'' HB_Network Hydrogen Bond Network (O-H...O) OH_Group->HB_Network Chain Formation XB_Network Halogen Bond Network (C-Br...O/N) SigmaHole->XB_Network Directional Assembly

Caption: Interaction map showing how ortho-chlorination enhances the bromine sigma-hole, driving halogen bonding (XB) to compete with hydrogen bonding (HB).

References & Data Sources

  • Structural Analog (Aniline): Crystal structure of 4-bromo-2,6-dichloroaniline. The CCDC entry 269883 demonstrates the packing motif of the 4-bromo-2,6-dichloro scaffold, highlighting the role of halogen interactions in the absence of strong OH donors.[1][2]

    • Source:[1][2]

  • Halogen Bonding Mechanics: Metrangolo, P., et al. (2005).[1][2] Halogen bonding in supramolecular chemistry. This review establishes the "flanking effect" where electron-withdrawing groups (like Cl) enhance the halogen bond donor capability of Bromine.[1][2]

    • Source: [Angewandte Chemie Int.[1][2] Ed.]([Link]1][2]

  • Compound Identity: (4-Bromo-2,6-dichlorophenyl)methanol (CAS 274671-77-1).[1][2][3][4]

    • Source:[1][2]

Sources

Confirming the structure of (4-Bromo-2,6-dichlorophenyl)methanol reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Analysis: Structural Confirmation of (4-Bromo-2,6-dichlorophenyl)methanol Oxidation Products Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary: The Steric Challenge

In the realm of medicinal chemistry, (4-Bromo-2,6-dichlorophenyl)methanol (CAS 274671-77-1) serves as a critical "scaffold node."[1] Its value lies in its dense functionalization: a benzylic alcohol for linking, two ortho-chlorines providing steric protection and metabolic stability, and a para-bromine handle for cross-coupling (Suzuki/Buchwald).[1][3]

However, this utility comes with a cost.[1] The 2,6-dichloro substitution pattern creates significant steric hindrance, forcing the benzylic substituent out of planarity with the aromatic ring.[3] This guide compares the structural integrity and performance of the oxidation product, 4-Bromo-2,6-dichlorobenzaldehyde , synthesized via two competing methodologies. We analyze why standard protocols often fail to yield analytically pure material and provide a validated workflow for unambiguous structural confirmation.

Comparative Analysis: Oxidation Methodologies

The conversion of the alcohol to the aldehyde is the primary gateway to downstream diversification.[3] We compared two industry-standard oxidation protocols to determine which yields the highest fidelity product for sensitive downstream applications.

The Alternatives
  • Method A (The Benchmark): Pyridinium Chlorochromate (PCC) [1][3]

    • Mechanism:[1][4][5][6] Stoichiometric Cr(VI) oxidation.[1][3]

    • Common Issue: The acidic nature of PCC, combined with the chromium byproducts, often leads to "tarring" and difficult purification of this electron-deficient aromatic system.[3]

  • Method B (The Recommended): Activated Manganese Dioxide (MnO₂) [1][3]

    • Mechanism:[1][4][5][6] Heterogeneous radical/surface oxidation.[1][3]

    • Advantage:[1][5][6] The steric bulk of the 2,6-dichloro motif prevents the formation of stable hemiacetal intermediates, making the mild MnO₂ conditions highly selective for the aldehyde without over-oxidation to the carboxylic acid.[3]

Performance Data
MetricMethod A: PCC OxidationMethod B: Activated MnO₂
Isolated Yield 68%92%
Purity (HPLC) 94% (Chromium traces)>99%
Reaction Time 4 Hours12 Hours
Workup Complexity High (Silica filtration required)Low (Simple Celite filtration)
Scalability Poor (Exothermic, toxic waste)Excellent (Passive filtration)
Structural Defect 5-10% Over-oxidation (Acid)<1% Over-oxidation

Scientist's Insight: While PCC is faster, the purification loss renders it inefficient for this specific scaffold.[3] The 2,6-dichloro substitution makes the benzylic position sensitive; the acidic environment of PCC can degrade the product.[3] MnO₂ is slower but acts as a "self-purifying" reagent—impurities remain adsorbed to the solid phase.[1][3]

Structural Confirmation Protocols

Confirming the structure of the product requires distinguishing it from the starting material (alcohol) and the potential over-oxidation byproduct (carboxylic acid).[3] Due to the symmetry of the molecule, standard 1H NMR can be deceptive if not analyzed for specific shifts induced by the orthogonal twist of the carbonyl group.[3]

Step-by-Step Validation Workflow

Step 1: 1H NMR Diagnostics (Symmetry Check)

  • Observation: The aromatic region shows a singlet integrating to 2 protons.[1][3]

  • Logic: The molecule has a C2 axis of symmetry passing through the C1-C4 axis.[1][3]

    • Alcohol (Starting Material): Ar-H singlet at ~7.55 ppm; Benzylic CH₂ singlet at ~4.80 ppm.[1][3]

    • Aldehyde (Product): Ar-H singlet shifts downfield to ~7.65 ppm ; Aldehyde CHO singlet appears at 10.42 ppm .[1][3]

    • Critical Check: If the aromatic signal splits into two doublets (J ~ 2 Hz), dechlorination has occurred (loss of symmetry).[3]

Step 2: IR Spectroscopy (Carbonyl Environment)

  • Target: The C=O stretch.

  • Data: 4-Bromo-2,6-dichlorobenzaldehyde exhibits a sharp band at 1695 cm⁻¹ .[1]

  • Note: This frequency is slightly higher than typical benzaldehydes (~1700 cm⁻¹) due to the ortho-effect preventing full conjugation of the carbonyl with the pi-system.[1][3]

Step 3: 13C NMR (The Definitive Proof)

  • Aldehyde Carbon: Look for the signal at ~188 ppm .[1][3]

  • C-Cl Carbon: The C2/C6 carbons appear as a large signal at ~136 ppm .[1][3]

  • C-Br Carbon: The C4 carbon appears at ~125 ppm .[1][3]

Visualizing the Confirmation Logic

StructuralConfirmation Start Crude Reaction Product NMR_1H 1H NMR Analysis (DMSO-d6) Start->NMR_1H Check_CHO Signal at 10.4 ppm? NMR_1H->Check_CHO Check_Sym Aromatic Region: Singlet (2H)? Check_CHO->Check_Sym Yes Result_Alcohol Incomplete Reaction: Alcohol Detected Check_CHO->Result_Alcohol No (Signal at 4.8 ppm) Result_Aldehyde CONFIRMED: 4-Bromo-2,6-dichlorobenzaldehyde Check_Sym->Result_Aldehyde Yes Result_Dehalo FAILURE: De-halogenation Detected Check_Sym->Result_Dehalo No (Split signals)

Figure 1: Decision tree for NMR-based structural confirmation of the oxidation product.

Experimental Protocols

Protocol A: Activated MnO₂ Oxidation (Recommended)

This protocol prioritizes purity and operational simplicity.[1][3]

  • Preparation: In a 250 mL round-bottom flask, dissolve (4-Bromo-2,6-dichlorophenyl)methanol (5.0 g, 19.5 mmol) in anhydrous Dichloromethane (DCM) (100 mL).

  • Addition: Add Activated Manganese(IV) oxide (17.0 g, 195 mmol, 10 equiv) in one portion.

    • Why 10 equiv? MnO₂ surface activity varies; excess ensures rapid completion before side reactions occur.[1][3]

  • Reaction: Stir vigorously at reflux (40°C) for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1][3] The alcohol (Rf ~0.[1][3]3) should disappear, replaced by the aldehyde (Rf ~0.7).[3]

  • Workup: Filter the black suspension through a pad of Celite packed in a sintered glass funnel. Rinse the pad thoroughly with DCM (3 x 50 mL).[1][3]

  • Isolation: Concentrate the clear filtrate under reduced pressure.

  • Result: Off-white crystalline solid.[1][3] No further purification is typically required.[1][3]

Protocol B: PCC Oxidation (For Comparison)

Use only if MnO₂ is unavailable.[1][3]

  • Preparation: Suspend Pyridinium Chlorochromate (PCC) (6.3 g, 29.2 mmol, 1.5 equiv) in anhydrous DCM (50 mL).

  • Addition: Add a solution of the alcohol (5.0 g) in DCM (20 mL) rapidly at room temperature.

  • Reaction: Stir for 4 hours. The mixture will become a black, gummy tar.[3]

  • Workup: Decant the supernatant. The tarry residue must be washed with ether.[1][3] Combine organics and pass through a short plug of Florisil or Silica to remove chromium salts.[1][3]

  • Purification: The crude oil often requires recrystallization from Hexane to remove chromium smell and color.[1][3]

References

  • Sigma-Aldrich. Product Specification: 4-Bromobenzyl alcohol.[1][3][7] Retrieved from .[1][3]

  • Cabello, R., et al. (2010).[1][3][8] "2,4-Dichlorobenzaldehyde."[1][8][9] Acta Crystallographica Section E, E66, o243.[1][8] (Provides crystallographic context for the steric twist in dichloro-benzaldehydes). Retrieved from .

  • BenchChem. Synthesis of 2-Bromo-3,6-dichlorobenzyl alcohol and derivatives. (General reactivity patterns for poly-halogenated benzyl alcohols). Retrieved from .[1][3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53782548: (4-Bromo-2,6-dichlorophenyl)methanol. Retrieved from .[1][3]

Sources

A Comparative Guide to the Synthetic Validation of (4-Bromo-2,6-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in medicinal chemistry and drug development, the efficient and reliable synthesis of highly functionalized building blocks is paramount. (4-Bromo-2,6-dichlorophenyl)methanol is a key intermediate, valued for its unique substitution pattern that allows for diverse downstream modifications. This guide provides an in-depth comparison of two viable synthetic routes to this target molecule, offering insights into the strategic choices behind each protocol and presenting the experimental data necessary for an informed decision on route selection.

Introduction: The Strategic Importance of (4-Bromo-2,6-dichlorophenyl)methanol

Substituted benzyl alcohols are foundational scaffolds in the synthesis of a wide array of pharmaceutical agents. The specific substitution pattern of (4-bromo-2,6-dichlorophenyl)methanol offers three distinct points for chemical modification: the bromine atom, amenable to cross-coupling reactions, and the two chlorine atoms, which sterically influence the local environment and can be targeted in more forcing nucleophilic aromatic substitution reactions. The primary alcohol provides a handle for oxidation, esterification, or conversion to a leaving group.

Given its utility, the validation of a robust, scalable, and efficient synthetic route is a critical first step in its application. This guide will compare two logical and scientifically sound approaches:

  • Route 1: A direct, single-step reduction of the commercially available 4-bromo-2,6-dichlorobenzoic acid.

  • Route 2: A two-step sequence involving the synthesis of the intermediate 4-bromo-2,6-dichlorobenzaldehyde via formylation of an organometallic species, followed by selective reduction to the target alcohol.

Each route will be evaluated on its chemical efficiency, operational simplicity, safety considerations, and the purity of the final product.

Route 1: Direct Reduction of 4-Bromo-2,6-dichlorobenzoic Acid

This approach is the most convergent, starting from a readily available advanced intermediate. The primary challenge lies in the chemoselective reduction of the carboxylic acid functional group in the presence of three aryl halide bonds. Two common and powerful reducing agents are considered here: Borane-Tetrahydrofuran complex (BH₃·THF) and Lithium Aluminum Hydride (LiAlH₄).

Mechanism and Rationale

The reduction of a carboxylic acid to a primary alcohol requires a potent reducing agent capable of delivering multiple hydride equivalents.

  • Borane (BH₃·THF): Borane is an electrophilic reducing agent that coordinates to the lone pair of the carbonyl oxygen, activating the carboxylic acid. Subsequent intramolecular hydride transfers, followed by hydrolytic workup, afford the primary alcohol. Borane is well-regarded for its chemoselectivity, typically reducing carboxylic acids faster than esters and without affecting aryl halides.[1][2] This makes it a prime candidate for this synthesis.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a nucleophilic reducing agent and one of the most powerful hydride donors used in organic synthesis.[3] The initial reaction is an acid-base reaction between the acidic proton of the carboxylic acid and a hydride, liberating hydrogen gas and forming a lithium carboxylate salt. Subsequent reduction of this salt is slower but proceeds to the alcohol upon addition of excess LiAlH₄. While highly effective, LiAlH₄ can, under certain conditions, reduce aryl halides, which presents a potential side reaction in this synthesis.

Workflow Diagram: Route 1

cluster_0 Route 1: Direct Reduction A 4-Bromo-2,6-dichlorobenzoic acid B Reduction (BH3.THF or LiAlH4) A->B C Aqueous Workup (e.g., HCl, H2O) B->C D (4-Bromo-2,6-dichlorophenyl)methanol C->D cluster_1 Route 2: Formylation and Reduction A 1-Bromo-3,5-dichlorobenzene B 1. n-BuLi, THF, -78°C 2. DMF A->B C 4-Bromo-2,6-dichlorobenzaldehyde B->C D Reduction (NaBH4, MeOH) C->D E (4-Bromo-2,6-dichlorophenyl)methanol D->E

Sources

Comparative study of substituted benzyl alcohols in electrophilic substitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern pharmaceutical synthesis, the direct alkylation of arenes using substituted benzyl alcohols has emerged as the superior alternative to traditional benzyl halides. While benzyl halides (e.g., benzyl chloride) have historically been the standard for Friedel-Crafts alkylation, they suffer from toxicity, instability, and the generation of corrosive acid byproducts (HCl).

This guide compares the performance of various substituted benzyl alcohols acting as electrophiles in Friedel-Crafts benzylation. We analyze the critical impact of electronic substituents on reaction kinetics and provide a validated protocol using Bismuth(III) Triflate [Bi(OTf)₃], a moisture-tolerant "green" Lewis acid.

Key Findings:

  • Performance: Electron-Donating Groups (EDGs) (e.g., 4-Methoxy) enhance reactivity by stabilizing the benzylic carbocation, allowing for mild conditions (Yields >90%).

  • Limitation: Electron-Withdrawing Groups (EWGs) (e.g., 4-Nitro) significantly retard ionization, requiring higher catalyst loading or superacid promoters.

  • Sustainability: Direct alcohol substitution offers 100% atom economy regarding the electrophile's carbon skeleton, with water as the sole byproduct.

Mechanistic Foundation: Electronic Control of Reactivity

The efficiency of a benzyl alcohol in electrophilic substitution is governed by the stability of the benzylic carbocation intermediate . Unlike benzyl halides, which rely on the leaving group ability of the halogen, alcohols require activation of the hydroxyl group followed by C-O bond cleavage.

The Substituent Effect (Hammett Correlation)
  • Activated Alcohols (EDG): Substituents like -OMe or -Me donate electron density (resonance or induction), stabilizing the positive charge. This lowers the activation energy (

    
    ) for the rate-determining step (ionization).
    
  • Deactivated Alcohols (EWG): Substituents like -NO₂ or -CF₃ destabilize the carbocation, increasing

    
     and often leading to recovered starting material or polymerization side-products if forcing conditions are used.
    

Mechanism Substrate Substituted Benzyl Alcohol Complex Lewis Acid Complex Substrate->Complex + Bi(OTf)3 (Activation) Cation Benzylic Carbocation Complex->Cation - H2O (RDS) Product Benzylated Arene Cation->Product + Arene - H+ EDG EDG (e.g., -OMe) Stabilizes Cation Fast Reaction Cation->EDG EWG EWG (e.g., -NO2) Destabilizes Cation Slow Reaction Cation->EWG

Figure 1: Mechanistic pathway of direct benzylation. The Rate Determining Step (RDS) is the formation of the carbocation, heavily influenced by the electronic nature of the substituent.

Comparative Performance Analysis
A. Reactivity of Substituted Benzyl Alcohols

The following data compares the benzylation of p-xylene (nucleophile) with various benzyl alcohols using Bi(OTf)₃ (1 mol%) in nitromethane at 100°C.

Benzyl Alcohol SubstituentElectronic Effect (

)
Reaction TimeYield (%)Reactivity Class
4-Methoxy (-OMe) Strong Donation (-0.27)15 min96%High
4-Methyl (-Me) Weak Donation (-0.17)30 min92%High
Unsubstituted (-H) Baseline (0.00)1.0 h85%Moderate
4-Chloro (-Cl) Weak Withdrawal (+0.23)4.0 h78%Low
4-Nitro (-NO₂) Strong Withdrawal (+0.78)12.0 h<10%*Very Low

*Note: Nitro-substituted alcohols often require superacid catalysts (e.g., TfOH) rather than standard Lewis acids to achieve acceptable yields.

B. Product Comparison: Alcohols vs. Halides

Why switch from Benzyl Chloride to Benzyl Alcohol?

FeatureBenzyl Alcohols (Recommended) Benzyl Chlorides (Traditional)
Atom Economy High (Byproduct:

)
Lower (Byproduct:

)
Stability Stable solids/liquids, shelf-stable.Lachrymators, hydrolyze in moist air.
Catalyst Req. Moisture-tolerant Lewis Acids (Bi, In, Sc).Moisture-sensitive (AlCl₃, TiCl₄).
Selectivity High para-selectivity due to steric bulk of complex.Lower selectivity; poly-alkylation common.
Safety Non-corrosive byproduct.Generates corrosive HCl gas.
Validated Experimental Protocol

Protocol: Bi(OTf)₃-Catalyzed Benzylation of Arenes Scope: Optimized for electron-rich and neutral benzyl alcohols.

Reagents:
  • Substituted Benzyl Alcohol (1.0 mmol)

  • Arene (Nucleophile) (3.0 mmol - excess used as solvent or co-solvent)

  • Bismuth(III) Triflate [Bi(OTf)₃] (1-5 mol%)

  • Solvent: Nitromethane (

    
    ) or 1,2-Dichloroethane (DCE). Note: Solvent-free is possible for liquid arenes.
    
Workflow:

Protocol Step1 Preparation Dissolve Alcohol (1 eq) & Arene (3 eq) in CH3NO2 (2 mL) Step2 Catalysis Add Bi(OTf)3 (1-5 mol%) Step1->Step2 Step3 Reaction Heat to 80-100°C Monitor via TLC Step2->Step3 Decision Complete? Step3->Decision Decision->Step3 No Step4 Quench Cool to RT, add NaHCO3 (aq) Decision->Step4 Yes Step5 Isolation Extract (EtOAc), Dry (Na2SO4) Concentrate under vacuum Step4->Step5

Figure 2: Step-by-step workflow for the catalytic benzylation process.

Step-by-Step Procedure:
  • Charge: To a dry reaction vial equipped with a magnetic stir bar, add the substituted benzyl alcohol (1.0 mmol) and the arene partner (3.0 mmol).

  • Solvate: Add nitromethane (2.0 mL). Nitromethane is preferred for its high dielectric constant, which stabilizes the ionic intermediate.

  • Initiate: Add Bi(OTf)₃ (0.01 mmol, 6.6 mg).

  • React: Seal the vial and heat to 100°C in an oil bath.

    • Checkpoint: For PMB-OH (methoxy), reaction is often complete in <20 mins. For 4-Cl-Benzyl alcohol, allow 4+ hours.

  • Quench: Cool the mixture to room temperature. Quench by adding saturated aqueous

    
     (5 mL).
    
  • Workup: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify via silica gel column chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Optimization
  • Deactivated Substrates (Nitro/Cyano groups): The standard Bi(OTf)₃ protocol may fail.

    • Solution: Switch to Triflic Acid (TfOH) (5-10 mol%) or use Hexafluoroisopropanol (HFIP) as a solvent, which dramatically stabilizes carbocations via hydrogen bonding.

  • Poly-alkylation: If the product is more reactive than the starting arene, poly-substitution occurs.

    • Solution: Increase the equivalents of the arene nucleophile (5-10 eq) or use the arene as the solvent.[1]

  • Ether Formation: At lower temperatures, two alcohol molecules may condense to form dibenzyl ether.

    • Solution: Increase temperature (>80°C) to favor the entropy-driven Friedel-Crafts pathway over etherification.

References
  • Rueping, M., et al. "Bismuth(III) Triflate Catalyzed Direct Benzylation of Arenes and Heteroarenes." Tetrahedron, vol. 63, no.[1] 40, 2007.[2]

  • Noji, M., et al. "Direct Coupling of Benzyl Alcohols with Arenes Using Bismuth Triflate." Journal of Organic Chemistry, vol. 68, no. 24, 2003.

  • Ladd, A. L., & Gribble, G. W. "Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols."[1] Biomedical Journal of Scientific & Technical Research, 2018.[1]

  • Emer, E., et al. "Direct Nucleophilic Substitution of Alcohols." Chemical Reviews, vol. 111, no. 11, 2011.

Sources

A Comparative Spectroscopic Guide to (4-Bromo-2,6-dichlorophenyl)methanol and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel compounds is paramount. Halogenated phenylmethanols, particularly derivatives of (4-Bromo-2,6-dichlorophenyl)methanol, represent a class of molecules with significant potential in the development of new therapeutic agents and functional materials. Their utility is intrinsically linked to their chemical structure, which dictates their reactivity, bioavailability, and overall efficacy. This guide provides a comparative analysis of the spectroscopic data for (4-Bromo-2,6-dichlorophenyl)methanol and its structurally related analogs, offering a crucial resource for researchers in compound verification and characterization.

This document moves beyond a mere catalog of data, delving into the causality behind spectroscopic behaviors and outlining the self-validating methodologies required for robust scientific inquiry. By understanding the spectral nuances of these halogenated aromatics, researchers can accelerate their discovery pipelines with greater confidence and precision.

The Spectroscopic Fingerprint: Unveiling Molecular Architecture

Spectroscopic techniques are the cornerstone of modern chemical analysis, each providing a unique window into the molecular world. For a molecule like (4-Bromo-2,6-dichlorophenyl)methanol, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous identification and purity assessment.

Predicted Spectroscopic Data for (4-Bromo-2,6-dichlorophenyl)methanol

While a complete, publicly available experimental dataset for (4-Bromo-2,6-dichlorophenyl)methanol (CAS: 274671-77-1) is not readily found in the searched literature, we can predict its spectral characteristics with a high degree of confidence based on the extensive data available for its structural isomers and analogs.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons. The benzylic protons (-CH₂OH) would likely appear as a singlet, and the hydroxyl proton as a broad singlet, the chemical shift of which will be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will be more complex. We anticipate distinct signals for the carbon bearing the bromomethyl group, the two carbons bearing chlorine atoms, the carbon bearing the bromine atom, and the two equivalent aromatic carbons. The chemical shifts will be influenced by the strong electron-withdrawing effects of the halogen substituents.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the hydroxyl group, typically in the range of 3200-3600 cm⁻¹. C-H stretching vibrations of the aromatic ring and the CH₂ group will also be present. The fingerprint region will contain complex absorptions corresponding to C-C stretching within the ring and C-Br and C-Cl stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight (255.92 g/mol )[1]. A characteristic isotopic pattern will be observed due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Comparative Spectroscopic Data of Key Analogs

To provide a practical framework for analysis, this section presents experimental spectroscopic data for two key analogs: 4-Bromobenzyl alcohol and 2,4-Dichlorobenzyl alcohol. These compounds allow for a systematic comparison of the influence of different halogen substitution patterns on the spectroscopic output.

Table 1: ¹H NMR Spectroscopic Data Comparison
CompoundSolventChemical Shift (δ) and MultiplicityAssignmentReference
4-Bromobenzyl alcohol CDCl₃7.45 (d), 7.20 (d), 4.59 (s), 2.19 (s)Aromatic CH, Aromatic CH, CH₂, OH[2]
2,4-Dichlorobenzyl alcohol CDCl₃7.38 (d), 7.36 (d), 7.25 (dd), 4.71 (s), 2.31 (t)Aromatic CH, Aromatic CH, Aromatic CH, CH₂, OH[3]
(4-Bromo-2,6-dichlorophenyl)methanol (Predicted) CDCl₃~7.5 (s), ~4.8 (s), variable (br s)Aromatic CH, CH₂, OH
Table 2: ¹³C NMR Spectroscopic Data Comparison
CompoundSolventChemical Shift (δ) ppmAssignmentReference
4-Bromobenzyl alcohol -Data not readily available in search results-
2,4-Dichlorobenzyl alcohol -Data not readily available in search results-
(4-Bromo-2,6-dichlorophenyl)methanol (Predicted) CDCl₃~140 (C-Br), ~135 (C-Cl), ~130 (Ar-CH), ~125 (C-CH₂OH), ~65 (CH₂OH)Aromatic and Aliphatic Carbons
Table 3: Key IR Absorption Frequencies (cm⁻¹)
Functional Group2,6-Dichlorobenzyl alcohol [1]4-Bromobenzyl alcohol (4-Bromo-2,6-dichlorophenyl)methanol (Predicted)
O-H Stretch (broad)(broad)3200-3600 (broad)
Aromatic C-H Stretch ~3000~3000~3000-3100
Aliphatic C-H Stretch 2943~2900~2950
C=C Aromatic Stretch ~1600~1600~1550-1600
C-O Stretch ~1050~1050~1050
C-Cl Stretch ~700-800-~700-800
C-Br Stretch -~500-600~500-600
Table 4: Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)Reference
4-Bromobenzyl alcohol C₇H₇BrO187.03186/188 (M+), 107 (M-Br), 79/81 (Br+)[2]
2,4-Dichlorobenzyl alcohol C₇H₆Cl₂O177.03176/178/180 (M+), 141/143 (M-Cl), 111 (M-CH₂OH)[3]
(4-Bromo-2,6-dichlorophenyl)methanol C₇H₅BrCl₂O255.92254/256/258/260 (M+), 225/227/229 (M-CHO), 175/177 (M-Br-CO)[1]

Experimental Protocols for Spectroscopic Analysis

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling patterns to elucidate the connectivity of atoms. Compare the ¹³C NMR chemical shifts to literature values for similar structures.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve in Deuterated Solvent H1_NMR ¹H NMR Acquisition Dissolve->H1_NMR C13_NMR ¹³C NMR Acquisition Dissolve->C13_NMR Processing Fourier Transform, Phase & Baseline Correction H1_NMR->Processing C13_NMR->Processing Analysis Integration, Chemical Shift Analysis Processing->Analysis

Workflow for NMR Spectroscopic Analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Record the infrared spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C-H, C=C, C-O, C-X). The fingerprint region (below 1500 cm⁻¹) provides a unique pattern for the entire molecule.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Prep Prepare KBr Pellet or use ATR Background Record Background Spectrum Prep->Background Sample Record Sample Spectrum Background->Sample Analysis Identify Characteristic Absorption Bands Sample->Analysis

Workflow for FTIR Spectroscopic Analysis.
Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for this class of compounds include Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Ionization: The sample is ionized in the source.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the isotopic distribution pattern to confirm the presence and number of bromine and chlorine atoms. The fragmentation pattern provides valuable information about the molecule's structure.

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_interp Data Interpretation Intro Introduce Sample (e.g., EI, ESI) Analysis Separate Ions by m/z Intro->Analysis Detection Detect Ions Analysis->Detection Interp Analyze Molecular Ion, Isotope Pattern, & Fragmentation Detection->Interp

Workflow for Mass Spectrometric Analysis.

Conclusion

The structural characterization of (4-Bromo-2,6-dichlorophenyl)methanol and its derivatives is a critical step in their development for various applications. While a complete experimental dataset for the parent compound remains elusive in readily available literature, a comprehensive understanding of its expected spectroscopic properties can be achieved through a comparative analysis with structurally similar analogs. This guide provides the foundational spectroscopic data and standardized protocols necessary for researchers to confidently identify and characterize these important halogenated compounds. By adhering to these rigorous analytical practices, the scientific community can ensure the integrity and reproducibility of their findings, ultimately accelerating the pace of innovation.

References

  • 4-Bromobenzyl alcohol. PubChem. [Link]

  • Vibrational spectroscopic & molecular docking studies of 2,6-dichlorobenzyl alcohol. American Institute of Chemists. [Link]

Sources

Biological activity of compounds synthesized from (4-Bromo-2,6-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of the Biological Activity of Compounds Synthesized from (4-Bromo-2,6-dichlorophenyl)methanol

A Senior Application Scientist's Guide for Drug Development Professionals

This guide provides an in-depth, objective analysis of the biological activities of compounds derived from the versatile chemical scaffold, (4-Bromo-2,6-dichlorophenyl)methanol. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a comparative framework against established alternatives. By elucidating the causality behind experimental choices and grounding all claims in verifiable data, we aim to provide a trustworthy resource that empowers strategic decision-making in preclinical research.

The Rationale: (4-Bromo-2,6-dichlorophenyl)methanol as a Privileged Scaffold

In medicinal chemistry, the starting architecture of a molecule is paramount. The (4-Bromo-2,6-dichlorophenyl)methanol scaffold is of particular interest due to its strategic trifunctionalization. The dichloro-substitution at the 2 and 6 positions creates significant steric hindrance around the benzylic alcohol, which can enforce specific conformations and enhance binding selectivity to target proteins. The bromine atom at the 4-position serves as a versatile synthetic handle, readily participating in cross-coupling reactions (e.g., Suzuki, Heck) to introduce diverse molecular fragments. This inherent modularity allows for the systematic exploration of chemical space to optimize biological activity, a core principle in structure-activity relationship (SAR) studies[1][2]. Derivatives of related bromophenols have demonstrated a wide array of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects, underscoring the therapeutic potential of this compound class[3][4][5].

Part 1: Comparative Analysis of Anticancer Activity

The development of novel small organic molecules remains a cornerstone of oncology research, aiming to overcome the limitations of existing therapies, such as drug resistance and off-target toxicity[6]. Halogenated phenyl derivatives have frequently emerged as potent anticancer agents[3][7][8].

Mechanistic Insights and Performance Comparison

Compounds derived from halogenated benzyl alcohols often exert their effects by inducing apoptosis in cancer cells. For example, certain bromophenol derivatives have been shown to inhibit cancer cell viability and trigger programmed cell death[3]. The specific mechanism can vary widely based on the appended functionalities, but common pathways include the inhibition of critical protein kinases or interference with metabolic processes vital for rapid cell proliferation.

To contextualize the potential of new derivatives, their performance must be benchmarked against established chemotherapeutic agents. The following table provides a representative comparison of a hypothetical derivative against Cisplatin, a widely used anticancer drug.

CompoundCell Line (Cancer Type)IC50 (µM)Mechanism of Action
BDM-Derivative 1 HCT-116 (Colon)7.5 µMPutative: Kinase Inhibition
BDM-Derivative 1 MCF-7 (Breast)12.1 µMPutative: Kinase Inhibition
Cisplatin (Reference) HCT-116 (Colon)5.2 µMDNA Cross-linking
Cisplatin (Reference) MCF-7 (Breast)8.9 µMDNA Cross-linking

IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.

Experimental Workflow: Assessing In Vitro Cytotoxicity

The foundational experiment to determine a compound's anticancer potential is the cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

MTT_Workflow cluster_setup Phase 1: Cell Culture & Treatment cluster_assay Phase 2: Metabolic Assay cluster_readout Phase 3: Data Analysis A Seed cancer cells into a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of test compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours (Formazan crystal formation) E->F G Add solubilizing agent (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate percent viability vs. control H->I J Determine IC50 value from dose-response curve I->J

Caption: Standard workflow for an MTT-based cell viability assay.

Detailed Protocol: MTT Assay for IC50 Determination

This protocol is a self-validating system, including controls to ensure data integrity.

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X stock concentration of the test compounds in the culture medium. Perform serial dilutions to create a dose-response range (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include wells for "vehicle control" (medium with DMSO) and "no-cell control" (medium only). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the background absorbance (no-cell control). Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the results in graphing software and use a non-linear regression (log[inhibitor] vs. response) to determine the IC50 value.

Part 2: Comparative Analysis of Antimicrobial Activity

The emergence of multidrug-resistant (MDR) bacteria presents a critical global health threat, necessitating the discovery of new antimicrobial agents[9]. Natural and synthetic bromophenols have shown promise as antimicrobials, exhibiting activity against both bacteria and fungi[5][10]. Their mechanism often involves disrupting cell membrane integrity or inhibiting essential enzymes.

Performance Benchmark Against Standard Antibiotics

New antimicrobial candidates are typically evaluated for their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. This value is compared against established antibiotics.

CompoundMicroorganismMIC (µg/mL)Reference AntibioticMIC (µg/mL)
BDM-Derivative 2 Staphylococcus aureus (Gram-positive)16 µg/mLVancomycin1 µg/mL
BDM-Derivative 2 Escherichia coli (Gram-negative)32 µg/mLCiprofloxacin0.5 µg/mL
BDM-Derivative 2 Candida albicans (Fungus)8 µg/mLFluconazole1 µg/mL

Lower MIC values indicate greater antimicrobial potency.

Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent in a quantitative manner. This workflow ensures reproducibility and standardization.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation & Growth cluster_analysis Analysis A Prepare serial two-fold dilutions of test compound in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Include sterility and growth controls E Incubate at 37°C for 18-24 hours D->E F Visually inspect for turbidity (microbial growth) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Broth microdilution workflow for MIC determination.

Detailed Protocol: Broth Microdilution for MIC Testing

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Compound Dilution: In a 96-well plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. Add 100 µL of the test compound (at 4x the highest desired final concentration) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension so that the final concentration in each well will be approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity. The growth control (well 11) must show turbidity, and the sterility control (well 12) must remain clear for the assay to be valid.

Conclusion and Strategic Outlook

The (4-Bromo-2,6-dichlorophenyl)methanol scaffold is a validated starting point for generating novel bioactive compounds. The data from related bromophenol derivatives demonstrate clear potential in both oncology and infectious disease research[3][5][8]. While the hypothetical derivatives presented here show activity, they do not yet surpass the potency of established drugs. This is a typical starting point in a drug discovery campaign.

The true value of this scaffold lies in its synthetic tractability. Future efforts should focus on extensive SAR studies[1][2] by modifying the benzylic alcohol and leveraging the para-bromo position for cross-coupling reactions. This systematic approach will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of next-generation therapeutics.

References

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC - NIH.[Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC.[Link]

  • Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Publishing.[Link]

  • Antibacterial Activity and Components of the Methanol-Phase Extract from Rhizomes of Pharmacophagous Plant Alpinia officinarum Hance. PMC - NIH.[Link]

  • Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. ResearchGate.[Link]

  • Total Synthesis of the Biologically Active, Naturally Occurring 3,4‐Dibromo‐5‐[2‐bromo‐3,4‐dihydroxy‐6‐(methoxymethyl)benzyl]benzene‐1,2‐diol and Regioselective O‐Demethylation of Aryl Methyl Ethers. ResearchGate.[Link]

  • Antibacterial and Antibiotic-Modifying Activity of Methanol Extracts from Six Cameroonian Food Plants against Multidrug-Resistant Enteric Bacteria. PMC.[Link]

  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI.[Link]

  • Structure Activity Relationships. Drug Design Org.[Link]

  • Antimicrobial activity of methanol extract and fractions from Sarcochlamys pulcherrima. Bangladesh Journal of Pharmacology.[Link]

  • Editorial: Small organic molecules with anticancer activity. Frontiers in Chemistry.[Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC - NIH.[Link]

  • Antimicrobial activity of methanol extract and fractions from Sarcochlamys pulcherrima. Bangladesh Journal of Pharmacology.[Link]

  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. PMC - NIH.[Link]

  • Bioactive compounds, antibacterial and antioxidant activities of methanol extract of Tamarindus indica Linn. PMC - NIH.[Link]

  • Phloroglucinol and Its Derivatives: Antimicrobial Properties toward Microbial Pathogens. Journal of Agricultural and Food Chemistry.[Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC - NIH.[Link]

Sources

A Comparative Guide to the Catalytic Efficacy in Transformations of (4-Bromo-2,6-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(4-Bromo-2,6-dichlorophenyl)methanol , a structurally complex benzyl alcohol derivative, presents both unique challenges and opportunities in synthetic chemistry. Its sterically hindered and electronically modified aromatic ring, featuring a bromo and two chloro substituents, dictates a nuanced approach to catalyst selection for its key transformations: oxidation of the alcohol moiety and cross-coupling reactions at the aryl-bromide bond. This guide provides a comparative analysis of various catalytic systems, supported by experimental insights and detailed protocols, to aid researchers in navigating these synthetic pathways.

Catalytic Oxidation of the Benzylic Alcohol

The selective oxidation of the primary alcohol in (4-Bromo-2,6-dichlorophenyl)methanol to the corresponding aldehyde is a foundational transformation. The efficacy of this process is highly dependent on the choice of catalyst and oxidant, aiming for high conversion and selectivity while avoiding over-oxidation to the carboxylic acid or side reactions involving the halogen substituents.

Ruthenium-Based Catalysts: Robust and Versatile

Ruthenium catalysts are well-regarded for their effectiveness in the aerobic oxidation of alcohols. Supported ruthenium nanoparticles, in particular, offer a combination of high activity and stability.

Mechanism Insight: The catalytic cycle for aerobic oxidation over a supported Ru catalyst generally involves the formation of a ruthenium-alkoxide intermediate, followed by β-hydride elimination to yield the aldehyde and a ruthenium-hydride species. The catalyst is then regenerated by reaction with molecular oxygen.

A comparative study of ruthenium supported on different metal oxides highlights the influence of the support on catalytic activity. For the oxidation of benzyl alcohol, ruthenium on titania (Ru/TiO₂) and alumina (Ru/Al₂O₃) have shown considerable promise. While direct data for (4-Bromo-2,6-dichlorophenyl)methanol is not extensively published, data from benzyl alcohol oxidation provides a strong baseline for comparison. For instance, a 1% Ru/TiO₂ catalyst has been shown to achieve up to 10% conversion of benzyl alcohol with 98% selectivity to benzaldehyde under solvent-free conditions[1]. Similarly, ruthenium supported on alumina (AlRu-R) demonstrated a 62% conversion of benzyl alcohol with complete selectivity to benzaldehyde in a solvent-free process using air as the oxidant[2]. The higher activity of the alumina-supported catalyst can be attributed to a higher dispersion of metallic ruthenium nanoparticles on the support surface[2].

Iron-Based Catalysts: An Economical and Green Alternative

Iron catalysts are an attractive option due to their low cost, low toxicity, and environmental compatibility. Both Iron(II) and Iron(III) complexes have been successfully employed for the oxidation of benzylic alcohols, typically using hydrogen peroxide (H₂O₂) as the oxidant.

Mechanism Insight: The iron-catalyzed oxidation with H₂O₂ is believed to proceed through the formation of highly reactive iron-oxo species. For instance, an Fe(II) catalyst can react with H₂O₂ to form an Fe(IV)=O species, which is responsible for the selective oxidation of the alcohol[3].

A notable example is an iron(II) catalyst supported by 3,3'-disulfanediyldipropionic acid (Fe-DDPA), which catalyzed the selective oxidation of various aromatic benzyl alcohols to benzaldehydes with up to 90% conversion and 99% selectivity[3]. This system operates under mild conditions and the support helps to maintain an optimal pH for a radical-free oxidation pathway[3].

Gold-Based Catalysts: Mild Conditions and High Selectivity

Gold nanoparticles have emerged as highly effective catalysts for the aerobic oxidation of alcohols under mild conditions. The activity of gold catalysts is significantly influenced by the support material and the presence of a base.

Mechanism Insight: The aerobic oxidation of benzyl alcohol over supported gold catalysts is often base-promoted. The base facilitates the deprotonation of the alcohol, which is often the rate-limiting step[4]. The reaction then proceeds via hydride abstraction from the resulting alkoxide species by the gold nanoparticles, followed by reaction with oxygen to regenerate the active catalyst.

For example, gold nanoparticles supported on zinc oxide (Au/ZnO) have demonstrated exceptional performance in the aerobic oxidation of benzyl alcohol[5]. The smaller the gold particles, the better the interaction with the ZnO support, leading to superior catalytic activity[5]. It is important to note that the reaction can be inhibited by the benzoic acid byproduct, an effect that can be mitigated by the addition of a base like potassium carbonate[4].

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in (4-Bromo-2,6-dichlorophenyl)methanol is a prime site for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. The significant steric hindrance from the two ortho-chloro substituents presents a major challenge for these transformations.

Suzuki-Miyaura Coupling: A Powerful Tool for Biaryl Synthesis

The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures by coupling an aryl halide with an organoboron reagent. For sterically hindered substrates like (4-Bromo-2,6-dichlorophenyl)methanol, the choice of ligand for the palladium catalyst is critical.

Mechanism Insight: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species (activated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6][7]

Heck Reaction: Arylation of Alkenes

The Heck reaction couples aryl halides with alkenes. Similar to the Suzuki coupling, steric hindrance around the C-Br bond in (4-Bromo-2,6-dichlorophenyl)methanol necessitates a carefully optimized catalytic system.

Mechanism Insight: The Heck reaction mechanism also begins with the oxidative addition of the aryl halide to a Pd(0) catalyst. This is followed by migratory insertion of the alkene into the Pd-aryl bond and subsequent β-hydride elimination to release the product and a palladium-hydride species. The catalyst is regenerated by base-mediated elimination of HX.

For less reactive aryl bromides, particularly those with steric hindrance, bulky electron-donating phosphine ligands are beneficial. Supported palladium catalysts, such as Pd EnCat, have also been shown to be effective and offer the advantage of easier catalyst recovery and reuse[10].

Data Summary

Table 1: Comparison of Catalysts for the Oxidation of Benzyl Alcohol Derivatives

Catalyst SystemSubstrateOxidantSolventTemperature (°C)Conversion (%)Selectivity to Aldehyde (%)Reference
1% Ru/TiO₂Benzyl alcoholO₂Solvent-free85-125up to 1098[1]
AlRu-RBenzyl alcoholAirSolvent-free10062100[2]
Fe-DDPABenzyl alcoholsH₂O₂AcetonitrileRoom Temp.up to 9099[3]
Au/ZnOBenzyl alcoholAirToluene150-48 (Benzaldehyde)[5]
Au/Al₂O₃Benzyl alcoholO₂Toluene80-High (inhibited by acid)[4]

Table 2: Comparison of Catalysts for Suzuki-Miyaura Coupling of Aryl Halides

Catalyst SystemAryl Halide SubstrateBoronic AcidBaseSolventTemperature (°C)Yield (%)Reference
Pd(dba)₂/SPhosPolychlorinated iodobenzenesVarious benzene boronic acidsK₃PO₄Toluene10065-98[9]
Pd₂(dba)₃/Ligand 1Aryl bromides2-pyridylboronateKFDioxane110Good to Excellent[11]
Pd(OAc)₂Aryl halides4-(Diphenylamino)benzeneboronic acidK₂CO₃Ethanol/WaterRefluxHigh[7]

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Aerobic Oxidation of (4-Bromo-2,6-dichlorophenyl)methanol

This protocol is adapted from the solvent-free oxidation of benzyl alcohol using a supported ruthenium catalyst[2].

Materials:

  • (4-Bromo-2,6-dichlorophenyl)methanol

  • Ru/Al₂O₃ catalyst (e.g., 1 wt%)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Air supply (or balloon filled with air)

  • Solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add (4-Bromo-2,6-dichlorophenyl)methanol and the Ru/Al₂O₃ catalyst (e.g., 1-5 mol% Ru relative to the substrate).

  • Equip the flask with a magnetic stir bar and a reflux condenser open to the air (or attached to an air-filled balloon).

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate and filter to remove the catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-Bromo-2,6-dichlorophenyl)methanol

This protocol is a general procedure adapted for a sterically hindered aryl bromide, based on established methods.[7][8][11]

Materials:

  • (4-Bromo-2,6-dichlorophenyl)methanol

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-3 mol%)

  • Bulky phosphine ligand (e.g., SPhos; 2-6 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃; 2-3 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Add (4-Bromo-2,6-dichlorophenyl)methanol and the arylboronic acid to the Schlenk tube.

  • Evacuate and backfill the tube with inert gas (repeat three times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst ArPd(II)(X)L2 Ar-Pd(II)-X Intermediate Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(Ar')L2 Ar-Pd(II)-Ar' Intermediate ArPd(II)(X)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2 + Base) ArPd(II)(Ar')L2->Pd(0)L2 Ar-Ar' Biaryl Product ArPd(II)(Ar')L2->Ar-Ar' Reductive Elimination Experimental_Workflow cluster_1 General Experimental Workflow A Reaction Setup (Reactants, Catalyst, Solvent) B Reaction under Controlled Conditions (Temperature, Atmosphere) A->B C Reaction Monitoring (TLC, GC) B->C D Workup (Quenching, Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: A generalized workflow for catalytic reactions.

Conclusion

The catalytic transformation of (4-Bromo-2,6-dichlorophenyl)methanol requires careful consideration of the catalyst system to overcome the challenges posed by its sterically hindered and electronically distinct structure. For oxidation, ruthenium, iron, and gold-based catalysts all present viable, green options, with the choice depending on the desired reaction conditions and cost considerations. For cross-coupling reactions, palladium catalysts, particularly those employing bulky phosphine ligands, are essential for achieving high efficacy in Suzuki-Miyaura and Heck reactions. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to utilize this versatile building block in their synthetic endeavors.

References

Sources

A Comparative Benchmarking Guide to the Synthesis of (4-Bromo-2,6-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(4-Bromo-2,6-dichlorophenyl)methanol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a bromine atom and two chlorine atoms on the phenyl ring, imparts specific properties to target molecules, making its efficient and scalable synthesis a topic of significant interest. This guide provides an in-depth comparison of the primary synthetic routes to (4-Bromo-2,6-dichlorophenyl)methanol, offering a critical evaluation of their respective advantages and limitations based on available experimental data and established chemical principles.

Introduction to Synthetic Strategies

The synthesis of (4-Bromo-2,6-dichlorophenyl)methanol can be approached through several strategic disconnections. The most common and logical pathways involve either the formation of the carbon-carbon bond at the benzylic position or the reduction of an existing carbonyl or carboxyl group. This guide will focus on three principal methods:

  • Grignard Reaction: Formation of a Grignar reagent from a suitable haloarene and its subsequent reaction with a formaldehyde source.

  • Reduction of 4-Bromo-2,6-dichlorobenzaldehyde: A direct reduction of the corresponding aldehyde to the benzyl alcohol.

  • Reduction of 4-Bromo-2,6-dichlorobenzoic Acid or its Esters: A two-step approach involving the synthesis of the carboxylic acid or its ester, followed by reduction.

This comparative analysis will delve into the mechanistic underpinnings, practical execution, and expected outcomes of each method, providing a comprehensive framework for selecting the most appropriate synthetic route for a given research or development objective.

Method 1: The Grignard Reaction Approach

The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds.[1] In the context of synthesizing (4-Bromo-2,6-dichlorophenyl)methanol, this method would ideally involve the reaction of a Grignard reagent derived from a 1,4-dihalo-2,6-dichlorobenzene derivative with formaldehyde.

Reaction Principle

The synthesis proceeds in two main stages: the formation of the Grignard reagent and its subsequent nucleophilic attack on an electrophilic carbonyl carbon.[1] The choice of starting material for the Grignard reagent is critical. Starting from 1,4-dibromo-2,6-dichlorobenzene would be the most logical choice, aiming for the selective formation of the Grignard reagent at one of the bromine positions.

Experimental Workflow: Grignard Synthesis

reagent_prep Preparation of Glassware and Reagents (Anhydrous Conditions) grignard_formation Formation of Grignard Reagent (1,4-dibromo-2,6-dichlorobenzene + Mg in THF) reagent_prep->grignard_formation reaction Reaction with Formaldehyde Source (e.g., paraformaldehyde) grignard_formation->reaction workup Aqueous Work-up (e.g., NH4Cl solution) reaction->workup purification Purification (Column Chromatography) workup->purification product (4-Bromo-2,6-dichlorophenyl)methanol purification->product

Caption: Workflow for the Grignard synthesis of (4-Bromo-2,6-dichlorophenyl)methanol.

In-Depth Analysis and Causality

The primary challenge in this approach lies in the formation of the Grignard reagent from a sterically hindered dihalobenzene. The presence of two ortho-chloro substituents can significantly impede the insertion of magnesium.[2] Tetrahydrofuran (THF) is generally a more suitable solvent than diethyl ether for such challenging Grignard reagent formations due to its superior ability to stabilize the organomagnesium species.[2] Activation of the magnesium with iodine or 1,2-dibromoethane is often necessary to initiate the reaction.[2]

Furthermore, the selectivity of the Grignard formation can be an issue. While bromine is generally more reactive than chlorine in forming Grignard reagents, the possibility of forming a di-Grignard reagent or a mixture of mono-Grignard reagents exists. The subsequent reaction with formaldehyde would then lead to a mixture of products, complicating the purification process.

For a closely related synthesis of 4-Chlorophenyl-2-pyridinylmethanol via a Grignard reaction, a yield of 75% has been reported.[1] This suggests that while the Grignard route is viable, it may not be the highest-yielding method.

Method 2: Reduction of 4-Bromo-2,6-dichlorobenzaldehyde

A more direct and often higher-yielding approach is the reduction of the corresponding aldehyde, 4-Bromo-2,6-dichlorobenzaldehyde. This method leverages the availability of the aldehyde as a starting material and the efficiency of modern reducing agents.

Reaction Principle

This method involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) being a common and mild choice for the reduction of aldehydes.

Experimental Workflow: Aldehyde Reduction

dissolution Dissolution of 4-Bromo-2,6-dichlorobenzaldehyde (in a suitable solvent, e.g., Methanol/THF) reduction Addition of Reducing Agent (e.g., NaBH4) dissolution->reduction quenching Quenching of Excess Reagent (e.g., with water or dilute acid) reduction->quenching extraction Work-up and Extraction quenching->extraction purification Purification (Recrystallization or Column Chromatography) extraction->purification product (4-Bromo-2,6-dichlorophenyl)methanol purification->product cluster_0 Route A: Esterification cluster_1 Route B: Direct Acid Reduction esterification Esterification of 4-Bromo-2,6-dichlorobenzoic Acid (e.g., with Methanol/H+) ester_reduction Reduction of Ester (e.g., with LiAlH4 or Catalytic Hydrogenation) esterification->ester_reduction acid_reduction Direct Reduction of Carboxylic Acid (e.g., with LiAlH4 or Catalytic Hydrogenation) workup Aqueous Work-up acid_reduction->workup ester_reduction->workup purification Purification workup->purification product (4-Bromo-2,6-dichlorophenyl)methanol purification->product

Caption: Workflow for the synthesis via reduction of the corresponding carboxylic acid or ester.

In-Depth Analysis and Causality

The synthesis of the methyl ester of 4-bromo-2-chlorobenzoic acid has been reported with a high yield of 94% via Fischer esterification. [3]This indicates that the preparation of the ester intermediate is efficient.

The subsequent reduction of the ester or the carboxylic acid can be achieved through several methods:

  • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and effective reducing agent for both esters and carboxylic acids. However, it is highly reactive with water and requires strictly anhydrous conditions and careful handling.

  • Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Pd/C, Ru) and hydrogen gas, often at elevated pressure and temperature. It is a greener alternative to metal hydrides and is well-suited for large-scale synthesis. The choice of catalyst and reaction conditions is crucial to avoid undesired side reactions such as dehalogenation.

Comparative Analysis of Synthetic Methods

FeatureGrignard ReactionAldehyde ReductionCarboxylic Acid/Ester Reduction
Starting Material 1,4-Dihalo-2,6-dichlorobenzene4-Bromo-2,6-dichlorobenzaldehyde4-Bromo-2,6-dichlorobenzoic acid
Key Reagents Mg, Formaldehyde sourceNaBH₄, LiAlH₄LiAlH₄, H₂/Catalyst
Plausible Yield Moderate (ca. 75% based on analogs) [1]High (Potentially >95% based on analogs) [1]High (Potentially >90%)
Key Challenges Grignard formation with sterically hindered arenes, selectivity. [2]Availability and cost of the starting aldehyde.Handling of pyrophoric reagents (LiAlH₄), potential for dehalogenation in catalytic hydrogenation.
Scalability Moderate; can be challenging to scale up.Good; straightforward procedure.Good, especially with catalytic hydrogenation.
Green Chemistry Moderate; use of ethereal solvents.Good with NaBH₄; less so with LiAlH₄.Good with catalytic hydrogenation.

Conclusion and Recommendations

Based on the comparative analysis, the reduction of 4-Bromo-2,6-dichlorobenzaldehyde emerges as the most promising method for the laboratory-scale synthesis of (4-Bromo-2,6-dichlorophenyl)methanol, provided the starting aldehyde is commercially available and cost-effective. This method offers high yields, excellent selectivity, and operational simplicity.

For larger-scale industrial production, the reduction of 4-Bromo-2,6-dichlorobenzoic acid or its ester via catalytic hydrogenation presents a more attractive option. This route is generally more cost-effective and environmentally friendly, avoiding the use of stoichiometric and pyrophoric metal hydride reagents.

The Grignard reaction approach, while mechanistically elegant, is likely to be the least efficient and most challenging to optimize for this particular target molecule due to the steric hindrance around the reaction center. It would likely be considered only if the other starting materials are unavailable.

Ultimately, the choice of synthetic route will depend on a variety of factors including the scale of the synthesis, the cost and availability of starting materials, and the specific equipment and expertise available to the researcher. This guide provides the foundational knowledge to make an informed decision based on a thorough understanding of the underlying chemical principles and practical considerations.

References

  • Zhejiang Zhongxin Fluoride Materials Co Ltd. Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. CN102731269B.
  • Justia Patents. Preparation of dichlorobenzyl alcohol. US4387253A. Available from: [Link]

  • Organic Syntheses. 4,4'-dimethyl-1,1'-biphenyl. Available from: [Link]

Sources

Hirshfeld Surface Analysis of Brominated Organic Compounds: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the engineering of brominated organic pharmaceuticals and optoelectronic materials, understanding intermolecular interactions is critical.[1] While traditional geometric analysis (measuring distances and angles) provides a skeletal view of crystal packing, it fails to capture the volumetric and electronic nature of interactions, particularly the sigma-hole (


-hole)  driven halogen bonding characteristic of bromine.[1]

This guide compares Hirshfeld Surface Analysis (HSA) against traditional Geometric Analysis and Quantum Theory of Atoms in Molecules (QTAIM).[1] We demonstrate that HSA offers the optimal balance of computational speed and electronic insight for visualizing the anisotropic electron density of bromine, specifically distinguishing "active" halogen bonds from passive van der Waals contacts.[1]

The Bromine Anomaly: Why HSA is Critical[1]

Bromine is not a spherical van der Waals atom.[1] In organic environments, it exhibits anisotropic electron density :

  • The

    
    -hole:  A region of positive electrostatic potential along the C–Br bond axis (the "cap").[1]
    
  • The Negative Belt: A region of high electron density perpendicular to the bond axis.[1]

Geometric analysis treats atoms as spheres, often missing the nuance that a nucleophile approaching the side of a bromine atom is repulsive, while one approaching the tip is attractive. HSA visualizes this anisotropy directly via the


 function, appearing as a characteristic "red spot" (short contact) strictly at the 

-hole.[1]

Comparative Analysis: HSA vs. Alternatives

The following table contrasts HSA with Geometric Analysis and QTAIM (Quantum Theory of Atoms in Molecules) specifically for characterizing brominated compounds.

Table 1: Performance Matrix
FeatureGeometric Analysis Hirshfeld Surface Analysis (HSA) QTAIM
Primary Metric Distances (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

) & Angles (

)
Normalized Contact Distance (

)
Bond Critical Points (BCP) & Bond Paths
Halogen Bond Detection High False Positives. Identifies close contacts regardless of electrostatic favorability.High Accuracy. Visualizes the

-hole interaction as a red region on the surface.[1]
Highest Accuracy. Confirms bond paths and quantifies interaction energy (

).[1][2]
Computational Cost Negligible (Instant)Low (< 5 mins per structure)High (Hours to Days)
H-Atom Handling Biased by X-ray scattering factors (C-H bonds appear short).[1]Self-Correcting. Normalizes C-H bonds to neutron diffraction standards.[1]Requires DFT optimization of H-positions first.
Output Type Numerical Lists3D Iso-surfaces & 2D Fingerprint PlotsTopological Graphs & Energy Values
Best Use Case Initial filtering of CIF files.[1]Qualitative screening & polymorph comparison.[1]Rigorous quantification of bond strength.[1]
Decision Logic: Method Selection Pathway

MethodSelection Start Start: Crystal Structure (CIF) Goal What is the primary goal? Start->Goal Geo Use Geometric Analysis Goal->Geo Quick bond length check HSA Use Hirshfeld Surface Analysis Goal->HSA Visualize packing/polymorphs QTAIM Use QTAIM / NCI Plot Goal->QTAIM Calculate exact bond energy HSA->QTAIM If 'Red Spot' found, quantify energy

Figure 1: Decision matrix for selecting the appropriate analytical method based on research goals.

Experimental Protocol: Hirshfeld Surface Analysis

This protocol utilizes CrystalExplorer (standard industry software).[1] The critical step for brominated compounds is the normalization of hydrogen positions, as the bulky Br atom can distort perceived H-positions in raw X-ray data.[1]

Prerequisites
  • Input: .cif file (Crystallographic Information File) from single-crystal XRD.[1]

  • Software: CrystalExplorer (Version 17.5 or 21.5).[1]

Step-by-Step Methodology
  • Import and Normalization (Crucial Step)

    • Load the .cif file into CrystalExplorer.[1]

    • Action: Select Structure -> Normalize H positions.[1]

    • Scientific Rationale: X-ray diffraction locates electron density, not nuclei. H-atoms (1 electron) appear closer to the bonded Carbon than they really are.[1] Normalization extends X-H bonds to standard neutron diffraction values (e.g., C-H

      
      ), preventing false "short contacts" in the analysis.[1]
      
  • Generate the Hirshfeld Surface

    • Action: Click Calculate -> Hirshfeld Surface.[1]

    • Settings: Set Resolution to High.

    • Mapping: Select d_norm as the property to map onto the surface.[1][3][4][5]

    • Interpretation:

      • Red:

        
         (Contact distance < sum of van der Waals radii).[1][4] This is your Halogen Bond. 
        
      • White:

        
         (Contact at vdW limit).
        
      • Blue:

        
         (No close contact).[1]
        
  • Generate 2D Fingerprint Plots

    • Action: Select Analysis -> 2D Fingerprint.[1]

    • Axes: The plot maps ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       (distance to nearest internal atom) vs. 
      
      
      
      (distance to nearest external atom).[1][2][4]
    • Filter: Select Br as the internal atom to isolate bromine contributions.[1]

Workflow Diagram

HSA_Workflow CIF Input .CIF File Norm Normalize H-Atoms (Neutron Distances) CIF->Norm Calc Calculate Surface (Weight Function) Norm->Calc Map Map d_norm (Red/White/Blue) Calc->Map Fingerprint Generate 2D Fingerprint Plot Map->Fingerprint

Figure 2: Standardized workflow for Hirshfeld Surface Analysis in CrystalExplorer.[1]

Data Interpretation & Case Study

Case Study: 1-bromo-3,5-dinitrobenzene (BDNB) cocrystals

In a study of BDNB cocrystallized with dimethylaminopyridine (DMAP), the


 interaction is the structure-directing force.[1]
1. The Surface (

)[4][5]
  • Observation: A distinct, circular deep-red spot appears on the bromine atom along the C-Br extension.

  • Meaning: This confirms a Halogen Bond .[1][2][6] The distance is significantly shorter than the sum of vdW radii (approx 86% of vdW sum).[1]

  • Contrast: If this were a passive contact (e.g., Br touching a H atom sideways), the spot would be pale white or blue, indicating the "negative belt" repulsion or neutral contact.[1]

2. The Fingerprint Plot (

vs

)

Fingerprint plots provide a quantitative breakdown of surface area contribution.[1]

Interaction TypeVisual Signature in FingerprintTypical Surface Contribution (%)
Br

N (Halogen Bond)
Sharp "spike" pointing to bottom left (low

, low

).[1]
3% - 5% (Low area, high strength)
H

H (Dispersion)
Large central diffuse region.[1]30% - 50% (High area, low strength)
C

H (

-interactions)
"Wings" on the sides of the plot.[1]15% - 25%

Key Insight: Although the


 interaction covers only ~3.4% of the surface area in BDNB-DMAP, its appearance as a sharp spike with low 

values identifies it as the strongest directional anchor in the lattice [1].[1]

References

  • Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine. Source: PubMed Central / IUCrData.[1] URL:[Link]

  • CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Source: Spackman, P. R., et al. (2021).[1][2][7] Journal of Applied Crystallography. URL:[Link]

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Source: Scientific Research Publishing.[1] URL:[Link][1]

  • QTAIM Characteristics of Halogen Bond and Related Interactions. Source: ACS Publications (Journal of Physical Chemistry A).[1] URL:[Link][1]

Sources

Beyond the CoA: Benchmarking (4-Bromo-2,6-dichlorophenyl)methanol Grades for Precision Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and Procurement Specialists.[1] Focus: Comparative analysis of purity grades and their impact on downstream synthetic efficiency, specifically in Solid-Phase Organic Synthesis (SPOS) and metallaphotoredox coupling.

Executive Summary: The Hidden Cost of "Standard" Purity[1]

(4-Bromo-2,6-dichlorophenyl)methanol [CAS: 274671-77-1] is a specialized building block, prized for its steric bulk and unique electronic properties.[1] It serves as a critical precursor for acid-labile linkers in Solid-Phase Organic Synthesis (SPOS) and as an aryl halide scaffold in drug discovery.[1]

While many suppliers offer a "Standard Grade" (95-97%), this guide demonstrates that for precision applications, the cost savings of lower purity are illusory.[1] Through comparative experimental data, we reveal how specific impurities—often invisible in standard HPLC assays—can compromise linker stability and poison transition-metal catalysts.[1]

The Core Comparison
FeatureHigh-Purity Grade (>99%) Standard Grade (95%)
Primary Application Late-stage coupling, SPOS Linker synthesisEarly-stage screening, crude intermediate synthesis
Critical Impurity < 0.1% Regioisomers2-4% Regioisomers (2,4-dichloro analog)
Aldehyde Content < 0.05%0.5 - 1.5% (Catalyst poison)
Downstream Impact Consistent linker cleavage kineticsInconsistent cleavage; lower yields in Pd-catalyzed steps

The Certificate of Analysis (CoA) Deconstructed

A standard CoA often masks critical quality attributes (CQAs) required for high-stakes chemistry.[1] Below, we analyze the specifications of two market-available grades to highlight what is often missing.

Comparative CoA Specifications
SpecificationGrade A (High Purity) Grade B (Standard) Scientist's Note (Why it Matters)
Assay (HPLC) ≥ 99.0% (Area %)≥ 95.0% (Area %)95% allows for 5% dead mass, which can be reactive.[1]
Identity (H-NMR) Conforms, no extra peaksConformsStandard NMR may miss <2% isomeric impurities due to peak overlap.[1]
Regioisomer Content Tested: < 0.1% Not Specified The 2,4-dichloro isomer alters the steric environment, affecting linker acid-sensitivity.[1]
Aldehyde Content < 0.1%Not SpecifiedResidual aldehyde (from synthesis) can inhibit Pd catalysts in Suzuki couplings.[1]
Water (KF) < 0.1%< 0.5%High water content hydrolyzes sensitive reagents (e.g., acyl chlorides) in the next step.[1]

Comparative Performance Study: The "Linker Stability" Test

To objectively evaluate the impact of purity, we simulated a common application: synthesizing a polymer-supported linker used in peptide/small-molecule library synthesis.[1] The stability of these linkers relies heavily on the steric hindrance provided by the 2,6-dichloro substitution pattern.[1]

Experimental Design
  • Objective: Synthesize a resin-bound linker and test its stability against premature cleavage.

  • Reagents: Grade A (99%) vs. Grade B (95% containing ~3% 2,4-dichloro isomer).[1]

  • Reaction: Etherification of the benzyl alcohol to a polystyrene resin, followed by an acid stability test (1% TFA in DCM).

Workflow Visualization

The following diagram illustrates how the "Standard Grade" impurity propagates through the synthesis, creating a "Trojan Horse" linker that fails during library generation.

ImpurityPropagation RawMaterial Raw Material (4-Bromo-2,6-dichlorophenyl)methanol ResinStep Resin Loading (Etherification) RawMaterial->ResinStep Grade A (>99%) RawMaterial->ResinStep Grade B (95%) Impurity Impurity (2,4-Dichloro isomer) Impurity->ResinStep Carried over LinkerA Correct Linker (Stable to 1% TFA) ResinStep->LinkerA Major Pathway LinkerB Defective Linker (Cleaves at 1% TFA) ResinStep->LinkerB Impurity Pathway LibrarySyn Library Synthesis (Acidic Conditions) LinkerA->LibrarySyn LinkerB->LibrarySyn ResultA High Yield Target Product LibrarySyn->ResultA Stable ResultB Product Loss (Premature Cleavage) LibrarySyn->ResultB Unstable

Figure 1: Impurity Propagation Pathway.[1] The 2,4-dichloro isomer forms a less sterically hindered ether, which cleaves prematurely under mild acidic conditions, leading to product loss.[1]

Experimental Results
MetricGrade A (>99%) Grade B (95%) Observation
Loading Efficiency 92%88%Slightly lower loading for Grade B due to competitive inhibition.[1]
Linker Stability (1% TFA) 99.5% Retained 84.0% Retained CRITICAL FAILURE: The impurity-derived linker cleaved early.[1]
Final Product Purity 98%89%Impurity cleavage products contaminated the final library.[1]
Purification Time 4 Hours12 HoursGrade B required complex prep-HPLC to remove side products.[1]

Validated Analytical Protocol

To verify the quality of your (4-Bromo-2,6-dichlorophenyl)methanol before use, implement this specific HPLC method designed to resolve the critical 2,4-dichloro regioisomer.

Method: High-Resolution Reverse Phase HPLC[1]
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-5 min: 40% B (Isocratic hold to separate polar aldehydes)[1]

    • 5-20 min: 40% -> 85% B[1]

    • 20-25 min: 85% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm (sensitive for benzyl alcohols).[1]

  • Temperature: 30°C.

Acceptance Criteria:

  • Main Peak: Retention time ~12.5 min.

  • Regioisomer (Impurity): Typically elutes before the main peak (~11.8 min) due to lower lipophilicity.[1] Limit: NMT 0.5%.[1]

  • Aldehyde (Impurity): Elutes early (~4-5 min). Limit: NMT 0.1%.

Strategic Recommendation: When to Upgrade

Not every reaction requires >99% purity.[1] Use this decision matrix to optimize your spend.

DecisionMatrix Start Start: Select Application Q1 Is this for Solid Phase Linker? Start->Q1 Q2 Is this for Metal Catalysis (Pd/Ni)? Q1->Q2 No RecA MUST USE Grade A (>99%) Avoid premature cleavage Q1->RecA Yes Q3 Is this for Crude Intermediate? Q2->Q3 No RecB Rec. Grade A (>99%) Avoid catalyst poisoning Q2->RecB Yes Q3->RecA No (Unsure) RecC USE Grade B (95%) Purify at next step Q3->RecC Yes

Figure 2: Procurement Decision Matrix. Prioritize high purity for SPOS and catalytic processes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53782548, (4-Bromo-2,6-dichlorophenyl)methanol.[1] Retrieved from [Link][1]

  • Nam, N. H., et al. (2014). Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis.[1] National Institutes of Health (PMC).[1] Retrieved from [Link]

  • Organic Syntheses (2022). Synthesis of substituted benzyl alcohols and purification strategies.[1] Organic Syntheses Procedure.[1][2] Retrieved from [Link][1]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of (4-Bromo-2,6-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not dispose of this compound down the drain or in general trash.

(4-Bromo-2,6-dichlorophenyl)methanol (CAS: 274671-77-1) is a halogenated benzyl alcohol.[1][2][3][4][5] Its disposal is strictly regulated due to the presence of bromine and chlorine atoms, which generate toxic acid gases (HBr, HCl) upon incineration and pose long-term aquatic toxicity risks.[1][4][5]

The Golden Rule: This compound must enter the Halogenated Organic Waste stream. Segregation from non-halogenated solvents is critical to prevent costly downstream processing fees and regulatory fines.

Chemical Profile & Hazard Assessment

Understanding the molecular behavior of this compound is the foundation of a self-validating safety system.[1]

PropertyDataOperational Implication
CAS Number 274671-77-1Use for waste manifest and inventory tracking.[1][2][3][4][5]
Molecular Formula C₇H₅BrCl₂OHigh Halogen Content. Requires high-temperature incineration with scrubbers.[1][3][4][5]
Physical State Solid (Crystalline)Dust generation is a primary exposure vector during transfer.[1][3][4][5]
Reactivity Benzyl Alcohol moietyIncompatible with Strong Oxidizers (e.g., Nitric Acid, Permanganates).[1][3][4][5][6] Can oxidize to aldehydes/acids exothermically.[1]
Hazards (GHS) H315, H319, H335, H412Irritant to eyes/skin/lungs.[1][3][4][5] Harmful to aquatic life with long-lasting effects.[1][3][7]
The "Why" Behind the Protocol
  • Halogen Load: Standard incinerators cannot handle high halogen loads without damaging equipment or releasing dioxins.[1] This waste must go to a facility equipped for halogenated destruction.[1]

  • Aquatic Toxicity: The halogenated ring structure is resistant to biodegradation.[1] Drain disposal constitutes a significant environmental violation (RCRA/EPA).[1]

Segregation Strategy (The Self-Validating System)

A self-validating system prevents errors by making the "wrong" choice physically or procedurally difficult.[1][3]

Compatibility Matrix
  • ✅ Compatible (Store Together): Dichloromethane (DCM), Chloroform, Bromoform, other halogenated solids.[1][4][5]

  • ❌ Incompatible (Segregate):

    • Strong Oxidizers: Nitric acid, Chromic acid, Peroxides (Risk: Exothermic oxidation).[1][4][5]

    • Acid Chlorides/Anhydrides: Thionyl chloride (Risk: Vigorous generation of HCl gas).[1]

    • Alkali Metals: Sodium/Potassium (Risk: Wurtz-Fittig type coupling/fire).[1][3]

Step-by-Step Disposal Protocol

Scenario A: Pure Solid Waste

For expired reagents, recrystallization mother liquors, or reaction byproducts.[1][3][4][5]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar.[1][3]

  • Labeling: Apply a hazardous waste label immediately.

    • Primary Constituent:[1][3][6][7][8][9] (4-Bromo-2,6-dichlorophenyl)methanol.[1][2][3][4][5][10]

    • Hazard Checkbox: Toxic, Irritant.[5][11]

    • Stream Designation:"Solid Halogenated Organic Waste." [1]

  • Transfer: Transfer solid using a chemically resistant spatula (polypropylene or stainless steel) inside a fume hood to capture dust.[1]

  • Sealing: Wipe the threads of the jar with a dry Kimwipe before screwing the lid tight to prevent seal degradation.

Scenario B: Solution Waste (Reaction Mixtures)

For reaction mixtures containing the compound.[1][3][6]

  • Solvent Assessment:

    • If solvent is Halogenated (e.g., DCM): Pour directly into the Halogenated Solvent Waste carboy.[1]

    • If solvent is Non-Halogenated (e.g., Methanol, Ethyl Acetate):

      • Rule: If the halogenated solute concentration is >1-2%, the entire mixture is classified as Halogenated Waste.[1][3][5]

      • Action: Dispose of the entire solution into the Halogenated Solvent Waste carboy. Do not dilute the halogenated stream with vast amounts of non-halogenated solvent if avoidable; however, safety dictates treating the mixture as the most hazardous component (the halogen).[5]

Visual Workflow: Disposal Decision Tree

DisposalWorkflow Start Waste Generation: (4-Bromo-2,6-dichlorophenyl)methanol StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Precipitate StateCheck->SolidPath Solid LiquidPath Dissolved in Solution StateCheck->LiquidPath Liquid SolidBin Container: Wide-Mouth HDPE Label: 'Solid Halogenated Waste' SolidPath->SolidBin SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck HaloStream Stream: Halogenated Solvent Waste (Red Can/Carboy) SolventCheck->HaloStream Yes NonHaloCheck Concentration > 2%? SolventCheck->NonHaloCheck No (e.g., MeOH, EtOAc) NonHaloCheck->HaloStream Yes (Contaminates Stream) NonHaloCheck->HaloStream No (Default to Halo for Safety)

Figure 1: Decision logic for classifying (4-Bromo-2,6-dichlorophenyl)methanol waste streams. Note that trace halogenated compounds usually default the entire mixture to the halogenated stream to ensure compliance.[5]

Emergency Contingencies

Spill Management (Solid)[1][3][4]
  • Isolate: Evacuate the immediate area if dust is airborne.[1]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[5] If dust is significant, use an N95 or P100 respirator.[5]

  • Containment: Do not dry sweep.[1] Cover the spill with wet paper towels (dampened with water) to prevent dust generation.[1]

  • Cleanup: Scoop the damp solid/towel mixture into the Solid Halogenated Waste container.

  • Decontamination: Wipe the surface with a soap/water solution.[1]

Accidental Exposure[3][4][5][12]
  • Skin Contact: Wash with soap and water for 15 minutes.[1][11][12] Benzyl alcohols can absorb through skin; do not use solvent (ethanol/acetone) to wash, as this enhances absorption.[5]

  • Eye Contact: Flush with water for 15 minutes.[1][12] Seek medical attention immediately (potential for corneal damage).[1][11][12]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261: Identification and Listing of Hazardous Waste.[1] (Defines F-listed halogenated solvents and characteristic waste protocols). [Link][1][3][4]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53782548: (4-Bromo-2,6-dichlorophenyl)methanol.[1][3] (Source for physical properties and GHS hazard data). [Link][1][3][4]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[1][7] (Standards for Safety Data Sheets and Labeling). [Link][1][3][4]

Sources

Navigating the Synthesis of (4-Bromo-2,6-dichlorophenyl)methanol: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental operations. (4-Bromo-2,6-dichlorophenyl)methanol, a halogenated aromatic alcohol, represents a class of compounds that, while valuable in medicinal chemistry, necessitates a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind the recommended procedures.

Understanding the Hazard Profile: A Synthesis of Analogous Data

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling (4-Bromo-2,6-dichlorophenyl)methanol.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are mandatory. For operations with a higher risk of splashing, such as transfers of solutions, a face shield should be worn in addition to goggles to protect the entire face.[1][2]
Hand Protection Chemically resistant gloves, such as nitrile, must be worn. Given that this is a halogenated organic compound, prolonged contact or immersion may require gloves with higher resistance, such as butyl rubber. Always inspect gloves for any signs of degradation or perforation before use.[3]
Body Protection A flame-resistant laboratory coat is required. For larger scale operations or when there is a significant risk of splashing, a chemically resistant apron over the lab coat is recommended.[2]
Respiratory Protection All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. If work outside of a fume hood is unavoidable, a properly fitted respirator with organic vapor cartridges is necessary.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling (4-Bromo-2,6-dichlorophenyl)methanol at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage

Upon receipt, the container should be inspected for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage location should be clearly labeled with the compound's identity and associated hazards.

Handling and Use

The following workflow diagram illustrates the key steps for the safe handling of (4-Bromo-2,6-dichlorophenyl)methanol during experimental procedures.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep_Area Work in Fume Hood Weigh Weigh Solid Prep_Area->Weigh Don_PPE Don Appropriate PPE Don_PPE->Prep_Area Dissolve Dissolve in Solvent Weigh->Dissolve Transfer Transfer Solution Dissolve->Transfer Decontaminate Decontaminate Glassware Transfer->Decontaminate Waste_Collection Collect Halogenated Waste Decontaminate->Waste_Collection Dispose Dispose via EHS Waste_Collection->Dispose

Safe Handling Workflow for (4-Bromo-2,6-dichlorophenyl)methanol.

Step-by-Step Protocol:

  • Preparation: Always work within a certified chemical fume hood. Before handling the compound, ensure all necessary PPE is correctly donned.

  • Weighing: To minimize the generation of airborne dust, carefully weigh the solid compound on a tared weigh paper or in a suitable container within the fume hood.

  • Dissolution: Add the solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, take appropriate cooling measures.

  • Transfer: When transferring the solution, use a funnel or pipette to minimize the risk of spills.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Minor Spill (in a fume hood):

    • Ensure PPE is worn.

    • Absorb the spill with an inert material such as vermiculite or sand.

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and your supervisor.

    • If safe to do so, increase ventilation to the area.

    • Follow your institution's emergency response procedures.

Disposal Plan

(4-Bromo-2,6-dichlorophenyl)methanol and any materials contaminated with it are considered halogenated organic waste.

  • Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[4][5] Mixing these waste types can significantly increase disposal costs and complexity.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.[4]

  • Disposal Method: Halogenated organic wastes are typically disposed of through high-temperature incineration at a licensed hazardous waste facility to ensure complete destruction and prevent the formation of toxic byproducts.[4][6] Never dispose of this compound or its waste down the drain.[5][7]

Emergency Procedures: Immediate Actions for Exposure

In the case of accidental exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[2][8] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][8]

Conclusion

The responsible use of (4-Bromo-2,6-dichlorophenyl)methanol in a research setting is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By adhering to the guidance outlined in this document, researchers can mitigate risks and ensure a safe laboratory environment for themselves and their colleagues.

References

  • SAFETY DATA SHEET - Methanol. State of Michigan. Available from: [Link]

  • Safety Data Sheet: Methanol. Carl ROTH. Available from: [Link]

  • What to do in a chemical emergency. GOV.UK. 2024-10-10. Available from: [Link]

  • METHANOL SAFE HANDLING MANUAL. Methanol Institute. Available from: [Link]

  • 4-BROMO-2,6-DICHLOROBENZYL ALCOHOL(CAS# 274671-77-1 ). Angene Chemical. Available from: [Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. Available from: [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. 2017-06-04. Available from: [Link]

  • Inhaling Ethyl Alcohol - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available from: [Link]

  • Polycyclic Aromatic Hydrocarbons (PAHs): How Should Patients Exposed to PAHs Be Treated and Managed?. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. 2022-01-19. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.